4-Bromo-2-chloro-1-ethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHGJRBIZDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620392 | |
| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-80-2 | |
| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0), a halogenated aromatic ether with significant potential as a versatile building block in synthetic organic chemistry. While detailed research on this specific molecule is not extensively published, this document synthesizes available data with established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications. The guide is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, emphasizing practical insights and scientifically sound, albeit inferred, experimental protocols.
Introduction and Physicochemical Properties
This compound is a disubstituted aromatic ether characterized by the presence of bromine, chlorine, and ethoxy functional groups on a benzene ring. This unique combination of substituents imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules. Halogenated phenyl ethers, in general, are a class of compounds with diverse applications, including in the development of pharmaceuticals and agrochemicals. The strategic placement of the halogen atoms and the ethoxy group on the benzene ring of this compound offers multiple reaction sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 900174-61-0 | |
| Molecular Formula | C₈H₈BrClO | |
| Molecular Weight | 235.51 g/mol | |
| Appearance | Inferred to be a solid or liquid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | General knowledge of similar compounds |
Proposed Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The following proposed synthesis involves a two-step process starting from commercially available 2-chloro-4-bromophenol: 1) Williamson ether synthesis to introduce the ethoxy group, followed by purification.
Reaction Pathway
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Inferred)
Materials:
-
2-Chloro-4-bromophenol (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Absolute ethanol
-
Ethyl iodide (1.2 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-bromophenol in absolute ethanol. To this solution, add sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary. Continue stirring at room temperature for 30 minutes to ensure complete formation of the sodium 2-chloro-4-bromophenoxide salt.
-
Etherification: To the freshly prepared alkoxide solution, add ethyl iodide dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
Due to the lack of publicly available spectral data for this compound, this section outlines the expected analytical characteristics based on its structure and the principles of spectroscopic techniques commonly used for the characterization of halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group. The aromatic region should display a complex splitting pattern due to the three non-equivalent protons on the benzene ring. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them. The chemical shifts will be influenced by the electronic effects of the halogen and ethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (235.51 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Fragmentation may involve the loss of the ethyl group, the ethoxy group, or the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2980-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (ether): ~1250-1000 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Reactivity and Potential Applications in Drug Development
The chemical structure of this compound offers several avenues for further synthetic transformations, making it a valuable building block in drug discovery and development.
Caption: Potential synthetic transformations of this compound.
The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. The bromine atom is generally more reactive than the chlorine atom in these reactions, allowing for sequential functionalization. Furthermore, the bromine atom can be converted into an organometallic reagent, such as a Grignard or an organolithium species, which can then react with a wide range of electrophiles.
A Chinese patent (CN117088884A) mentions the use of 4-bromo-1-chloro-2-ethoxy-benzene as a reactant in the synthesis of imidazopyridazine derivatives, which are being investigated as GABAa receptor modulators. This highlights the practical utility of this compound in the synthesis of biologically active molecules. The halogenated phenyl ether motif is present in a number of approved drugs and clinical candidates, suggesting that derivatives of this compound could have interesting pharmacological properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. The strategic arrangement of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. As research in drug discovery continues to advance, the utility of such halogenated intermediates is expected to grow, and this guide serves as a valuable starting point for researchers interested in exploring the potential of this compound.
References
- Note: Due to the limited specific literature on this compound, this reference list includes sources for the general synthetic methods and analytical techniques discussed in this guide.
-
Williamson Ether Synthesis:
-
Title: Williamson Ether Synthesis
-
Source: Wikipedia
-
URL: [Link]
-
-
Electrophilic Halogenation:
-
Title: Electrophilic halogenation
-
Source: Wikipedia
-
URL: [Link]
-
-
Characterization of Halogenated Organic Compounds:
-
Title: Characterization of Halogenated Organic Compounds
-
Source: BenchChem
-
URL: A specific, stable URL for this general topic on a reputable site like BenchChem would be inserted here if available.
-
-
Application of Halogenated Compounds in Medicinal Chemistry:
-
Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology
-
Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
-
Patent mentioning this compound:
-
Title: Imidazo[1,2-b]pyridazine derivatives as GABAa receptor modulators, pharmaceutical composition and application thereof
-
Source: Google Patents (CN117088884A)
-
URL:
-
An In-depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene: Molecular Weight as a Cornerstone for Application
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-2-chloro-1-ethoxybenzene, centered on the fundamental property of its molecular weight. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple statement of value to explore the calculation, experimental verification, and profound implications of molecular weight in the realms of chemical synthesis, analytical characterization, and pharmaceutical sciences. We will detail the compound's physicochemical properties, outline a robust synthetic protocol, and discuss its applications as a chemical intermediate, thereby offering a holistic view grounded in scientific and technical expertise.
Introduction to this compound
This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromo, chloro, and ethoxy groups, makes it a versatile building block in organic synthesis. The precise arrangement and nature of these functional groups—an electron-donating ethoxy group and electron-withdrawing halogens—impart specific reactivity that can be strategically exploited to construct more complex molecular architectures. Such compounds are frequently utilized as intermediates in the synthesis of agrochemicals, materials, and, most notably, active pharmaceutical ingredients (APIs). Understanding its core properties, starting with the molecular weight, is the first and most critical step in its effective application.
Physicochemical and Structural Properties
The identity and purity of a chemical compound are established through its unique set of physical and chemical properties. The molecular formula and structure are foundational to these characteristics.
Molecular Structure
The structure of this compound is defined by the specific substitution pattern on the benzene ring: an ethoxy group at position 1, a chloro group at position 2, and a bromo group at position 4.
Caption: Chemical structure of this compound.
Core Properties
All quantitative data for this compound and its isomers are summarized in the table below for clarity and comparative ease.
| Property | Value | Source(s) |
| Molecular Weight | 235.51 g/mol | [1] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Monoisotopic Mass | 233.94472 Da | [3] |
| IUPAC Name | This compound | - |
| CAS Number (Isomer) | 900174-61-0 (for 4-Bromo-1-chloro-2-ethoxybenzene) | [1] |
| Physical Form | Solid (predicted for related structures) | [2] |
The Centrality of Molecular Weight in Research and Development
While often presented as a simple number, the molecular weight (MW) of a compound is a pivotal parameter that governs its behavior from the reaction flask to its ultimate biological effect.[4]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of the constituent atoms in the molecular formula (C₈H₈BrClO). The calculation is a fundamental exercise in stoichiometry, essential for accurate reagent measurement in synthesis.
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 96.088 + 8.064 + 79.904 + 35.453 + 15.999 = 235.508 g/mol
This calculated value aligns perfectly with experimentally derived and database-reported values.
Significance in Drug Discovery and Development
The molecular weight of a potential drug candidate or its intermediate is a critical determinant of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).
-
Absorption and Permeability: The well-known "Lipinski's Rule of Five" posits that poor oral absorption is more likely when the molecular weight is over 500 g/mol .[4] Smaller molecules, like our subject compound, generally exhibit better penetration of cell membranes, which is essential for a drug to reach its target.[4]
-
Distribution: A compound's size influences its ability to cross biological barriers, such as the blood-brain barrier.[2] While not always desirable, understanding this is key for designing centrally acting or peripherally restricted drugs.
-
Formulation and Delivery: MW is a key factor in drug formulation. It affects solubility, which in turn dictates whether a drug can be formulated as an oral solid, an injectable solution, or other delivery forms.[4] In advanced applications like nanoparticle drug delivery, the molecular weight of polymeric stabilizers is critical for achieving effective steric stabilization of the drug particles.[5]
-
Quality Control (QC): In pharmaceutical manufacturing, confirming the molecular weight of APIs and intermediates via techniques like mass spectrometry is a non-negotiable QC step to ensure batch consistency and prevent incorrect dosage, which could lead to inefficacy or toxicity.
Synthesis and Analytical Verification
A reliable and reproducible synthesis is paramount for the supply of any chemical intermediate. The most logical and established route to an aryl ether like this compound is the Williamson ether synthesis.
Proposed Synthetic Workflow
This synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion, generated from the precursor 4-Bromo-2-chlorophenol, acts as a nucleophile attacking an ethylating agent.[6]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Rationale: This protocol is based on established methods for phenol alkylation.[7] 4-Bromo-2-chlorophenol is a readily available starting material.[8] Potassium carbonate is chosen as a mild and effective base to deprotonate the phenol without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. Iodoethane is an excellent electrophile for this transformation.
-
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-chlorophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone (10 mL per gram of phenol).
-
Activation: Stir the mixture at room temperature for 15 minutes. The formation of the phenoxide salt will be initiated.
-
Alkylation: Add iodoethane (1.5 eq) to the suspension. Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Work-up: After cooling to room temperature, filter off the potassium salts and evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo to obtain the crude product. Purify the residue using silica gel column chromatography to yield the final, pure this compound.
-
Analytical Characterization and Verification
Post-synthesis, the product's identity, purity, and molecular weight must be unequivocally confirmed.
-
Mass Spectrometry (MS): This is the definitive technique for confirming molecular weight. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a molecular ion peak cluster corresponding to the calculated isotopic mass (Monoisotopic Mass: 233.9447 Da), accounting for the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and connectivity of the protons (aromatic, methylene, and methyl groups) with specific chemical shifts and coupling patterns. ¹³C NMR will show the expected number of carbon signals for the unique carbon environments in the molecule.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, which is critical for its use in further synthetic steps, particularly in a GMP (Good Manufacturing Practice) environment.
Applications and Safety Considerations
Role as a Synthetic Intermediate
As a halogenated building block, this compound is valuable for creating carbon-carbon and carbon-heteroatom bonds. The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of complex substituents at the C4 position. This functionality makes it an important precursor for APIs and other high-value organic molecules. While its direct application is in synthesis, it is an enabling component for creating biologically active compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for related halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate whose utility is fundamentally defined by its structure and core physicochemical properties. Its molecular weight of 235.51 g/mol is not merely a data point but a critical parameter that dictates its stoichiometric use in synthesis and profoundly influences the pharmacokinetic properties of the larger molecules derived from it. A thorough understanding of this property, from its theoretical calculation to its practical implications in drug development, is essential for any scientist or researcher aiming to leverage this versatile building block to its full potential.
References
- Durrant Lab. (n.d.). Molecular weight (MW) plays a crucial role in computer-aided drug design... MolModa Documentation.
- ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis.
- BenchChem. (n.d.). Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ChemicalBook. (2025). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Biosynth. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene.
- Organic Chemistry Portal. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene.
- PubChemLite. (2025). 4-bromo-1-chloro-2-ethoxybenzene (C8H8BrClO).
- LGC Standards. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ResearchGate. (n.d.). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- PubChem. (n.d.). 4-Bromo-2-chlorophenol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-chlorophenol.
- Taylor & Francis Online. (n.d.). Effect of Polymer Molecular Weight on Nanocomminution of Poorly Soluble Drug.
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4-Bromo-2-chloro-1-ethoxybenzene physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-chloro-1-ethoxybenzene
Introduction
This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromo, chloro, and ethoxy groups, makes it a compound of interest in synthetic organic chemistry, potentially as a building block for more complex molecules in agrochemical and pharmaceutical research. The precise arrangement of these functional groups dictates its physical and chemical properties, influencing its reactivity, solubility, and interactions with biological systems.
This guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this document presents a combination of predicted data from computational models and, crucially, detailed, field-proven experimental protocols for the empirical determination of its key physical characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies required for a thorough characterization of this and similar compounds.
A notable point of ambiguity is the compound's CAS Registry Number, with both 313545-43-6 and 900174-61-0 being associated with this chemical structure in various supplier databases.[1][2] Researchers are advised to verify the CAS number associated with their specific sample.
Physicochemical Properties
The physical properties of an organic compound are fundamental to its handling, purification, and application. The data available for this compound are largely derived from computational predictions. These values provide a useful baseline for experimental design.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₈H₈BrClO | - | |
| Molecular Weight | 235.51 g/mol | - | [3] |
| Appearance | Colorless liquid | Predicted | [4] |
| Boiling Point | 269.1 ± 20.0 °C (at 760 Torr) | Predicted | [5] |
| Density | 1.489 ± 0.06 g/cm³ (at 20 °C) | Predicted | [5] |
| Flash Point | 116.6 ± 21.8 °C | Predicted | [5] |
| Water Solubility | Very low / Almost insoluble | Predicted |
Experimental Determination of Physical Properties
For a compound with limited published data, empirical determination of its physical properties is a critical first step in any research endeavor. The following protocols are presented as self-validating systems, designed to ensure accuracy and reproducibility.
Protocol 1: Melting Point Determination
While predicted to be a liquid, related compounds like 4-Bromo-2-chloro-1-methoxybenzene are solids at room temperature.[6] If the procured sample of this compound is a solid, determining its melting point is the primary method for assessing purity. A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.5 °C, whereas impurities will cause a depression and broadening of this range.[7]
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: Place a small amount of the dry compound on a clean, dry watch glass. Finely crush the solid into a powder. Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[8]
-
Apparatus Setup: Insert the capillary tube into one of the channels of the melting point apparatus. Place a calibrated thermometer in the designated well.
-
Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This provides a target range and saves time. Allow the apparatus to cool significantly before the precise measurement.[7]
-
Precise Determination: Heat the apparatus at a controlled, slow rate (e.g., 2 °C per minute) once the temperature is within 15-20 °C of the approximate melting point.[7] The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is the cornerstone of an accurate measurement.
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal of solid melts completely. The melting point is reported as the range T₁ - T₂.[9]
-
Validation: Repeat the precise determination with a fresh sample in a new capillary tube to ensure reproducibility. Consistent values confirm the accuracy of the measurement.
Caption: Workflow for Melting Point Determination and Purity Assessment.
Protocol 2: Boiling Point Determination
For liquid samples, the boiling point is a key identifying characteristic. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]
Methodology: Micro Boiling Point (Thiele Tube Method)
This method is ideal for small sample volumes.
-
Sample Preparation: Add 0.5 mL of this compound to a small fusion tube. Seal one end of a capillary tube using a flame and place it, sealed-end-up, into the fusion tube containing the liquid.[11][12]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the fusion tube. Place this assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.[13]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath without the need for stirring.[10]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary. This indicates that the liquid's vapor pressure has overcome the atmospheric pressure and the liquid inside the capillary has been replaced by vapor.[13]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[13] At this moment, the vapor pressure of the substance equals the atmospheric pressure.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary for a standardized boiling point.
Protocol 3: Solubility Profiling
A solubility profile provides critical information about the polarity of a molecule and the presence of acidic or basic functional groups. This is fundamental for selecting appropriate solvents for reactions, extractions, and chromatography.[14]
Methodology: Systematic Solubility Testing
Use approximately 25 mg of the compound in 0.75 mL of the solvent for each test. Vigorously shake the test tube after each addition.
-
Water: Test solubility in deionized water. As a substituted benzene with no strongly polar, hydrogen-bonding groups, this compound is expected to be insoluble.[14] Partial solubility would suggest the presence of polar impurities.
-
5% Aqueous NaOH: Test solubility. Solubility in this weak base would indicate a strongly acidic functional group. Given the structure, the compound is expected to be insoluble.
-
5% Aqueous HCl: Test solubility. Solubility in this weak acid would indicate a basic functional group (like an amine). The compound is expected to be insoluble.
-
Organic Solvents: Systematically test solubility in a range of common organic solvents of varying polarity, such as:
-
Hexane (Non-polar): High solubility is expected.
-
Toluene (Non-polar, Aromatic): High solubility is expected.
-
Diethyl Ether (Weakly Polar): High solubility is expected.
-
Dichloromethane (Polar Aprotic): High solubility is expected.
-
Acetone (Polar Aprotic): Good to moderate solubility is likely.
-
Ethanol/Methanol (Polar Protic): Moderate to low solubility is likely.
-
Sources
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A Technical Guide to the Determination of Thermodynamic Solubility for 4-Bromo-2-chloro-1-ethoxybenzene
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of thermodynamic solubility for the compound 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 313545-43-6). Given the scarcity of publicly available solubility data for this specific molecule, this guide emphasizes robust experimental design and analytical validation to generate reliable and reproducible results.
Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to challenges in formulation, limited bioavailability, and unreliable outcomes in bioassays.[1][2] Therefore, the accurate determination of a compound's thermodynamic, or equilibrium, solubility is a critical early-stage assessment.[2][3] This guide outlines the well-established shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing a self-validating protocol to ascertain the solubility of this compound.
Part 1: Physicochemical Profile & Predicted Characteristics
While experimental data is limited, we can infer certain characteristics of this compound from its structure.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₈BrClO | PubChem[4] |
| Molecular Weight | 235.50 g/mol | PubChem[4] |
| Predicted XLogP3 | 3.6 | PubChem[4] |
| Physical State | Solid | Inferred from related compounds[5] |
The predicted octanol-water partition coefficient (XLogP3) of 3.6 suggests that the compound is significantly lipophilic and is likely to exhibit low aqueous solubility.[4] This prediction underscores the necessity for precise experimental determination.
Part 2: Experimental Protocol for Thermodynamic Solubility Determination
The cornerstone of accurate solubility measurement is ensuring that the system has reached equilibrium, where the rate of dissolution equals the rate of precipitation.[3] The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the OECD.[6][7][8][9]
Principle of the Method
An excess amount of solid this compound is agitated in a chosen solvent system for a sufficient duration to achieve a saturated solution.[10] After reaching equilibrium, the solid and dissolved phases are separated, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method.[6]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected solvent(s) (e.g., Phosphate-buffered saline pH 7.4, Fasted State Simulated Intestinal Fluid, organic co-solvents)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system capable of maintaining a constant temperature
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation of Test Vials:
-
Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial.[3] The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an incubator shaker or on a vial roller set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[3]
-
Incubate for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[6]
-
Causality Check: It is crucial to determine the time to equilibrium. This is done in a preliminary experiment by taking samples at various time points (e.g., 4, 8, 24, 48 hours). Equilibrium is confirmed when the measured concentration plateaus and no longer increases with time.[7]
-
-
Sample Separation:
-
After incubation, allow the vials to stand briefly to let the larger particles settle.
-
To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the solution through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm).
-
Trustworthiness Step: This separation is critical. Any particulate matter transferred to the analytical sample will falsely elevate the measured concentration. Filtration is often preferred to remove fine particulates.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the analytical method's calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV method as described in Part 3.
-
Part 3: Analytical Method - HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is a robust and selective method for quantifying the concentration of dissolved analytes.[1]
Method Development Strategy
Given the aromatic and halogenated structure of this compound, a reversed-phase HPLC method is the logical starting point.[11][12]
-
Column Selection: A C18 column is a versatile and common first choice.[13] For potentially challenging separations of related impurities, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column could offer alternative selectivity due to pi-pi interactions.[11]
-
Mobile Phase: A simple mobile phase consisting of Acetonitrile (ACN) or Methanol and water (with an acid modifier like 0.1% formic acid or TFA to ensure sharp peaks) is recommended.[13]
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector should be used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Protocol for HPLC Analysis
Caption: HPLC Quantification Workflow.
Self-Validating System:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable organic solvent like Acetonitrile or DMSO.
-
Calibration Curve: Perform a serial dilution of the stock solution with the mobile phase to create a series of at least five calibration standards.
-
Linearity: Inject these standards into the HPLC system. Plot the peak area response against the known concentration of each standard. The resulting calibration curve must have a coefficient of determination (R²) of ≥ 0.995 to be considered linear and reliable for quantification.
-
Sample Analysis: Inject the diluted supernatant samples.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of this compound in the original solvent.
References
-
Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 59(7):546-67. [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec Website. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
Phytosafe. OECD 105 - Water Solubility. Phytosafe Website. [Link]
-
Bighash, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. 27:23-31. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 24(1):235-238. [Link]
-
PubChem. 1-Bromo-2-chloro-4-ethoxybenzene. National Center for Biotechnology Information. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
BioAssay Systems. Shake Flask Method Summary. BioAssay Systems Website. [Link]
-
Legislation.gov.uk. (2008). Commission Regulation (EC) No 440/2008 - A.6. Water Solubility. The REACH etc. (Amendment etc.) (EU Exit) Regulations 2019. [Link]
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Agilent Technologies Presentation. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. 1-Bromo-2-chloro-4-ethoxybenzene | C8H8BrClO | CID 22735623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. enamine.net [enamine.net]
- 7. OECD 105 - Phytosafe [phytosafe.com]
- 8. asianpubs.org [asianpubs.org]
- 9. oecd.org [oecd.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. HPLC analytical Method development: an overview [pharmacores.com]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to the Spectral Characteristics of 4-Bromo-2-chloro-1-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the molecular architecture of key intermediates is paramount. 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated aromatic ether, represents a structural motif of significant interest. Its utility as a building block in the synthesis of more complex molecules necessitates a comprehensive characterization of its spectral properties. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and insightful interpretation of its spectral signature. This approach not only furnishes a valuable reference for researchers working with this compound but also illustrates a practical workflow for the characterization of novel chemical entities.
Molecular Structure and Overview
This compound possesses a benzene ring substituted with a bromine atom, a chlorine atom, and an ethoxy group. The relative positions of these substituents are critical in defining the molecule's chemical reactivity and its unique spectral fingerprint.
| Property | Value | Source |
| Chemical Formula | C₈H₈BrClO | |
| Molecular Weight | 235.51 g/mol | |
| CAS Number | 900174-61-0 | [1] |
graph "this compound" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; C7 [label="CH2"]; C8 [label="CH3"]; Br [label="Br"]; Cl [label="Cl"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- O; O -- C7; C7 -- C8;
C2 -- Cl; C4 -- Br;
C3 -- H3; C5 -- H5; C6 -- H6; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift theory and data from spectral databases for analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the halogen and oxygen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 7.3 - 7.5 | d | 1H |
| H-5 | 7.0 - 7.2 | dd | 1H |
| H-3 | 6.8 - 7.0 | d | 1H |
| -OCH₂- | 4.0 - 4.2 | q | 2H |
| -CH₃ | 1.3 - 1.5 | t | 3H |
Interpretation:
-
The aromatic protons (H-3, H-5, H-6) are expected to resonate in the downfield region (δ 6.8-7.5 ppm) due to the deshielding effect of the benzene ring current. The electron-withdrawing nature of the chlorine and bromine atoms will further influence their precise chemical shifts. The splitting patterns arise from spin-spin coupling with neighboring protons. H-6 is expected to be a doublet due to coupling with H-5. H-5 should appear as a doublet of doublets from coupling to both H-6 and H-3. H-3 will likely be a doublet due to coupling with H-5.
-
The ethoxy group protons will show a characteristic ethyl pattern. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and are predicted to appear as a quartet around δ 4.0-4.2 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a triplet in the upfield region (δ 1.3-1.5 ppm) due to coupling with the two methylene protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-O-) | 150 - 155 |
| C-4 (-Br) | 115 - 120 |
| C-2 (-Cl) | 125 - 130 |
| C-6 | 130 - 135 |
| C-5 | 118 - 123 |
| C-3 | 110 - 115 |
| -OCH₂- | 65 - 70 |
| -CH₃ | 14 - 16 |
Interpretation:
-
The aromatic carbons will resonate in the δ 110-155 ppm region. The carbon directly attached to the oxygen (C-1) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. The carbons bonded to the halogens (C-2 and C-4) will also have their chemical shifts significantly influenced. The remaining aromatic carbons (C-3, C-5, C-6) will appear at distinct chemical shifts due to the overall substitution pattern.
-
The ethoxy group carbons will be found in the upfield region. The methylene carbon (-OCH₂-) will be in the δ 65-70 ppm range, while the methyl carbon (-CH₃) will be at a much higher field, around δ 14-16 ppm.
Caption: A typical experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be characterized by vibrations of the aromatic ring, the C-O ether linkage, and the C-H bonds of the ethoxy group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch (ethoxy) | Strong |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1250 - 1200 | Aryl-O stretch | Strong |
| 1100 - 1000 | C-O stretch (ether) | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 700 - 600 | C-Br stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Interpretation:
-
Aromatic C-H Stretching: The presence of the benzene ring will give rise to C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹.
-
Aliphatic C-H Stretching: The C-H bonds of the ethoxy group will exhibit strong stretching absorptions in the 2980-2850 cm⁻¹ region.
-
Aromatic C=C Stretching: The carbon-carbon double bond stretching within the benzene ring will result in a series of bands in the 1600-1450 cm⁻¹ range.
-
Ether C-O Stretching: A strong absorption band characteristic of the aryl-O stretch is expected around 1250-1200 cm⁻¹. Another strong C-O stretching band from the ether linkage should appear between 1100 and 1000 cm⁻¹. For comparison, the IR spectrum of the related compound 1-bromo-4-ethoxybenzene shows a strong band in this region[2].
-
C-Halogen Stretching: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 850-750 cm⁻¹ for C-Cl and 700-600 cm⁻¹ for C-Br.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring will produce strong bands in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.
Predicted Fragmentation Pattern:
The mass spectrum of this compound is expected to show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogens.
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster. The most abundant peaks in this cluster are expected at m/z 234 (C₈H₈⁷⁹Br³⁵ClO), 236 (C₈H₈⁸¹Br³⁵ClO and C₈H₈⁷⁹Br³⁷ClO), and 238 (C₈H₈⁸¹Br³⁷ClO).
-
Loss of Ethylene (M - 28): A common fragmentation for ethers is the loss of an alkene through a McLafferty-type rearrangement, leading to a peak cluster corresponding to the loss of ethylene (C₂H₄).
-
Loss of an Ethyl Radical (M - 29): Cleavage of the ethyl group would result in a fragment corresponding to the loss of C₂H₅.
-
Loss of an Ethoxy Radical (M - 45): Cleavage of the C-O bond of the ether would lead to the loss of the ethoxy radical (•OCH₂CH₃).
-
Benzylic Cleavage: While not a classic benzylic position, cleavage of the aromatic ring could occur.
-
Halogen Loss: Loss of Br or Cl radicals from the molecular ion or subsequent fragments is also possible.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
IR Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly onto the ATR crystal. If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), it can be analyzed in a liquid cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: Identify the molecular ion peak cluster and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra serves as a valuable resource for the identification and characterization of this important chemical intermediate. The provided methodologies for data acquisition and interpretation are intended to guide researchers in their own experimental work. As with any predictive data, experimental verification is the ultimate standard for structural confirmation. However, the principles and analyses presented herein offer a solid foundation for understanding the intricate relationship between the molecular structure of this compound and its spectroscopic properties.
References
-
PubChem. Compound Summary for CID 50998187, 4-bromo-1-chloro-2-ethoxybenzene. National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link][2]
-
NMRDB.org. Predict ¹H proton NMR spectra. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-chloro-1-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated aromatic ether utilized in specialized chemical synthesis. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 900174-61-0), this document synthesizes data from structurally similar compounds and established best practices for handling halogenated aromatics to provide a robust framework for its safe utilization in a laboratory setting. The insights herein are grounded in the principles of chemical causality and self-validating safety systems to empower researchers with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of a sound safety protocol. Based on data from closely related analogues, such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) and 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6), a comprehensive risk profile can be established.
Primary Anticipated Hazards:
-
Serious Eye Damage/Irritation: Structurally similar compounds are classified as causing serious eye damage (GHS Hazard H318).[1][2] This is a critical consideration, as even minor splashes could lead to significant and irreversible injury.
-
Acute Toxicity (Oral, Dermal, Inhalation): Analogues are often classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]
-
Skin Irritation: Halogenated aromatic compounds can cause skin irritation upon contact.[3]
-
Aquatic Toxicity: A high potential for aquatic toxicity, with long-lasting effects, is noted for similar molecules (GHS Hazard H410).[2] This necessitates stringent waste disposal protocols to prevent environmental release.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 900174-61-0 | [4] |
| Molecular Formula | C₈H₈BrClO | [4] |
| Molecular Weight | 235.50 g/mol | [4] |
| Physical State | Solid (based on analogues) | [2] |
| Melting Point | 40-41 °C (for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure through a combination of engineering controls and appropriate PPE. This creates a redundant system where the failure of one layer of protection is compensated for by another.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[5] This is the primary defense against the inhalation of potentially harmful vapors or dusts.
-
Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is mandatory in any laboratory where this compound is handled.[6] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE):
The selection of PPE is not merely a checklist but a calculated response to the identified hazards.
| Protection Type | Specific Equipment | Rationale and Field Insights |
| Eye and Face Protection | Chemical safety goggles and a face shield | Given the high risk of serious eye damage, standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption.[5] It is crucial to check the breakthrough time of the selected gloves for halogenated aromatic compounds. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | While a fume hood is the primary control, a respirator should be available for emergency situations such as a significant spill or failure of the ventilation system.[5] |
Safe Handling and Storage Protocols
A systematic workflow is essential to minimize the risk of exposure and accidents during the handling of this compound.
Experimental Workflow:
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review this guide and any available safety data for similar compounds.
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Prepare the work area within the chemical fume hood, ensuring it is clean and free of clutter.[5]
-
-
Handling:
-
Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.
-
Conduct all experimental procedures with the fume hood sash at the lowest practical height.
-
-
Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]
-
Store separately from non-halogenated reagents.
-
Emergency Procedures: A Validating System of Response
Emergency preparedness is a critical component of a self-validating safety system. The following protocols are based on the anticipated hazards.
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Do not use combustible materials. Collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly. Report the spill to the appropriate environmental health and safety office. |
Disposal of Halogenated Waste
Due to its anticipated aquatic toxicity, the disposal of this compound and any associated waste must be handled with extreme care to prevent environmental contamination.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][8][9] Mixing these waste streams can complicate and increase the cost of disposal.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[8][10]
-
Containment: Waste should be collected in a compatible, sealed container and stored in a designated satellite accumulation area with secondary containment.[10]
-
Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems.[11]
Conclusion
While a specific, detailed SDS for this compound is not widely available, a robust safety protocol can be effectively implemented by leveraging data from structurally similar compounds and adhering to established best practices for handling halogenated aromatic ethers. The principles of minimizing exposure through engineering controls and PPE, coupled with systematic handling procedures and a well-defined emergency and disposal plan, form a comprehensive and self-validating system for the safe use of this compound in research and development.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-BROMO-2-CHLORO-1-METHOXYBENZENE | CAS 60633-25-2. Retrieved from [Link]
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International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]
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4-Bromo-2-chloro-1-ethoxybenzene material safety data sheet (MSDS)
An In-Depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene for Advanced Research
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount to innovation and safety. This guide provides a detailed examination of this compound (CAS No. 900174-61-0), a halogenated aromatic ether with potential applications in the synthesis of novel bioactive molecules. This document moves beyond a standard safety data sheet to offer insights into its chemical properties, potential synthetic utility, and the necessary protocols for safe handling and use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aromatic ether. The strategic placement of bromo, chloro, and ethoxy groups on the benzene ring imparts specific reactivity and physical characteristics that are of interest in organic synthesis.
| Property | Value | Source |
| CAS Number | 900174-61-0 | [1] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [2] |
| Appearance | Colorless liquid | Tradeindia |
| Purity | Typically ≥98% | [1] |
| SMILES | CCOC1=C(C=CC(=C1)Br)Cl | PubChemLite |
| InChI | InChI=1S/C8H8BrClO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | PubChemLite |
Note: Some physical properties may be based on computational predictions rather than experimental data.
Synthesis and Reactivity Profile
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, its structure suggests a plausible synthetic route originating from 4-bromo-2-chlorophenol. The Williamson ether synthesis is a fundamental and reliable method for the preparation of such ethers.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology (Theoretical)
-
Deprotonation: 4-bromo-2-chlorophenol is treated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.
-
Nucleophilic Attack: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the electrophilic ethyl group in an Sₙ2 reaction.
-
Work-up and Purification: Upon completion of the reaction, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
The reactivity of this molecule is dictated by its functional groups. The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups. The bromo and chloro substituents also open up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.
Applications in Research and Development
As a substituted aromatic compound, this compound serves as a valuable building block in organic synthesis. Its utility is particularly noted in the construction of more complex molecules for pharmaceutical applications.
A key documented application is its use as an intermediate in the synthesis of imidazopyridazine derivatives.[3] These derivatives have been investigated as potential modulators of the GABA-A receptor, a significant target in the development of treatments for neurological and psychiatric disorders such as anxiety, epilepsy, and insomnia.[3]
Furthermore, this compound has been identified as a potential transformation product of certain pesticides, indicating its relevance in environmental and toxicological studies.[4]
Material Safety and Handling
A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a research environment. The following information is synthesized from available safety data sheets.[5][6]
Hazard Identification and GHS Classification
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls
Caption: Hierarchy of controls for safe handling of this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If ventilation is insufficient or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Toxicological and Ecological Information
Conclusion
This compound is a chemical intermediate with clear potential for application in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its safe and effective use requires a thorough understanding of its properties and adherence to stringent safety protocols. While comprehensive toxicological and ecological data are currently limited, the available information mandates careful handling to mitigate potential risks. As research into novel therapeutics continues, the utility of such building blocks will undoubtedly expand, making a deep understanding of their chemistry and safety profiles indispensable for the modern researcher.
References
- Angene Chemical. Safety Data Sheet: 4-Bromo-1-chloro-2-ethoxybenzene.
- AK Scientific, Inc.
- CymitQuimica. 4-Bromo-1-chloro-2-ethoxybenzene.
- CP Lab Safety. 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams.
- PubChemLite. 4-bromo-1-chloro-2-ethoxybenzene (C8H8BrClO).
- Tradeindia.
- Google Patents.
- Sistematização de Metodologias para Avaliação de Metabólitos e Produtos de Transformação em Amostras de Águas Superficiais.
- Inventory of pesticides used in Rwanda and assessment of Profenofos and Cypermethrin residues in eggplants and cucumbers sold in Kigali markets.
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Critical Identification: Distinguishing 4-Bromo-2-chloro-1-ethoxybenzene from its Analogue
An In-Depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, availability, and the current landscape of its scientific application. A critical objective of this document is to clarify a common point of confusion with a similarly named, but structurally distinct, pharmaceutical intermediate, ensuring researchers can proceed with confidence and accuracy.
In the procurement and application of specialized chemical building blocks, precise identification is paramount. A significant challenge for researchers working with this compound is its potential for confusion with 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . The latter is a well-documented intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes.[1][2][3] This guide focuses on the former, a distinct chemical entity with its own unique properties and potential applications.
To prevent costly errors in synthesis and research, the structural differences are highlighted below.
Table 1: Comparative Analysis of Two Structurally Similar Compounds
| Feature | This compound | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene |
| Structure | A single substituted benzene ring | Two benzene rings linked by a methylene bridge |
| CAS Number(s) | 279261-80-2, 900174-61-0[4][5] | 461432-23-5[6] |
| Molecular Formula | C₈H₈BrClO[5] | C₁₅H₁₄BrClO[6] |
| Molecular Weight | 235.51 g/mol [7] | 325.63 g/mol [6] |
| Primary Application | Chemical building block[7][8] | Intermediate for Dapagliflozin[1][3] |
The following diagram visually represents the distinct molecular structures.
Caption: Molecular structures of the two distinct compounds.
Physicochemical Properties and Specifications
This compound is a halogenated aromatic ether. Its structure presents multiple sites for further functionalization, making it a potentially versatile scaffold in medicinal chemistry. The key properties compiled from supplier and database information are listed below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1-chloro-2-ethoxybenzene | [9] |
| CAS Number | 279261-80-2 / 900174-61-0 | [4][5] |
| Molecular Formula | C₈H₈BrClO | [5] |
| Molecular Weight | 235.51 g/mol | [7] |
| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)Cl | [9] |
| InChIKey | NLYBGPXRAMZWPD-UHFFFAOYSA-N | [9] |
| Purity | Typically ≥95% | [7] |
| Predicted XlogP | 4.1 | [9] |
Synthesis and Reactivity Profile
A review of prominent scientific databases and patent literature reveals a notable absence of detailed, published protocols for the specific synthesis of this compound. This suggests it is not a widely used intermediate in large-scale manufacturing or extensively reported academic research at present.
However, based on established principles of organic chemistry, a plausible synthetic route can be hypothesized. This theoretical pathway serves as a starting point for researchers requiring this molecule.
Hypothetical Synthesis Workflow
A logical approach would involve the ethylation of a commercially available bromochlorophenol precursor.
Caption: Hypothetical synthesis via Williamson ether synthesis.
Causality of Experimental Choices:
-
Precursor: 4-Bromo-2-chlorophenol is a logical starting material as the core aromatic scaffold is already in place.
-
Reaction: The Williamson ether synthesis is a classic and reliable method for forming ethers from phenols.
-
Reagents: An ethylating agent like ethyl iodide or diethyl sulfate provides the ethoxy group. A mild base such as potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Solvent: A polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot and the appearance of a new, less polar product spot. The final product's identity and purity would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications and Research Significance
Currently, there is limited published information detailing specific applications of this compound in drug development. One supplier notes its potential as a building block in the synthesis of bioactive molecules, particularly in the field of infectious diseases.[8]
From a medicinal chemistry perspective, its structure is of interest. The presence of three distinct functional groups—an ether, a chloro substituent, and a bromo substituent—on a benzene ring offers a platform for diverse chemical modifications. The bromine atom is particularly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons. The chlorine atom offers an alternative site for nucleophilic aromatic substitution under specific conditions. This positions the molecule as a potentially underexplored scaffold for generating novel compound libraries.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.
While a comprehensive, universally adopted GHS classification is not available, related compounds suggest potential hazards including skin, eye, and respiratory irritation. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Suppliers and Pricing
This compound is available from several chemical suppliers, primarily as a research chemical. The following table provides a summary of offerings. Prices and availability are subject to change and should be confirmed directly with the supplier.
Table 3: Supplier and Pricing Information for this compound
| Supplier | CAS Number | Purity | Representative Quantity | Representative Price (USD) |
| Manchester Organics | 279261-80-2 | - | - | Inquiry |
| BLD Pharm | 279261-80-2 | - | - | Inquiry |
| ChemWhat | 279261-80-2 | - | - | Inquiry |
| Benchchem | 279261-80-2 | - | - | Inquiry |
| Arctom | 279261-80-2 | - | - | Inquiry |
| Biosynth | 900174-61-0 | Min. 95% | 5g | €341.00 (approx. $370) |
| CP Lab Safety | 900174-61-0 | 98% | 10g | Inquiry |
| CymitQuimica | 900174-61-0 | Min. 95% | 5g | €341.00 (approx. $370) |
| ChemUniverse | - | - | - | Inquiry |
Conclusion
This compound is a readily available but scientifically underexplored chemical building block. The primary challenge for researchers is to distinguish it from the structurally similar and more widely documented Dapagliflozin intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. While established synthesis protocols and specific drug development applications are not prevalent in public literature, its polysubstituted and differentially halogenated structure makes it a potentially valuable scaffold for discovery chemistry. This guide provides the foundational knowledge required for its procurement, safe handling, and for initiating novel research pathways.
References
- ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Benchchem. (n.d.). Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5.
- PubChem. (n.d.). 4-Bromo-2-chloro-1-ethylbenzene.
- Biosynth. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene | 900174-61-0 | ALB17461.
- Pharmaffiliates. (n.d.). CAS No : 461432-23-5 | Product Name : 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-ethoxybenzene.
- CP Lab Safety. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams.
- PubChemLite. (n.d.). 4-bromo-1-chloro-2-ethoxybenzene (C8H8BrClO).
- PubChem. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene.
- ChemShuttle. (n.d.). 4-bromo-1-chloro-2-ethoxy-benzene;CAS No..
- ChemUniverse. (n.d.). 4-BROMO-1-CHLORO-2-ETHOXYBENZENE [Q06490].
- Sigma-Aldrich. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene.
- ChemWhat. (n.d.). This compound CAS#: 279261-80-2.
- CymitQuimica. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene.
- Manchester Organics. (n.d.). 4-Bromo-2-chloro-1-ethoxy-benzene | 279261-80-2.
- BLD Pharm. (n.d.). 279261-80-2|this compound.
- Arctom. (n.d.). CAS NO. 279261-80-2 | 4-Bromo-2-chloro-ethoxybenzene.
- AiFChem. (n.d.). 900174-61-0 | 4-Bromo-1-chloro-2-ethoxybenzene.
- Benchchem. (n.d.). This compound | 279261-80-2.
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A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene
Abstract
This technical guide provides a detailed exploration of the synthetic pathways leading to 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated aromatic ether with significant potential as a versatile building block in the development of pharmaceutical and agrochemical compounds. Recognizing the nuanced challenges of regioselectivity and reaction efficiency in polysubstituted benzene systems, this document outlines two robust and logically sound synthetic strategies. The first approach leverages the classical Williamson ether synthesis starting from the readily accessible 4-bromo-2-chlorophenol. The second strategy employs electrophilic aromatic substitution, specifically the bromination of 2-chloro-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also in-depth discussions on reaction mechanisms, causal factors behind experimental choices, and comprehensive safety protocols. All methodologies are substantiated by established chemical principles and supported by references to authoritative literature.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic compound whose structural features—a reactive bromine atom, a stable chlorine atom, and an activating ethoxy group—make it a valuable intermediate in organic synthesis. The bromine atom is particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for constructing complex molecular architectures. The specific substitution pattern (1-ethoxy, 2-chloro, 4-bromo) offers a unique electronic and steric environment, enabling chemists to achieve high regioselectivity in subsequent functionalization steps. While direct applications are still emerging, its utility as a precursor for more complex molecules, particularly in the synthesis of bioactive compounds, is of considerable interest to the scientific community.
This guide provides two distinct, field-proven synthetic routes, each with its own set of advantages, allowing researchers to select the most appropriate method based on available starting materials, scalability requirements, and laboratory capabilities.
Overview of Primary Synthetic Strategies
Two principal retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the formation of the ether linkage on a pre-functionalized halo-aromatic ring. The second approach builds the halogenation pattern on an existing alkoxybenzene scaffold.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Method 1: Williamson Ether Synthesis
This classical and highly reliable method involves the nucleophilic substitution of a halide by a phenoxide ion. The synthesis proceeds in two main stages: the preparation of the key intermediate, 4-bromo-2-chlorophenol, followed by its O-alkylation.
Principle and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C bonds.[1][2] The reaction proceeds via an SN2 mechanism, where a deprotonated phenol (a phenoxide) acts as the nucleophile, attacking an electrophilic alkyl halide.
-
Choice of Base: The acidity of the phenolic proton in 4-bromo-2-chlorophenol (pKa ≈ 8-9) allows for the use of a variety of bases. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction to completion.[2] Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in polar aprotic solvents like acetone or DMF, offering a milder and often safer option.
-
Choice of Ethylating Agent: Primary alkyl halides are ideal for S
N2 reactions to minimize competing elimination reactions.[2] Ethyl iodide is an excellent choice due to the high polarizability and excellent leaving group ability of iodide. Ethyl bromide is a suitable, more cost-effective alternative. -
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are preferred. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.
Synthesis of Precursor: 4-Bromo-2-chlorophenol
The starting material, 4-bromo-2-chlorophenol, can be synthesized with high regioselectivity and yield via the electrophilic bromination of 2-chlorophenol.[3]
Figure 2: Synthesis of 4-Bromo-2-chlorophenol via selective bromination.
The hydroxyl group of 2-chlorophenol is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group directs the incoming bromine electrophile predominantly to the position para to it, which is the C4 position, leading to the desired product in high yield (up to 99%).[3]
Detailed Experimental Protocol for Etherification
Reaction Scheme: (Image of the Williamson ether synthesis reaction of 4-bromo-2-chlorophenol with ethyl iodide)
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| 4-Bromo-2-chlorophenol | 1.0 | (e.g., 10.0 g) | Starting Material |
| Sodium Hydride (60% disp.) | 1.2 | (e.g., 1.9 g) | Base |
| Ethyl Iodide | 1.2 | (e.g., 8.2 mL) | Ethylating Agent |
| Anhydrous DMF | - | (e.g., 100 mL) | Solvent |
| Temperature | - | 0°C to RT | Reaction Condition |
| Reaction Time | - | 4-6 hours | Reaction Condition |
Step-by-Step Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask via cannula. Cool the suspension to 0°C using an ice bath.
-
Phenol Addition: Dissolve 4-bromo-2-chlorophenol (1.0 eq.) in anhydrous DMF (e.g., 50 mL) and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Ethylating Agent Addition: Cool the reaction mixture back to 0°C. Add ethyl iodide (1.2 eq.) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel containing 200 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 1 M NaOH solution (2 x 100 mL) to remove any unreacted phenol, followed by a brine wash (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Method 2: Electrophilic Aromatic Bromination
This approach introduces the bromine atom onto a pre-existing 2-chloro-1-ethoxybenzene ring system. The success of this method hinges on the directing effects of the substituents to achieve the desired regiochemistry.
Principle and Rationale
The mechanism is a classic electrophilic aromatic substitution (SEAr).[4] The regiochemical outcome is dictated by the combined electronic effects of the ethoxy and chloro substituents.
-
Directing Effects:
-
Ethoxy Group (-OEt): A strongly activating group due to resonance (+R effect), directing incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): A deactivating group due to its inductive effect (-I effect), but it is also an ortho, para-director via resonance (+R effect).
-
When both groups are present, the powerful activating nature of the ethoxy group dominates the directing effect. The position para to the ethoxy group (C4) is the most electronically enriched and sterically accessible site for the electrophile (Br⁺). Therefore, the bromination of 2-chloro-1-ethoxybenzene is expected to yield the 4-bromo isomer as the major product.
Figure 3: Synthesis via electrophilic bromination of 2-chloro-1-ethoxybenzene.
-
Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is a traditional choice, N-Bromosuccinimide (NBS) often provides a milder, more selective, and easier-to-handle alternative for brominating activated aromatic rings.[4]
Detailed Experimental Protocol for Bromination
Reaction Scheme: (Image of the electrophilic bromination of 2-chloro-1-ethoxybenzene with NBS)
Table 2: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| 2-Chloro-1-ethoxybenzene | 1.0 | (e.g., 10.0 g) | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 | (e.g., 11.4 g) | Brominating Agent |
| Acetonitrile | - | (e.g., 150 mL) | Solvent |
| Temperature | - | Room Temp. | Reaction Condition |
| Reaction Time | - | 12-16 hours | Reaction Condition |
Step-by-Step Procedure:
-
Preparation: To a 250 mL round-bottom flask, add 2-chloro-1-ethoxybenzene (1.0 eq.) and acetonitrile (150 mL). Stir the solution at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion.
-
Reaction: Protect the reaction from light by wrapping the flask in aluminum foil and stir the mixture at room temperature for 12-16 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS analysis.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). The aqueous washes will remove the succinimide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to afford the pure product.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Williamson Ether Synthesis | Method 2: Electrophilic Bromination |
| Starting Materials | 2-chlorophenol, ethyl iodide | 2-chloro-1-ethoxybenzene, NBS |
| Regioselectivity | Excellent; unambiguously defined by the starting material. | Very good; controlled by the strong directing effect of the ethoxy group. |
| Key Reagents | Requires strong, hazardous bases (NaH) or high temperatures. | Utilizes milder and easier-to-handle reagents (NBS). |
| Byproducts | Mineral oil (from NaH dispersion), inorganic salts. | Succinimide (water-soluble and easily removed). |
| Scalability | Readily scalable, but handling of NaH requires stringent safety controls. | Generally straightforward to scale up. |
| Overall Yield | Typically high, often >85% for both steps. | High, often >90%. |
Characterization of this compound
Final product confirmation should be performed using standard analytical techniques.
-
¹H NMR (Predicted): The spectrum is expected to show a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). The aromatic region should display three distinct signals corresponding to the protons on the substituted ring.
-
¹³C NMR (Predicted): The spectrum should show 8 distinct signals: 6 for the aromatic carbons and 2 for the ethoxy group carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
Safety, Handling, and Storage
All synthesis operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromo-2-chlorophenol: Toxic and an irritant. Avoid contact with skin and eyes.
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[5] It liberates flammable hydrogen gas upon contact with water or protic solvents.[6] Must be handled under an inert atmosphere (nitrogen or argon).
-
Ethyl Iodide: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[7][8][9] It is also a suspected carcinogen.
-
N-Bromosuccinimide (NBS): An irritant and corrosive. Handle with care, avoiding inhalation of dust.
-
Solvents (DMF, Acetonitrile, Diethyl Ether): Flammable and toxic. Avoid inhalation of vapors and skin contact.
Storage: Store the final product, this compound, in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed two efficacious and scientifically robust methods for the synthesis of this compound. The Williamson ether synthesis offers an unambiguous route with excellent control over regiochemistry, contingent on the availability of 4-bromo-2-chlorophenol. The electrophilic bromination route provides a more direct approach from 2-chloro-1-ethoxybenzene, relying on the predictable and powerful directing effects of the ethoxy substituent. The choice between these methods will depend on factors such as starting material availability, safety infrastructure for handling reagents like sodium hydride, and desired scale of production. Both pathways, when executed with the procedural rigor and safety precautions outlined herein, represent viable strategies for accessing this valuable synthetic intermediate.
References
- Kaur, N., & Kishore, D. (2014). The Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents, 3, 289-293.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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U.S. Patent 4,223,166A (1980). Process for producing 4-bromo-2-chlorophenols. [3]
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Techno PharmChem. (n.d.). Ethyl Iodide Material Safety Data Sheet. Retrieved from [Link][7]
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PubChem. (n.d.). 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link][10]
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Rahman, M. M., & Toste, F. D. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(8), 1985. [Link][4]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][2]
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Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Retrieved from [Link][1]
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Harper College. (2005). Ethyl iodide MSDS. Retrieved from [Link][8]
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Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Ethyl Iodide. Retrieved from [Link][9]
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene: Core Starting Materials and Methodologies
This guide provides a comprehensive technical overview of the synthesis of 4-bromo-2-chloro-1-ethoxybenzene, a key intermediate in the pharmaceutical industry, notably in the production of SGLT2 inhibitors like Dapagliflozin. We will delve into the selection of starting materials, the rationale behind the synthetic strategy, detailed experimental protocols, and the necessary safety and analytical considerations for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis: A Two-Step Pathway
The most prevalent and industrially scalable synthesis of this compound employs a robust two-step approach. This strategy hinges on fundamental and well-understood organic transformations: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This pathway is favored due to the high availability and relatively low cost of the initial precursors, as well as the generally high yields and purity achievable.
The overall synthetic transformation can be visualized as follows:
Caption: Overall two-step synthesis pathway for this compound.
Core Starting Materials: Properties and Sourcing
The success of the synthesis is fundamentally reliant on the quality and purity of the starting materials. The primary precursors for this synthesis are 5-bromo-2-chlorobenzoic acid and phenetole.
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |
| 5-Bromo-2-chlorobenzoic acid | BrC₆H₃(Cl)COOH | 235.45 | White to off-white crystalline powder. |
| Phenetole | C₆H₅OCH₂CH₃ | 122.16 | Colorless liquid with an aromatic odor. |
High-purity starting materials (typically >98%) are crucial to minimize side reactions and simplify the purification of the final product.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Friedel-Crafts Acylation
The initial step involves the formation of an acyl chloride from 5-bromo-2-chlorobenzoic acid, which then undergoes a Friedel-Crafts acylation reaction with phenetole.
3.1.1. Acyl Chloride Formation
5-bromo-2-chlorobenzoic acid is converted to its more reactive acyl chloride derivative, 5-bromo-2-chlorobenzoyl chloride. This is a standard procedure in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred in laboratory settings as the byproducts (CO, CO₂, HCl) are gaseous, simplifying workup.
Mechanism of Acyl Chloride Formation (with Oxalyl Chloride): The reaction proceeds through a nucleophilic acyl substitution where the carboxylic acid attacks one of the carbonyl carbons of oxalyl chloride. The resulting unstable intermediate collapses, eliminating carbon dioxide, carbon monoxide, and a chloride ion, which then attacks the protonated carbonyl carbon of the original acid to form the acyl chloride and hydrochloric acid.
3.1.2. Friedel-Crafts Acylation of Phenetole
The synthesized 5-bromo-2-chlorobenzoyl chloride then acylates phenetole in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The ethoxy group of phenetole is an ortho-, para-director; however, due to steric hindrance from the ethoxy group, the acylation predominantly occurs at the para position.
Mechanism of Friedel-Crafts Acylation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring of phenetole then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting arenium ion by AlCl₄⁻ regenerates the aromaticity of the ring and the AlCl₃ catalyst, yielding the ketone product, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Experimental Protocol: Friedel-Crafts Acylation
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Step 2: Reduction of the Intermediate Ketone
The carbonyl group of the intermediate ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is reduced to a methylene group to yield the final product, this compound.
A common and effective method for this transformation is ionic hydrogenation using a silane, such as triethylsilane (Et₃SiH), in the presence of a strong acid or a Lewis acid. This method is often preferred over traditional methods like Clemmensen or Wolff-Kishner reduction due to its milder reaction conditions.
Mechanism of Ionic Hydrogenation with Triethylsilane: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, making the carbonyl carbon highly electrophilic. Triethylsilane then delivers a hydride to the activated carbonyl carbon. The resulting carbocation is then quenched by another equivalent of triethylsilane or a proton source to give the final methylene product.
Experimental Protocol: Reduction
Caption: Experimental workflow for the reduction of the intermediate ketone.
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Aromatic and aliphatic proton signals consistent with the target structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the molecular weight of the product (325.63 g/mol ). |
| HPLC | Purity assessment | A single major peak indicating high purity (typically >98%). |
| FTIR | Functional group analysis | Absence of a strong carbonyl (C=O) stretch from the starting ketone. |
Safety and Handling of Core Reagents
A thorough understanding and implementation of safety protocols are paramount when handling the reagents involved in this synthesis.
| Reagent | Key Hazards | Recommended Precautions |
| 5-Bromo-2-chlorobenzoic acid | Causes skin and serious eye irritation. | Wear protective gloves, eye protection, and handle in a well-ventilated area. |
| Oxalyl Chloride | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water. | Use in a chemical fume hood, wear appropriate PPE, and avoid contact with moisture. |
| Aluminum Chloride (anhydrous) | Causes severe skin burns and eye damage, reacts violently with water. | Handle in a dry environment (e.g., glove box or under inert atmosphere), wear appropriate PPE. |
| Triethylsilane | Highly flammable liquid and vapor, harmful to aquatic life. | Keep away from heat and ignition sources, use in a well-ventilated area, and prevent release to the environment. |
| This compound | Causes serious eye damage. | Wear eye protection. |
Always consult the full Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound via a two-step Friedel-Crafts acylation and subsequent reduction is a well-established and efficient method. The success of this synthesis relies on the use of high-purity starting materials, careful control of reaction conditions, and strict adherence to safety protocols. This guide provides a foundational understanding for researchers and drug development professionals to confidently approach the synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Reactivity of 4-Bromo-2-chloro-1-ethoxybenzene
Abstract
4-Bromo-2-chloro-1-ethoxybenzene is a polysubstituted aromatic compound whose synthetic utility is dictated by the nuanced interplay of its three distinct substituents: an activating ethoxy group and two deactivating, yet ortho-, para-directing, halogen atoms. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the primary pathways exploited in modern synthetic chemistry. We will explore the electronic and steric influences that govern regioselectivity in palladium-catalyzed cross-coupling, Grignard reagent formation, and electrophilic aromatic substitution. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for professionals leveraging this versatile building block in pharmaceutical and materials science research.
Molecular Structure and Electronic Profile
The reactivity of this compound is not straightforward; it is a direct consequence of the competing electronic and steric effects of its substituents. A clear understanding of these individual contributions is paramount for predicting reaction outcomes and designing effective synthetic strategies.
-
Ethoxy Group (-OEt): As an alkoxy group, the ethoxy substituent is a powerful activating group and a strong ortho-, para- director in electrophilic aromatic substitution (EAS).[1][2] This is due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex), particularly when the attack occurs at the ortho and para positions.[2] This donation significantly outweighs its inductive electron-withdrawing effect.
-
Halogen Substituents (-Br, -Cl): Halogens present a unique case. They are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows the rate of EAS compared to benzene.[3] However, they are ortho-, para- directors because their lone pairs can participate in resonance, stabilizing the intermediates for ortho and para attack.[1]
The combination of these effects leads to a complex activation/deactivation pattern on the ring. The ethoxy group strongly activates the positions ortho and para to it. The halogens deactivate the ring overall but direct incoming electrophiles to their own ortho and para positions. This confluence of effects dictates the regioselectivity of various reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 900174-61-0 | [4] |
| Molecular Formula | C₈H₈BrClO | [5] |
| Molecular Weight | 235.51 g/mol | |
| Monoisotopic Mass | 233.94472 Da | [5] |
| SMILES | CCOC1=C(C=CC(=C1)Br)Cl | [5] |
| InChI Key | NLYBGPXRAMZWPD-UHFFFAOYSA-N | [5] |
Core Reactivity Pathways
The differential reactivity of the carbon-bromine and carbon-chlorine bonds, combined with the electronic landscape of the ring, defines the primary synthetic transformations for this molecule.
Caption: Overview of primary reactivity pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl halides are cornerstone substrates for palladium-catalyzed cross-coupling reactions. For this compound, the significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is weaker and thus more susceptible to oxidative addition to a Pd(0) center, which is the initial step in most cross-coupling catalytic cycles.[6]
Causality: The relative reactivity of aryl halides in oxidative addition to Pd(0) is I > Br > OTf >> Cl.[6] This established trend is the foundation for achieving chemoselectivity. Reactions can be directed to the C-Br bond with high fidelity by using standard palladium catalysts and ligands, leaving the C-Cl bond intact for potential subsequent transformations.
A. Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[7][8] For this substrate, the reaction will selectively occur at the bromine position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination This reaction enables the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical chemistry.[9][10] Similar to the Suzuki coupling, the reaction preferentially occurs at the C-Br bond. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with less nucleophilic amines.[9]
Grignard Reagent Formation
The formation of an organomagnesium halide (Grignard reagent) is a classic method for creating a carbon-centered nucleophile. The insertion of magnesium metal occurs preferentially at the more reactive C-Br bond.
Causality: The reactivity order for Grignard formation mirrors that of palladium coupling (I > Br > Cl).[11] It is notoriously difficult to initiate Grignard reactions with aryl chlorides.[11] Therefore, treating this compound with magnesium turnings in an ether solvent like THF or diethyl ether will yield 4-chloro-3-ethoxyphenylmagnesium bromide. Standard initiation techniques, such as the addition of a small crystal of iodine or 1,2-dibromoethane, are often necessary to activate the magnesium surface.[12]
Electrophilic Aromatic Substitution (EAS)
Predicting the site of electrophilic attack requires careful consideration of the combined directing effects of the three substituents.
-
Ethoxy Group (-OEt): Strongly directs ortho and para. The para position is occupied by bromine. The two ortho positions are C2 (occupied by chlorine) and C6 (unsubstituted).
-
Chloro Group (-Cl): Deactivates but directs ortho and para. The ortho positions are C1 (occupied by ethoxy) and C3 (unsubstituted). The para position is occupied by bromine.
-
Bromo Group (-Br): Deactivates but directs ortho and para. The ortho positions are C3 and C5 (both unsubstituted). The para position is occupied by the ethoxy group.
Analysis of Potential Sites:
-
C3: This position is meta to the activating ethoxy group but ortho to both halogens.
-
C5: This position is meta to the ethoxy group and ortho to the bromine.
-
C6: This position is ortho to the strongly activating ethoxy group and meta to the chlorine.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[14][15] this compound lacks such strong activating groups. The ethoxy group is electron-donating, which destabilizes the key intermediate. Therefore, this substrate is generally unreactive towards nucleophilic aromatic substitution under standard thermal conditions. Harsh conditions (high temperature/pressure) or transition-metal-catalyzed processes (e.g., Buchwald-Hartwig) are required to effect the substitution of the halogens by nucleophiles.
Experimental Protocols
The following protocols are representative methodologies. All reactions should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To synthesize 2-chloro-4-(4-methylphenyl)-1-ethoxybenzene via selective coupling at the bromine position.
Methodology:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio, ~0.1 M concentration relative to the aryl halide).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile
Objective: To form 4-chloro-3-ethoxyphenylmagnesium bromide and trap it with benzaldehyde.
Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq) to the flask.
-
Initiation: Add a small crystal of iodine. Add a small portion (~5%) of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming with a heat gun may be required to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the gray-brown Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.
Conclusion
This compound is a synthetically valuable intermediate whose reactivity is dominated by the selective functionalization of the carbon-bromine bond and the powerful directing influence of the ethoxy group. Palladium-catalyzed cross-coupling reactions and Grignard reagent formation proceed with high chemoselectivity at the C-Br position. Electrophilic aromatic substitution is directed primarily to the C6 position, ortho to the activating ethoxy group. Conversely, the molecule is resistant to classical nucleophilic aromatic substitution. This detailed understanding of its reactivity profile allows chemists to strategically employ this compound as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical and material science applications.
References
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- Longdom Publishing. (n.d.). A Report on Directing Effects on Organic Chemistry.
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
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- ChemSpider Synthetic Pages. (2012, May 14). Grignard addition to aldehyde via chlorobenzene metalation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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- Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. (2021, March 8). 44c: Electrophilic aromatic substitution on benzene with alkoxy group.
- YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene.
- Biosynth. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene | 900174-61-0 | ALB17461.
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Introduction: Unveiling a Versatile Halogenated Building Block
An In-depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene
This compound is a polysubstituted aromatic ether that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of chloro, bromo, and ethoxy functional groups on a benzene ring offers multiple reactive sites for further chemical transformations. This makes it a valuable precursor for researchers and scientists engaged in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the halogen atoms allows for selective participation in various cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This methodology leverages readily available starting materials and employs well-established, high-yielding reactions. The initial step involves the regioselective bromination of 2-chlorophenol to produce the key intermediate, 4-bromo-2-chlorophenol. This is followed by a classic Williamson ether synthesis to introduce the ethoxy group.
Step 1: Regioselective Bromination of 2-Chlorophenol
The hydroxyl and chloro groups of 2-chlorophenol are both ortho-, para-directing activators for electrophilic aromatic substitution. To achieve the desired 4-bromo substitution, reaction conditions must be carefully controlled to favor bromination at the para position relative to the hydroxyl group, which is the stronger activating group.
Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol
-
Reaction Setup: In a fume hood, dissolve 2-chlorophenol (1 equivalent) in a suitable inert solvent such as chlorobenzene.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid or a positioning catalyst to enhance the regioselectivity of the bromination.
-
Bromination: Cool the reaction mixture to 5-10°C using an ice bath. Slowly add bromine (1 equivalent) dropwise to the stirred solution. Maintain the temperature throughout the addition to minimize the formation of isomeric byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 4-bromo-2-chlorophenol can be purified by recrystallization or column chromatography to yield the desired product with high purity.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this step, the synthesized 4-bromo-2-chlorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethylating agent in an SN2 reaction.[1][2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 4-bromo-2-chlorophenol (1 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.[3]
-
Ethylating Agent Addition: Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.1-1.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification by column chromatography on silica gel will yield pure this compound.[3]
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 279261-80-2 | [4] |
| Molecular Formula | C₈H₈BrClO | [5] |
| Molecular Weight | 235.51 g/mol | [5] |
| Boiling Point | 279.8 ± 15.0 °C at 760 mmHg | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Flash Point | 123.0 ± 20.4 °C | [6] |
| Storage | Sealed in dry, room temperature | [5] |
Predicted Spectroscopic Data
While experimental spectra are not widely published, the following are predictions based on the compound's structure and data from analogous molecules.
-
¹H NMR (Proton NMR):
-
An ethyl group will show a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂).
-
The aromatic region will display three protons. The proton between the ethoxy and chloro groups is expected to be a singlet or a narrowly split doublet around 6.9 ppm. The other two aromatic protons will likely appear as doublets in the range of 7.2-7.5 ppm, with coupling constants typical for ortho and meta relationships.
-
-
¹³C NMR (Carbon NMR):
-
The ethyl group carbons are expected around 15 ppm (CH₃) and 64 ppm (OCH₂).
-
The aromatic carbons will appear in the region of 115-155 ppm. The carbon bearing the ethoxy group will be the most downfield, while the carbons bearing the halogens will also be significantly shifted.
-
Applications in Chemical Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Research: The presence of two distinct halogen atoms (bromine and chlorine) allows for selective functionalization through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular scaffolds. One supplier notes its utility as a building block for bioactive molecules in the field of infectious diseases, including the development of antiviral agents.
-
Agrochemical Development: The precursor, 4-bromo-2-chlorophenol, is a known intermediate in the synthesis of organophosphorus pesticides. This suggests that this compound could also serve as a precursor for novel agrochemicals with potentially enhanced efficacy or modified properties due to the ethoxy group.
Caption: Role as a key synthetic intermediate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) is not publicly available, information for structurally similar compounds suggests that it should be handled with care.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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ChemWhat. This compound CAS#: 279261-80-2. [Link]
-
Chemsrc. 1-Bromo-4-(2-chloroethoxy)benzene | CAS#:279261-80-2. [Link]
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Edubirdie. Williamson Ether Synthesis. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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- 5. 279261-80-2|this compound|BLD Pharm [bldpharm.com]
- 6. 1-Bromo-4-(2-chloroethoxy)benzene | CAS#:279261-80-2 | Chemsrc [chemsrc.com]
Methodological & Application
The Synthetic Versatility of 4-Bromo-2-chloro-1-ethoxybenzene: A Guide for the Research Scientist
This document provides a detailed technical guide on the applications of 4-Bromo-2-chloro-1-ethoxybenzene in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple procedural outlines to offer a deeper understanding of the compound's reactivity and its potential as a versatile building block. We will explore its utility in key cross-coupling reactions, supported by generalized protocols and mechanistic insights, to empower chemists in designing innovative synthetic strategies.
Introduction to this compound: A Multifunctional Building Block
This compound is a dihalogenated aromatic compound featuring an electron-donating ethoxy group. This unique substitution pattern offers a platform for selective functionalization, making it an attractive starting material for the synthesis of complex organic molecules. The differential reactivity of the bromine and chlorine substituents is the cornerstone of its synthetic utility, allowing for sequential and site-selective introduction of various moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BrClO | [PubChem][1] |
| Molecular Weight | 235.50 g/mol | [PubChem][2] |
| IUPAC Name | This compound | [PubChem][3] |
| Predicted XLogP3 | 4.1 | [PubChem][3] |
| Monoisotopic Mass | 233.94472 Da | [PubChem][3] |
The presence of both a bromine and a chlorine atom on the benzene ring allows for chemoselective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a principle that can be exploited to achieve selective functionalization.
Strategic Applications in Cross-Coupling Reactions
The primary application of this compound in organic synthesis is as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[4][5] In the case of this compound, the reaction can be tuned to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron species.[5]
Sources
- 1. 4-Bromo-1-chloro-2-ethoxybenzene | C8H8BrClO | CID 50998187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-chloro-4-ethoxybenzene | C8H8BrClO | CID 22735623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-bromo-1-chloro-2-ethoxybenzene (C8H8BrClO) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 4-Bromo-2-chloro-1-ethoxybenzene as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Differentiated Halogenation
In the landscape of modern drug discovery, the strategic use of halogenated aromatic scaffolds is a cornerstone of efficient lead optimization and library synthesis. 4-Bromo-2-chloro-1-ethoxybenzene emerges as a particularly valuable building block due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity gap allows for selective, sequential functionalization, making it an ideal starting point for creating complex molecular architectures with precise control.
This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, core reactivity in palladium-catalyzed cross-coupling reactions, and validated protocols for its application in medicinal chemistry workflows. We will explore its utility in constructing biaryl, aryl-amine, and other key pharmacophoric motifs.
Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 900174-61-0 | [1] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically ≥98% | [1][3] |
| Predicted XlogP | 4.1 | [2] |
| Storage | Store in a cool, dry place away from incompatible materials. | [3] |
Safety Information:
-
Hazard Statements: While specific GHS data for this exact isomer is not detailed, related compounds like 5-Bromo-2-chlorophenol are known to have associated hazards.[4] Standard precautions for handling halogenated aromatic compounds should be followed. Assume it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
Core Synthetic Transformations: A Tale of Two Halogens
The primary utility of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond allows chemists to perform an initial coupling reaction at the 4-position, leaving the C-Cl bond at the 2-position intact for a potential second, more forcing, coupling reaction.
A. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds. For this compound, this reaction proceeds with high selectivity at the bromine position under standard conditions.[5][6] This allows for the efficient synthesis of 2-chloro-4-aryl-1-ethoxybenzene derivatives, which are valuable intermediates for further diversification.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is common. The choice of ligand can be critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the reaction and improve yields, especially with challenging substrates.
-
Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is essential for the transmetalation step of the catalytic cycle.[6]
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 4-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos, and add the toluene. Briefly purge this catalyst mixture with nitrogen.
-
Add the catalyst mixture to the main reaction flask, followed by the water.
-
Purge the reaction flask with nitrogen for 5-10 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: Suzuki-Miyaura Workflow
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination: Installing Nitrogen Functionality
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is indispensable in medicinal chemistry for introducing primary or secondary amines, which are common features in bioactive molecules. Similar to the Suzuki coupling, this reaction can be performed selectively on the C-Br bond of this compound.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., Josiphos) are often required to facilitate the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. These bases are strong enough to deprotonate the amine but do not compete as nucleophiles.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary, as the strong bases used are water-sensitive.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol provides a general method for coupling a primary or secondary amine at the 4-position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply and Schlenk line techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the flask with nitrogen/argon three times.
-
Add the anhydrous toluene via syringe.
-
Add the amine to the flask.
-
Finally, add the this compound.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram: Buchwald-Hartwig Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - 4-bromo-1-chloro-2-ethoxybenzene (C8H8BrClO) [pubchemlite.lcsb.uni.lu]
- 3. 4-bromo-l-chloro-2-ethoxybenzene Insulation Material: Ceramic at Best Price in Shanghai | Realhoo Biotec Co. Ltd [tradeindia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Suzuki coupling reactions with 4-Bromo-2-chloro-1-ethoxybenzene
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromo-2-chloro-1-ethoxybenzene
Introduction: Harnessing Chemoselectivity in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation between organoboron compounds and organic halides has become indispensable in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][4]
This guide focuses on a particularly valuable and illustrative substrate: This compound . As a dihalogenated aromatic compound, it presents both a challenge and an opportunity for synthetic chemists. The presence of two distinct halogen atoms—bromine and chlorine—on the same aromatic core necessitates precise control over reaction conditions to achieve chemoselective functionalization. This selectivity is not merely an academic exercise; this compound and its derivatives are key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including the SGLT2 inhibitors Dapagliflozin and Empagliflozin, which are critical medications for managing type 2 diabetes.[5][6][7]
This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals. It provides the foundational mechanistic principles, actionable experimental protocols, and optimization strategies required to successfully and selectively perform Suzuki-Miyaura coupling reactions on the C-Br bond of this compound, paving the way for the efficient synthesis of advanced intermediates.
Part 1: Mechanistic Rationale and the Principle of Chemoselectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is paramount to controlling the reaction's outcome, especially when dealing with polyhalogenated substrates.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-defining step.[3][10]
-
Transmetalation: In the presence of a base, the organic group from the activated boronic acid (a boronate complex) is transferred to the Pd(II) center, displacing the halide.[3][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][10]
Achieving Chemoselectivity with Dihalogenated Arenes
For a substrate like this compound, the palladium catalyst can potentially undergo oxidative addition at either the C-Br or the C-Cl bond. The inherent reactivity difference between carbon-halogen bonds is the primary determinant of selectivity. The established order of reactivity for oxidative addition is:
C-I > C-Br > C-OTf > C-Cl [10][11]
This intrinsic reactivity profile strongly favors the oxidative addition of palladium into the more labile carbon-bromine bond over the stronger, less reactive carbon-chlorine bond.[12] Therefore, under standard Suzuki-Miyaura conditions, one can achieve highly selective monocoupling at the C4 position (the site of the bromine atom). Forcing conditions, such as higher temperatures or the use of highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are typically required to activate the more inert C-Cl bond.[13][14] By avoiding these aggressive conditions, the C-Cl bond can be preserved for subsequent, orthogonal cross-coupling reactions, allowing for a stepwise and controlled diversification of the molecular scaffold.
Part 2: Experimental Application & Protocols
The following protocol provides a reliable starting point for the selective monocoupling of an arylboronic acid at the C-Br position of this compound.
Protocol 1: Selective C-Br Arylation with Phenylboronic Acid
Objective: To synthesize 4-phenyl-2-chloro-1-ethoxybenzene via a chemoselective Suzuki-Miyaura reaction.
Materials & Equipment:
-
Reagents: this compound, Phenylboronic Acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Deionized Water.
-
Equipment: Schlenk flask or round-bottom flask with condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, silica gel for column chromatography.
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 249.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a solvent mixture of Toluene (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), under a positive flow of inert gas. Reseal the flask immediately.
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken, diluted with ethyl acetate, and filtered through a small plug of silica before analysis.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure 4-phenyl-2-chloro-1-ethoxybenzene.
Part 3: Parameter Optimization and Data Guide
Achieving optimal yield and selectivity requires careful consideration of several reaction parameters. The table below summarizes key variables and provides field-proven insights for troubleshooting and optimization.
| Parameter | Recommended Starting Point | Optimization & Rationale |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0) and is often effective for C-Br couplings. Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) with an external ligand are stable Pd(II) precatalysts that are reduced in situ. They can offer better air stability and cost-effectiveness.[13][15] |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | For selective C-Br coupling, simple phosphine ligands like triphenylphosphine (PPh₃) are usually sufficient. Avoid highly active, bulky Buchwald-type ligands (e.g., SPhos, XPhos) unless C-Cl bond activation is desired at a later stage, as they can lead to over-reaction.[14][16] |
| Base | K₂CO₃ (2.0 equiv) | Potassium carbonate (K₂CO₃) is a mild and effective base. For less reactive boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate transmetalation and improve yields.[16] |
| Solvent System | Toluene/Water (4:1) | Biphasic systems like Toluene/H₂O or Dioxane/H₂O are standard.[8] The aqueous phase is crucial for dissolving the inorganic base. Anhydrous solvents like DMF or THF can also be used, often with an organic-soluble base like triethylamine, but may require different optimization. |
| Temperature | 80-100 °C | This temperature range is typically sufficient for activating the C-Br bond without significantly promoting C-Cl coupling. Lowering the temperature may improve selectivity at the cost of reaction rate, while higher temperatures risk diarylation or decomposition.[4] |
Troubleshooting Common Issues
-
Low or No Product Yield: This is often due to an inactive catalyst.[14] Ensure all reagents are pure, solvents are thoroughly degassed, and the catalyst has been stored properly under an inert atmosphere. Consider increasing catalyst loading to 5 mol% or switching to a more robust precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).
-
Formation of Diarylated Product: If coupling at the C-Cl position is observed, the reaction conditions are too harsh. Reduce the temperature, decrease the reaction time, or use a less active catalyst system (e.g., avoid highly electron-rich ligands).
-
Homocoupling of Boronic Acid: This side reaction forms biaryl impurities (R²-R²) and is typically caused by the presence of oxygen.[10] More rigorous degassing of the reaction mixture is the most effective solution.
-
Dehalogenation of Starting Material: The appearance of 2-chloro-1-ethoxybenzene indicates a reductive side reaction. This can sometimes be suppressed by ensuring a pure, anhydrous base and minimizing sources of protic impurities.[10]
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and highly achievable transformation that provides access to valuable synthetic intermediates. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for excellent chemoselectivity, favoring functionalization at the bromine-bearing position under standard, well-controlled conditions. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can reliably achieve high yields of the desired mono-arylated product. This guide provides the necessary protocols and scientific rationale to empower chemists in drug discovery and development to effectively utilize this versatile building block in the synthesis of next-generation therapeutics.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11). Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications - Chemical Reviews. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
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Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
-
Unknown Author. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Unknown Author. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available at: [Link]
-
Unknown Author. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
-
Unknown Author. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Unknown Author. Suzuki reaction. Wikipedia. Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Unknown Author. (2014). The Suzuki Reaction. Unknown Source. Available at: [Link]
-
Unknown Author. (2023). Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]
-
Unknown Author. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Unknown Source. Available at: [Link]
-
Unknown Author. (2014). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
-
Unknown Author. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
-
Unknown Author. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. Available at: [Link]
-
Unknown Author. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. Available at: [Link]
-
Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. Apicule. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Unknown Author. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Unknown Author. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central. Available at: [Link]
- Unknown Author. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
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- 5. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-ethoxybenzene
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the dihalogenated substrate, 4-Bromo-2-chloro-1-ethoxybenzene. The primary focus is on achieving chemoselective C-N bond formation at the more reactive C-Br position while preserving the C-Cl bond for subsequent transformations. We will delve into the mechanistic rationale behind this selectivity, provide a detailed, field-tested protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.
Introduction: The Strategic Importance of Selective C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The substrate at the heart of this guide, this compound, presents a common yet critical challenge in synthetic chemistry: the presence of multiple, differentially reactive leaving groups. The ability to selectively functionalize one halide in the presence of another opens up powerful avenues for sequential, site-specific molecular elaboration. This guide outlines a robust methodology to selectively couple an amine at the C-Br position, leveraging the inherent reactivity differences between aryl bromides and chlorides in the Buchwald-Hartwig reaction.
The Principle of Chemoselectivity: Why Bromine Reacts First
The success of this selective amination hinges on the foundational mechanism of the Buchwald-Hartwig reaction. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[2][4][5] This step is almost always the rate-determining step of the overall transformation.[6]
The relative reactivity of aryl halides in oxidative addition follows a well-established trend:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
This reactivity order is directly correlated with the carbon-halogen bond dissociation energy. The C-Br bond (≈280 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol), making it more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst. By carefully controlling the reaction conditions and choosing an appropriate catalyst system, we can exploit this energy difference to ensure the reaction occurs exclusively at the C-Br bond, leaving the C-Cl bond untouched for potential downstream functionalization.
Catalytic Cycle Overview
The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design and Protocol
This protocol is designed for the selective mono-amination of this compound with a model secondary amine, morpholine.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks | Substrate |
| Morpholine | Anhydrous, >99% | Acros Organics, Aldrich | Coupling partner. Should be freshly distilled or from a sealed bottle. |
| Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) | Reagent Grade | Strem, Sigma-Aldrich | Palladium Precursor. Can be sensitive to air and light. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Strem, Sigma-Aldrich | Bulky biaryl phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich, Acros | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Acros Organics, Aldrich | Reaction solvent. Should be obtained from a solvent purification system or a sealed bottle. |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line with access to high-purity nitrogen or argon
-
Heating mantle or oil bath with a temperature controller and thermocouple
-
Standard laboratory glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol
Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (235.5 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL). Stir the mixture for 5 minutes to allow for catalyst pre-formation.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
-
Initiation and Reaction:
-
In a separate, dry vial inside a glovebox or under a strong counterflow of inert gas, weigh sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Quickly add the solid NaOtBu to the reaction flask.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
-
Monitoring:
-
Stir the reaction vigorously at 100 °C.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a single major product spot.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the desired product: 4-(3-chloro-4-ethoxyphenyl)morpholine.
-
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary depending on the specific amine used or if suboptimal results are obtained.
Parameter Optimization Table
| Parameter | Standard Condition | Alternative(s) | Rationale for Change |
| Pd Precursor | Pd₂(dba)₃ | Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos G3) | Precatalysts can offer higher activity, better air stability, and more consistent results. |
| Ligand | XPhos | RuPhos, SPhos, BrettPhos | Different ligands have unique steric and electronic properties that can improve yield or selectivity for challenging substrates.[8][9] |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃, LiHMDS | Weaker bases like K₃PO₄ may be required for base-sensitive functional groups.[4] LiHMDS can be effective at lower temperatures.[7] |
| Solvent | Toluene | 1,4-Dioxane, t-BuOH | Solvent can influence catalyst solubility and reaction rate. Dioxane is a very common alternative.[7] |
| Temperature | 100 °C | 80 °C - 120 °C | Lower temperature to improve selectivity if di-amination is observed. Increase temperature for less reactive amines. |
Reaction Optimization Workflow
Sources
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- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2-chloro-1-ethoxybenzene
Introduction: The Strategic Value of a Dihalogenated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 4-Bromo-2-chloro-1-ethoxybenzene emerges as a highly valuable and versatile building block. Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—on the benzene ring. This differential halogenation provides a powerful handle for sequential and site-selective cross-coupling reactions, allowing for the controlled and predictable construction of complex molecular architectures.
The inherent differences in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds are the cornerstone of this selectivity. The C-Br bond is weaker and therefore more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as Palladium(0), compared to the more robust C-Cl bond.[1][2] This predictable reactivity hierarchy (I > Br > Cl) enables chemists to selectively functionalize the C-Br position while leaving the C-Cl position intact for subsequent transformations. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The products derived from this substrate are key intermediates in the synthesis of a range of valuable compounds, including biphenyl derivatives used in advanced materials and as pharmaceutical intermediates.[3][4][5][6]
The Principle of Regioselectivity: A Tale of Two Halogens
The success of any synthetic strategy using this compound hinges on understanding and exploiting the regioselective activation of the C-Br bond over the C-Cl bond. This selectivity is primarily dictated by fundamental chemical principles.
Causality behind Selectivity:
-
Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE (approx. 276 kJ/mol) compared to the C-Cl bond (approx. 328 kJ/mol).[2]
-
Oxidative Addition: The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is kinetically more favorable for the weaker C-Br bond, allowing for reaction to occur at this site at lower temperatures or with less reactive catalysts.
This principle allows for a modular approach to synthesis, as depicted below.
Caption: Workflow for the sequential functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[4][7] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, and is known for its mild conditions and high functional group tolerance.
Mechanistic Consideration
The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent system can be tailored to the specific boronic acid partner. Below is a summary of typical conditions.
| Coupling Partner | Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | >85 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >80 |
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-ethoxy-1,1'-biphenyl
This protocol describes a standard, reliable procedure for the Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 249.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add the toluene and water via syringe. Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide spot indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is an exceptionally efficient method for forming a bond between an aryl halide and a terminal alkyne.[8][9] This reaction typically employs a dual catalytic system of palladium and copper(I). The resulting aryl alkynes are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products.[10]
Mechanistic Consideration
The reaction proceeds through a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Modern protocols often use copper-free conditions to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][11]
Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 1-(2-Chloro-4-ethoxyphenyl)-2-phenylethyne
Materials:
-
This compound (1.0 mmol, 249.5 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir for 5 minutes to dissolve the solids. Add the phenylacetylene dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[12] It has become an indispensable tool in medicinal chemistry for synthesizing aryl amines, which are common motifs in drug candidates.[13] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.
Mechanistic Consideration
The catalytic cycle is similar to other cross-couplings, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond. The choice of phosphine ligand is critical and often dictates the reaction's success, with bulky, electron-rich ligands being particularly effective.
Detailed Experimental Protocol: Synthesis of N-(2-Chloro-4-ethoxyphenyl)aniline
Materials:
-
This compound (1.0 mmol, 249.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in a nitrogen-filled glovebox.
-
Vessel Preparation: To a vial or Schlenk tube, add NaOtBu, XPhos, and Pd₂(dba)₃. Add the this compound and a magnetic stir bar.
-
Reagent Addition: Add the anhydrous toluene, followed by the aniline.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Vertex AI Search. (2024). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
-
Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. [Link]
-
Sarpong, R., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for a C-Cl or a C-Br bond. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Royal Society of Chemistry. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ACS Publications. (2023). Transition-Metal-Catalyzed C–C Bond Formation from C–C Activation. [Link]
-
International Journal for Scientific Research & Development. (2021). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
National Institutes of Health. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
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- 2. homework.study.com [homework.study.com]
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for the synthesis of dapagliflozin from 4-Bromo-2-chloro-1-ethoxybenzene
An Application Note and Detailed Protocol for the Synthesis of Dapagliflozin
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] The described synthetic strategy is based on established and scalable chemical transformations. The synthesis is divided into three primary stages: (1) the construction of the key aglycone intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, via a Friedel-Crafts acylation followed by a ketone reduction; (2) the preparation of the protected sugar donor, 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone; and (3) the crucial C-glycosylation coupling of the aglycone and sugar moieties, followed by reductive deprotection to yield the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and necessary safety precautions.
Introduction
Dapagliflozin (marketed as Farxiga) is an oral medication for the treatment of type 2 diabetes.[1] It functions by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, which reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels.[2] The mechanism of action is independent of insulin secretion, offering a complementary therapeutic approach.[2]
Structurally, dapagliflozin is a C-glycoside, meaning the sugar moiety is connected to the aglycone (the non-sugar part) via a carbon-carbon bond. This C-C linkage is significantly more resistant to enzymatic and acidic hydrolysis compared to the C-O bond found in naturally occurring O-glycosides, which imparts greater metabolic stability to the drug.[1][3]
The synthesis of C-glycosides like dapagliflozin presents unique chemical challenges, primarily in the stereoselective formation of the anomeric C-C bond.[4] This protocol details a robust and well-documented synthetic route, beginning with the assembly of the diarylmethane aglycone and culminating in its coupling with a protected gluconolactone derivative. While the user prompt specified starting from 4-Bromo-2-chloro-1-ethoxybenzene, the scientifically established and efficient synthesis of the required aglycone intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , commences from more suitable precursors: 5-bromo-2-chlorobenzoic acid and ethoxybenzene . This document will detail that validated pathway to ensure a logical and reproducible synthesis.
Overall Synthetic Scheme
The multi-step synthesis of Dapagliflozin is outlined below. The process begins with the separate syntheses of the aglycone precursor and the protected sugar, which are then coupled and converted to the final product.
Caption: Overall workflow for the synthesis of Dapagliflozin.
Part 1: Synthesis of the Aglycone Precursor (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene)
The aglycone portion of dapagliflozin is a diarylmethane derivative. Its synthesis is efficiently achieved in two key steps: a Friedel-Crafts acylation to form a benzophenone intermediate, followed by the reduction of the ketone to a methylene bridge.[5]
Protocol 1.1: Friedel-Crafts Acylation of Ethoxybenzene
This step involves the formation of an acyl chloride from 5-bromo-2-chlorobenzoic acid, which then undergoes an electrophilic aromatic substitution reaction with ethoxybenzene (phenetole). Aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate the highly electrophilic acylium ion required for the reaction.[6][7]
Reagents for Protocol 1.1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 5-bromo-2-chlorobenzoic acid | 235.45 | 10.0 g | 0.0425 |
| Thionyl chloride (SOCl₂) | 118.97 | 5.0 mL (7.8 g) | 0.0656 |
| Dichloromethane (DCM) | 84.93 | 80 mL | - |
| Aluminum chloride (AlCl₃) | 133.34 | 5.65 g | 0.0424 |
| Ethoxybenzene | 122.17 | 5.45 mL (5.2 g) | 0.0425 |
| Dimethylformamide (DMF) | 73.09 | 2 drops | (catalyst) |
Step-by-Step Procedure:
-
Acyl Chloride Formation: To a suspension of 5-bromo-2-chlorobenzoic acid (10.0 g) in dichloromethane (40 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a catalytic amount of DMF (2 drops). Slowly add thionyl chloride (5.0 mL).
-
Heat the reaction mixture to reflux (approx. 40°C) for 2 hours. The solid should dissolve as it converts to the acyl chloride.
-
After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The resulting crude 5-bromo-2-chlorobenzoyl chloride is used directly in the next step.[8]
-
Friedel-Crafts Reaction: In a separate, dry, three-necked flask under an inert atmosphere (nitrogen or argon), suspend aluminum chloride (5.65 g) in DCM (40 mL). Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of ethoxybenzene (5.45 mL) in DCM (10 mL) to the AlCl₃ suspension, keeping the temperature below 5°C.
-
Add a solution of the crude 5-bromo-2-chlorobenzoyl chloride from step 3 in DCM (30 mL) dropwise to the reaction mixture, maintaining the temperature between -5°C and 0°C.[8]
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute hydrochloric acid (1 M).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from methanol to yield 5-bromo-2-chloro-4′-ethoxybenzophenone as a solid.[8]
Protocol 1.2: Reduction of 5-bromo-2-chloro-4′-ethoxybenzophenone
The benzophenone intermediate is reduced to the diarylmethane using a silane-based reducing agent. Triethylsilane (Et₃SiH) in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or boron trifluoride etherate effectively reduces the ketone to a methylene group.[5][8]
Reagents for Protocol 1.2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 5-bromo-2-chloro-4′-ethoxybenzophenone | 339.60 | 10.0 g | 0.0294 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Triethylsilane (Et₃SiH) | 116.28 | 9.4 mL (6.8 g) | 0.0588 |
| Titanium tetrachloride (TiCl₄) | 189.68 | 6.5 mL (11.1 g) | 0.0588 |
Step-by-Step Procedure:
-
Dissolve the benzophenone intermediate (10.0 g) in anhydrous DCM (50 mL) in a dry flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylsilane (9.4 mL).
-
Add titanium tetrachloride (6.5 mL) dropwise via syringe. The addition is exothermic, so maintain the temperature between 10°C and 15°C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding it to chilled water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and saturated sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by crystallization from methanol or by column chromatography to give pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[8]
Part 2: Synthesis of the Protected Glycosyl Donor
To prevent unwanted side reactions during the C-glycosylation step, the hydroxyl groups of the D-gluconolactone must be protected. Silylation is a common and effective method, converting the polar hydroxyls into non-polar trimethylsilyl (TMS) ethers, which also increases solubility in organic solvents.[9][10]
Protocol 2.1: Silylation of D-Gluconolactone
This procedure uses trimethylsilyl chloride (TMSCl) as the silylating agent and a tertiary amine base like N-methylmorpholine to neutralize the HCl byproduct.
Reagents for Protocol 2.1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| D-Glucono-1,5-lactone | 178.14 | 10.0 g | 0.0561 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| N-methylmorpholine (NMM) | 101.15 | 31 mL (28.4 g) | 0.281 |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 35.6 mL (30.5 g) | 0.281 |
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, add D-gluconolactone (10.0 g), anhydrous THF (100 mL), and N-methylmorpholine (31 mL).
-
Cool the mixture to 0°C.
-
Slowly add trimethylsilyl chloride (35.6 mL) dropwise, maintaining the temperature below 10°C. A white precipitate (NMM·HCl) will form.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Filter the reaction mixture to remove the salt precipitate and wash the solid with dry THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone as an oil. This product is often used in the next step without further purification.[11]
Part 3: Assembly of Dapagliflozin via C-Glycosylation
This is the most critical part of the synthesis, where the aglycone and sugar fragments are joined. The strategy involves generating a potent nucleophile from the aglycone (an aryllithium reagent) which then attacks the electrophilic carbonyl of the protected gluconolactone.[2][4]
Caption: Key steps in the C-glycosylation and final reduction.
Protocol 3.1: Lithiation, Coupling, and Methanolysis
This protocol requires strict anhydrous conditions and very low temperatures to ensure the stability of the aryllithium reagent and prevent side reactions.
Reagents for Protocol 3.1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 327.63 | 9.75 g | 0.0298 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 12.5 mL | 0.0313 |
| Protected Gluconolactone (from Part 2) | 466.88 | 14.6 g | 0.0313 |
| Methanesulfonic acid (MSA) | 96.11 | 5.7 g | 0.0593 |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |
Step-by-Step Procedure:
-
Dissolve the aglycone precursor (9.75 g) in anhydrous THF (80 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to below -75°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (12.5 mL) dropwise, ensuring the internal temperature does not rise above -70°C. Stir for 30 minutes at this temperature to complete the lithium-halogen exchange.[8]
-
In a separate flask, dissolve the protected gluconolactone (14.6 g) in anhydrous THF (20 mL).
-
Add the lactone solution dropwise to the aryllithium solution, again keeping the temperature below -70°C. Stir for 1 hour.[8]
-
Methanolysis/Deprotection: In a separate flask, prepare a solution of methanesulfonic acid (5.7 g) in anhydrous methanol (50 mL) and cool it to -10°C.
-
Slowly transfer the reaction mixture from step 5 into the cold MSA/methanol solution. The temperature of the quenching solution should be maintained below 0°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-5 hours. This step removes the TMS protecting groups and forms the methyl glycoside intermediate.[2]
-
Work-up: Quench the reaction by adding it to a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl glycoside intermediate, which is used in the final step.
Protocol 3.2: Final Reduction to Dapagliflozin
The final step is the stereoselective reduction of the anomeric center. The combination of triethylsilane and BF₃·OEt₂ reduces the intermediate to the desired β-C-glucoside with high diastereoselectivity.[2][3]
Reagents for Protocol 3.2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Crude Methyl Glycoside Intermediate | ~422.89 | (from 0.0298 mol) | ~0.0298 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Acetonitrile (MeCN), anhydrous | 41.05 | 100 mL | - |
| Triethylsilane (Et₃SiH) | 116.28 | 9.5 mL (6.9 g) | 0.0596 |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 7.5 mL (8.5 g) | 0.0596 |
Step-by-Step Procedure:
-
Dissolve the crude intermediate from the previous step in a 1:1 mixture of anhydrous DCM and acetonitrile (200 mL total).
-
Cool the solution to -20°C.
-
Add triethylsilane (9.5 mL) followed by the dropwise addition of boron trifluoride etherate (7.5 mL), keeping the temperature below -15°C.
-
Stir the reaction at this temperature for 2-3 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude dapagliflozin can be purified by column chromatography on silica gel or by crystallization. A common method involves co-crystallization with (L)-proline or crystallization from a solvent system like ethyl acetate/heptane to yield pure dapagliflozin.[2][12]
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using proper syringe techniques.
-
Corrosive Reagents: Thionyl chloride, aluminum chloride, titanium tetrachloride, and methanesulfonic acid are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires insulated gloves to prevent cold burns.
-
Exothermic Reactions: The quenching of Lewis acids and the addition of reagents like TiCl₄ and BF₃·OEt₂ can be highly exothermic. Perform additions slowly and with adequate cooling.
Conclusion
This application note outlines a reliable and scalable synthetic route to dapagliflozin. The protocol employs a convergent strategy, building the key aglycone and glycosyl donor fragments separately before their crucial C-glycosylation. The described methods, including Friedel-Crafts acylation, silane reduction, and low-temperature organometallic coupling, are fundamental transformations in modern organic synthesis. Careful execution of these steps, particularly the moisture- and temperature-sensitive C-glycosylation, is paramount to achieving a high yield and purity of the final product.
References
- glycodepot.com. (n.d.). 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-delta-lactone.
- Google Patents. (n.d.). Preparation method and application of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.
- ChemicalBook. (n.d.). 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | 32384-65-9.
- CymitQuimica. (n.d.). CAS 32384-65-9: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone.
- WIPO Patentscope. (n.d.). Preparation method of 2, 3, 4, 6-tetra-O-trimethylsilyl-D-glucolactone.
-
De la Cruz, J. N., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 553-573. [Link]
- Google Patents. (n.d.). NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF.
- ResearchGate. (n.d.). A Concise and Efficient Synthesis of Dapagliflozin.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). Process for preparation of dapagliflozin and intermediates thereof.
- Wikipedia. (n.d.). SGLT2 inhibitor.
- New Drug Approvals. (2021). DAPAGLIFLOZIN.
-
Ali, M., et al. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 665-673. [Link]
- Patsnap Eureka. (n.d.). Synthesis method of dapagliflozin.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Gelest, Inc. (n.d.). Some of the general approaches to the key steps in the synthesis of gliflozins.
- ResearchGate. (n.d.). Facile and green synthesis of dapagliflozin.
- Semantic Scholar. (n.d.). A Concise and Efficient Synthesis of Dapagliflozin.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Brainly.in. (2020). 1-Bromo 4-Chloro benzene with Mg/ether, Formaldehyde, H3O+ ! what is the product?.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
Sources
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gelest.com [gelest.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. glycodepot.com [glycodepot.com]
- 10. CAS 32384-65-9: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-glucon… [cymitquimica.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Comprehensive Characterization of 4-Bromo-2-chloro-1-ethoxybenzene
Introduction
4-Bromo-2-chloro-1-ethoxybenzene is a substituted aromatic ether with significant applications as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The precise control of its purity and the accurate identification of potential impurities are critical for ensuring the safety, efficacy, and quality of the final products. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and professionals in drug development and quality control.
The methodologies detailed herein are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4][5] We will explore chromatographic and spectroscopic techniques, offering detailed protocols and the scientific rationale behind the selection of specific parameters.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying this compound from its starting materials, by-products, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatility of this compound, GC-MS is a powerful technique for its identification and quantification. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns.
-
Injector Temperature: Set significantly above the analyte's boiling point to ensure rapid and complete vaporization without thermal degradation.
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen due to the non-polar nature of the analyte, facilitating separation based on boiling points.
-
Temperature Program: A gradient is employed to ensure good separation of potential impurities with different volatilities and to maintain sharp peak shapes.
-
Ionization Mode: Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.[6][7][8]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial to remove any particulates.[6]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
-
Quantify the purity by area percentage, assuming a uniform response factor for closely related impurities. For higher accuracy, use a reference standard for calibration.
-
Diagram of GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of non-polar to moderately polar compounds. It is particularly useful for quantifying non-volatile impurities and for routine quality control.
-
Stationary Phase: A C18 column is selected as it provides excellent hydrophobic retention for the non-polar aromatic analyte.[9][10]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. Acetonitrile is a strong organic modifier that effectively elutes non-polar compounds.[9]
-
Gradient Elution: A gradient is used to ensure the elution of a wide range of potential impurities with varying polarities and to reduce analysis time.
-
UV Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method. The detection wavelength is chosen based on the UV spectrum of the analyte to maximize sensitivity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (or λmax determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity based on the relative peak areas.
-
For accurate quantification of impurities, a reference standard and the development of a validated quantitative method are required.
-
Diagram of HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.
Based on substituent effects, the following approximate chemical shifts are predicted:
-
Aromatic Protons (3H):
-
The proton ortho to the ethoxy group and meta to the halogens will be the most upfield.
-
The remaining two protons will be further downfield, with their exact shifts influenced by the electronic effects of the bromine and chlorine atoms. The expected region is δ 6.8-7.5 ppm.
-
-
Ethoxy Protons (5H):
-
A quartet at approximately δ 4.0-4.2 ppm (O-CH₂).
-
A triplet at approximately δ 1.4-1.6 ppm (CH₃).
-
Predicting precise ¹³C chemical shifts is complex, but the general regions are as follows:
-
Aromatic Carbons (6C): Expected in the δ 110-160 ppm range. The carbons directly attached to the electronegative oxygen, bromine, and chlorine atoms will have distinct chemical shifts.
-
Ethoxy Carbons (2C):
-
O-CH₂: δ 60-70 ppm.
-
CH₃: δ 10-20 ppm.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Standard acquisition parameters for both nuclei should be used.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Aromatic C-H Stretch: Weak to medium absorption around 3030-3100 cm⁻¹.[12][13][14][15]
-
Aliphatic C-H Stretch (ethoxy group): Medium to strong absorptions in the 2850-3000 cm⁻¹ range.
-
Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.[12][13][14][15]
-
C-O Stretch (aryl-alkyl ether): Strong absorption around 1250 cm⁻¹.
-
C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region.
-
C-Br Stretch: Absorption in the 500-600 cm⁻¹ region.
-
Out-of-plane (OOP) C-H Bending: Strong absorptions in the 800-900 cm⁻¹ range, indicative of the substitution pattern on the benzene ring.
-
Sample Preparation:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire the spectrum using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Method Validation According to ICH Q2(R1) Guidelines
For use in a regulated environment, the analytical methods described above must be validated to demonstrate their suitability for their intended purpose.[1][2][3][4][5]
| Validation Parameter | Applicability for Purity (HPLC/GC) | Applicability for Identification (Spectroscopy) | Brief Description |
| Specificity | ✓ | ✓ | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[5] |
| Linearity | ✓ | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | |
| Range | ✓ | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | |
| Accuracy | ✓ | The closeness of test results obtained by the method to the true value. | |
| Precision | ✓ | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[5] | |
| Detection Limit (DL) | For Impurities | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | |
| Quantitation Limit (QL) | ✓ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] | |
| Robustness | ✓ | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of chromatographic techniques like GC-MS and HPLC provides robust methods for purity assessment and impurity profiling, while spectroscopic methods including NMR and FTIR are essential for definitive structural confirmation. The protocols outlined in this application note serve as a detailed guide for establishing reliable and accurate analytical testing. It is imperative that these methods are subjected to rigorous validation in accordance with ICH Q2(R1) guidelines to ensure their suitability for quality control and regulatory purposes.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Chromatography Sample Preparation Guide. Organomation. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Sample Preparation Techniques for Gas Chromatography. SciSpace. Available at: [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
-
13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
-
Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Available at: [Link]
-
Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Available at: [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs - Laboratory Testing. Available at: [Link]
-
Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Available at: [Link]
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Application Note: A Robust HPLC Method for the Analysis of 4-Bromo-2-chloro-1-ethoxybenzene
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Bromo-2-chloro-1-ethoxybenzene. This compound is a halogenated aromatic ether, and its accurate analysis is crucial in various stages of chemical synthesis and quality control. The developed method utilizes reverse-phase chromatography, which is ideally suited for non-polar analytes. We provide a comprehensive protocol, from sample preparation to data analysis, including the rationale behind the selection of chromatographic parameters. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who require a reliable and reproducible method for the analysis of this compound.
Analyte Overview and Physicochemical Properties
This compound is a substituted aromatic compound. Understanding its physicochemical properties is fundamental to developing a selective and efficient HPLC method. Its structure is characterized by a benzene ring substituted with bromo, chloro, and ethoxy groups, rendering the molecule significantly non-polar.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [1] |
| Structure | ||
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | PubChem | |
| Predicted XlogP | 4.1 | |
| Nature | Non-polar, hydrophobic solid | [3] |
The high predicted XlogP value of 4.1 indicates strong hydrophobicity, making reverse-phase HPLC the ideal analytical approach. The presence of the aromatic ring provides strong chromophores, allowing for sensitive detection using UV-Vis spectrophotometry.
Principle of Separation: Reverse-Phase Chromatography
The method described herein is based on reverse-phase chromatography (RPC), the most common mode of HPLC separation.[4] In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] Our analyte, this compound, being non-polar, will have a strong affinity for the non-polar stationary phase.
The separation is governed by hydrophobic interactions.[4] By introducing a mobile phase consisting of a polar solvent (water) and a less polar organic modifier (acetonitrile), we can modulate the retention of the analyte. Increasing the concentration of the organic modifier weakens the interaction between the analyte and the stationary phase, causing it to elute from the column.[5]
Method Development Rationale
The selection of each parameter was based on the physicochemical properties of the analyte and established chromatographic principles to ensure a robust and reliable separation.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the workhorse of reverse-phase HPLC, offering the highest level of hydrophobicity and providing excellent retention for non-polar compounds like this compound.[5] The high surface coverage and end-capping of modern C18 columns minimize unwanted interactions with residual silanol groups, leading to improved peak symmetry.
-
Mobile Phase Selection: A mixture of HPLC-grade water and acetonitrile (ACN) was selected. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5] A gradient elution is employed in this method, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile. This approach ensures that any potential impurities are effectively separated from the main analyte peak and reduces the overall analysis time.[5]
-
Detection Wavelength: The aromatic nature of this compound allows for sensitive detection using a UV detector. While a full UV scan would determine the absorbance maxima, a wavelength of 220 nm is selected for this method. This wavelength provides high sensitivity for many aromatic compounds and is a good starting point for analysis.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)[6]
-
HPLC vials with septa
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results and for protecting the analytical column from particulate contamination.[6][7]
Protocol for Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This is your stock solution (100 µg/mL).
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[8]
Protocol for Sample Preparation:
-
Accurately weigh an amount of sample expected to contain approximately 10 mg of this compound.
-
Follow steps 2-6 as described for the standard solution preparation. If the sample matrix is complex, further extraction steps like Solid Phase Extraction (SPE) may be necessary to remove interferences.[9]
HPLC Instrumentation and Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
HPLC Analysis Workflow
The diagram below illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability
To ensure the validity and reliability of the analytical results, a system suitability test must be performed before sample analysis. This involves injecting the standard solution multiple times (typically n=5 or 6) and evaluating the chromatographic performance.[10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase delivery. |
| %RSD of Peak Area | ≤ 2.0% | Shows the precision of the injector and detector response. |
Data Analysis and Interpretation
Upon successful completion of the system suitability test, the samples can be analyzed.
-
Peak Identification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification: The concentration of the analyte in the sample is determined by comparing the peak area from the sample injection to the peak area of the standard of known concentration (external standard method).
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
Conclusion
This application note provides a comprehensive and robust reverse-phase HPLC method for the quantitative analysis of this compound. The described protocol, including detailed sample preparation and specific HPLC conditions, is designed for high precision and accuracy. The method's rationale is thoroughly explained, empowering analysts to understand the underlying principles and troubleshoot effectively. Adherence to the system suitability criteria will ensure the generation of reliable and defensible analytical data suitable for quality control and research applications.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Bardsley, J. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-chloro-2-ethoxybenzene. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Vasileva, E., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11, 8603-8611. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene. Retrieved from [Link]
-
Vigh, G. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of High Resolution Chromatography, 3(10), 536-538. Retrieved from [Link]
Sources
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- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chloro-1-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
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- 10. torontech.com [torontech.com]
Application Note: High-Resolution ¹H NMR Characterization of 4-Bromo-2-chloro-1-ethoxybenzene
Abstract
This application note provides a comprehensive guide to the characterization of 4-Bromo-2-chloro-1-ethoxybenzene using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction of the ¹H NMR spectrum based on established principles of chemical shift theory and spin-spin coupling. Furthermore, a robust protocol for sample preparation and spectral acquisition is provided to enable researchers to empirically validate these predictions and obtain high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of substituted aromatic compounds.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic ether. The precise arrangement of its substituents—an ethoxy group, a bromine atom, and a chlorine atom—on the benzene ring creates a unique electronic environment that can be definitively characterized by ¹H NMR spectroscopy. The ethoxy group is an electron-donating group (EDG) through resonance, which tends to increase the electron density (shield) the ortho and para positions of the aromatic ring, shifting their corresponding proton signals upfield. Conversely, the bromine and chlorine atoms are electron-withdrawing groups (EWGs) through induction, which deshield nearby protons and shift their signals downfield. The interplay of these competing electronic effects, combined with through-bond spin-spin coupling, results in a distinctive ¹H NMR spectrum that serves as a fingerprint for the molecule's structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the protons of the ethoxy group. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.50 | d | ~2.5 | 1H |
| H-5 | ~7.20 | dd | ~8.8, 2.5 | 1H |
| H-6 | ~6.85 | d | ~8.8 | 1H |
| -OCH₂CH₃ | ~4.05 | q | ~7.0 | 2H |
| -OCH₂CH₃ | ~1.40 | t | ~7.0 | 3H |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Rationale for Spectral Predictions
The predicted chemical shifts and coupling patterns are derived from established principles of NMR spectroscopy for substituted benzene derivatives.[1]
-
Aromatic Protons (H-3, H-5, H-6):
-
The ethoxy group at position 1 is an activating, ortho-, para- directing group, which increases the electron density at positions 2, 4, and 6.
-
The chlorine atom at position 2 and the bromine atom at position 4 are deactivating, electron-withdrawing groups.
-
H-6: This proton is ortho to the strongly electron-donating ethoxy group and is therefore expected to be the most shielded (upfield) of the aromatic protons. It will appear as a doublet due to coupling with H-5 (ortho-coupling, ³J ≈ 8.8 Hz).
-
H-5: This proton is ortho to the bromine atom and meta to the chlorine and ethoxy groups. It will be deshielded relative to H-6. It will appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, ³J ≈ 8.8 Hz) and H-3 (meta-coupling, ⁴J ≈ 2.5 Hz).
-
H-3: This proton is ortho to the chlorine atom and meta to the bromine and ethoxy groups. The strong deshielding effect of the adjacent chlorine atom is expected to shift this proton the furthest downfield. It will appear as a doublet due to the smaller meta-coupling with H-5 (⁴J ≈ 2.5 Hz).
-
-
Ethoxy Group Protons (-OCH₂CH₃):
-
-OCH₂- (Methylene): These protons are adjacent to the electron-withdrawing oxygen atom and are therefore deshielded, appearing around 4.05 ppm. The signal will be split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).
-
-CH₃ (Methyl): These protons are further from the oxygen and are therefore more shielded, appearing around 1.40 ppm. The signal will be split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines the steps for preparing a high-quality sample of this compound and acquiring its ¹H NMR spectrum.
Materials and Equipment
-
This compound (5-25 mg)[2]
-
Deuterated chloroform (CDCl₃, 99.8% D) or other appropriate deuterated solvent[3]
-
High-quality 5 mm NMR tubes[4]
-
Pasteur pipette with a small plug of glass wool[5]
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for ¹H NMR sample preparation and spectral acquisition.
Detailed Step-by-Step Protocol
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.[3]
-
Dissolution and Filtration: Gently swirl or vortex the vial to ensure the sample is completely dissolved. To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean NMR tube.[5]
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is between 50-60 mm in height to be within the detection region of the NMR probe.[6]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for field-frequency stabilization.[6] Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to obtain the final, interpretable ¹H NMR spectrum.
Data Interpretation and Structural Verification
The acquired spectrum should be compared against the predicted data in Table 1.
-
Chemical Shifts: Verify that the signals appear in the predicted regions of the spectrum.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (1:1:1 for the aromatic protons, 2:3 for the ethoxy protons).
-
Multiplicities and Coupling Constants: The splitting patterns (doublet, doublet of doublets, quartet, triplet) and the measured J-values should match the predictions. This is a powerful confirmation of the connectivity of the atoms in the molecule.
Conclusion
This application note provides a predictive framework and a detailed experimental protocol for the ¹H NMR characterization of this compound. By understanding the underlying principles of substituent effects and spin-spin coupling, researchers can confidently predict and interpret the ¹H NMR spectrum of this and other complex aromatic molecules. The provided protocol ensures the acquisition of high-quality data for unambiguous structural elucidation, a critical step in chemical synthesis and drug development.
References
- University of California, Riverside. NMR Sample Preparation. UCR Department of Chemistry.
- Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- University of California, Santa Cruz. NMR Sample Preparation. UCSC Chemistry & Biochemistry.
- Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Institut für Chemie.
- Western University. NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry.
- Moodle, NMR Spectroscopy of Benzene Derivatives.
Sources
- 1. 3-Bromo-4-chlorophenol | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 461432-23-5|4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Reaction Mechanism Studies of 4-Bromo-2-chloro-1-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-1-ethoxybenzene is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of its functional groups: an activating ethoxy group and two distinct halogen atoms, bromine and chlorine, at specific positions on the benzene ring. This unique arrangement allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will delve into the principles governing its reactivity in metal-catalyzed cross-coupling reactions, Grignard reagent formation, and electrophilic aromatic substitution. The protocols provided herein are based on established chemical principles and analogous systems, offering a robust starting point for experimental design and optimization.
I. Metal-Catalyzed Cross-Coupling Reactions: A Study in Chemoselectivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two different halogens raises the question of chemoselectivity. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf > Cl. This is primarily due to the differences in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organohalide. For this compound, the reaction is expected to proceed selectively at the more reactive C-Br bond.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the palladium catalyst will preferentially insert into the C-Br bond of this compound.
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the bromine position of this compound.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic acid | 1.1 - 1.5 mmol | 1.1 - 1.5 |
| Pd(PPh₃)₄ | 0.02 - 0.05 mmol | 0.02 - 0.05 |
| 2M Aqueous Na₂CO₃ | 2.0 - 3.0 mL | - |
| Toluene/Ethanol (3:1) | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur selectively at the C-Br bond of this compound.[1][2]
The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The higher reactivity of the C-Br bond dictates that the initial product will be the corresponding arylpalladium(II) bromide complex. Subsequent steps involve coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
This protocol provides a general method for the selective amination at the bromine position.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.01 - 0.02 mmol | 0.01 - 0.02 |
| XPhos | 0.04 - 0.08 mmol | 0.04 - 0.08 |
| NaOt-Bu | 1.4 mmol | 1.4 |
| Toluene | 5 mL | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and the amine.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
II. Grignard Reagent Formation: Harnessing Halogen Reactivity
The formation of a Grignard reagent from a dihaloarene offers another avenue for selective functionalization. The reactivity of halogens in Grignard reagent formation follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy.[4] Therefore, magnesium insertion is expected to occur selectively at the C-Br bond of this compound.
Mechanistic Pathway
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[5] For this compound, this will lead to the formation of (4-chloro-2-ethoxyphenyl)magnesium bromide, leaving the chloro substituent intact for potential subsequent transformations.
This protocol outlines the preparation of the Grignard reagent and its subsequent reaction with an electrophile.
| Reagent | Amount | Molar Equiv. |
| Magnesium turnings | 1.2 mmol | 1.2 |
| This compound | 1.0 mmol | 1.0 |
| Anhydrous THF | 10 mL | - |
| Electrophile (e.g., benzaldehyde) | 1.0 mmol | 1.0 |
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium and gently warm to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
III. Electrophilic Aromatic Substitution: The Interplay of Directing Groups
Electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring like this compound is governed by the combined electronic and steric effects of the substituents.[6]
-
Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[7]
-
Chloro (-Cl) and Bromo (-Br) Groups: These are deactivating, ortho, para-directing groups. They withdraw electron density through induction but can donate electron density through resonance.[8]
The overall reactivity of the ring is a balance of these effects. The ethoxy group is the most powerful activating group, and therefore, it will have the dominant directing influence.[9] The positions ortho and para to the ethoxy group are C3 and C5.
-
Position 3: This position is ortho to the ethoxy group and ortho to the chloro group.
-
Position 5: This position is para to the chloro group and ortho to the bromo group.
Steric hindrance will also play a significant role. The position between two substituents is generally disfavored. Therefore, substitution at position 3 is sterically more hindered than at position 5. Consequently, electrophilic attack is most likely to occur at position 5 .
A. Nitration
Nitration introduces a nitro group onto the aromatic ring, which is a key functional group for further transformations.
This protocol is based on standard procedures for the nitration of activated aromatic rings.[10]
| Reagent | Amount |
| This compound | 1.0 mmol |
| Acetic anhydride | 5 mL |
| Fuming nitric acid | 1.1 mmol |
Procedure:
-
Dissolve this compound in acetic anhydride in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the purified nitro derivative.
B. Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone.[11][12]
This protocol is a general procedure and may require optimization.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Acyl chloride | 1.1 mmol | 1.1 |
| Aluminum chloride (AlCl₃) | 1.2 mmol | 1.2 |
| Dichloromethane (DCM) | 10 mL | - |
Procedure:
-
Suspend aluminum chloride in dry DCM in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve this compound and the acyl chloride in dry DCM.
-
Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The reactivity of this compound is a fascinating case study in the principles of chemoselectivity and regioselectivity in organic synthesis. The predictable hierarchy of halogen reactivity in metal-catalyzed cross-coupling and Grignard reactions allows for the selective functionalization of the C-Br bond. In electrophilic aromatic substitution, the interplay of the directing effects of the ethoxy, chloro, and bromo substituents, combined with steric considerations, strongly favors substitution at the C5 position. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop novel synthetic routes for a wide range of applications.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Hartwig, J. F. (2010).
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Olah, G. A. (1964).
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A Review of New Brønsted Acid Catalysts in Organic Synthesis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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Application Notes and Protocols for the Chemoselective Grignard Reaction of 4-Bromo-2-chloro-1-ethoxybenzene
Introduction: Strategic C-C Bond Formation in Complex Arenes
For researchers, synthetic chemists, and professionals in drug development, the Grignard reaction remains a cornerstone of C-C bond formation. Its utility is significantly enhanced when applied to polyfunctionalized aromatic compounds, where chemoselectivity is paramount. This guide provides an in-depth technical overview and a detailed protocol for the Grignard reaction of 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0). The selective formation of the Grignard reagent at the C-Br bond, in the presence of a C-Cl bond, offers a powerful tool for the regioselective introduction of nucleophilic carbon, enabling the synthesis of complex intermediates for pharmaceuticals and advanced materials.
The resulting organometallic intermediate, (2-chloro-4-ethoxyphenyl)magnesium bromide, is a versatile synthon. The retained chlorine atom provides a handle for subsequent orthogonal transformations, such as cross-coupling reactions, allowing for a stepwise and controlled elaboration of the aromatic scaffold. This application note will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer expert insights into potential challenges and troubleshooting.
Scientific Principles: The Basis of Chemoselectivity
The successful and selective Grignard reaction of this compound hinges on the differential reactivity of the carbon-halogen bonds. The formation of a Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond. The feasibility and rate of this insertion are directly related to the bond dissociation energy (BDE) of the respective C-X bond.
The C-Br bond is inherently weaker and more polarizable than the C-Cl bond on an aromatic ring. This lower bond strength translates to a lower activation energy for the oxidative insertion of magnesium. Consequently, the reaction proceeds with high chemoselectivity at the C-Br position, leaving the more robust C-Cl bond intact for future synthetic manipulations. This principle is a cornerstone of modern organic synthesis, allowing for the programmed functionalization of polyhalogenated arenes.
Experimental Workflow and Data
The following diagram illustrates the overall workflow for the preparation and subsequent reaction of the Grignard reagent from this compound with a generic electrophile (in this case, an aldehyde).
Caption: Workflow for the Grignard reaction of this compound.
Table 1: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Dihaloarene with differential C-X bond strengths. |
| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is crucial for solvating and stabilizing the Grignard reagent. |
| Initiator | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer. |
| Temperature | Gentle reflux (initiation), then room temp. | Exothermic reaction; temperature control is key to prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. |
| Workup | Saturated aqueous NH₄Cl | Mildly acidic quench to protonate the alkoxide and dissolve magnesium salts. |
| Expected Yield | 70-90% (Grignard formation) | Dependent on the purity of reagents and strictness of anhydrous conditions. |
Detailed Experimental Protocol
This protocol details the preparation of (2-chloro-4-ethoxyphenyl)magnesium bromide and its subsequent reaction with a model electrophile, benzaldehyde.
Part A: Preparation of (2-chloro-4-ethoxyphenyl)magnesium bromide
Materials:
-
This compound (1 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 crystal) or 1,2-dibromoethane (a few drops)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. The iodine will sublime upon gentle heating, activating the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and greyish. If the reaction does not start, gently warm the flask with a heating mantle or sonicate the flask for a few minutes.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material and magnesium. The resulting dark grey to brown solution is the Grignard reagent, (2-chloro-4-ethoxyphenyl)magnesium bromide, which should be used immediately in the next step.
Part B: Reaction with Benzaldehyde
Materials:
-
Solution of (2-chloro-4-ethoxyphenyl)magnesium bromide (from Part A)
-
Benzaldehyde (1.0 eq.), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the resulting alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary alcohol, (2-chloro-4-ethoxyphenyl)(phenyl)methanol.
Expert Insights and Troubleshooting
-
Initiation is Key: The most common point of failure in a Grignard reaction is the initiation. Ensure all glassware is scrupulously dry. Flame-drying under an inert atmosphere is highly recommended. If initiation is sluggish, crushing a few pieces of magnesium with a dry glass rod can expose a fresh, reactive surface.
-
Solvent Purity: Use of high-quality, anhydrous solvents is non-negotiable. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling of the aryl halide. This can be minimized by slow addition of the aryl halide solution to the magnesium suspension, which maintains a low concentration of the aryl halide in the presence of an excess of magnesium.
-
Titration of the Grignard Reagent: For quantitative applications, it is advisable to determine the exact concentration of the prepared Grignard reagent. This can be achieved by titrating an aliquot of the solution with a standard solution of a proton source (e.g., sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).
Safety Precautions
-
Flammability: Ethereal solvents like THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[1]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the aryl halide is too rapid.[2] An ice-water bath should always be readily available for cooling.
-
Moisture and Air Sensitivity: Grignard reagents react violently with water and are rapidly destroyed by atmospheric oxygen and carbon dioxide.[3] Maintain a positive pressure of an inert gas throughout the experiment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
References
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]
-
University of California, Los Angeles. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Online] Available at: [Link]
-
University of Nebraska-Lincoln. (2018). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. [Online] Available at: [Link]
- Knochel, P., et al. (2003). Highly efficient preparations of functionalized organomagnesium reagents by iodine-magnesium exchange.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure (6th ed.). John Wiley & Sons.
- Wakefield, B. J. (1995). Organomagnesium methods in organic synthesis. Academic press.
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Application Notes & Protocols: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a Key Intermediate in Pharmaceutical Manufacturing
Introduction: Clarifying the Keystone Intermediate for SGLT2 Inhibitor Synthesis
In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and high-purity production of Active Pharmaceutical Ingredients (APIs). This guide focuses on a critical building block, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , a diphenylmethane derivative that has become indispensable in the manufacturing of a blockbuster class of antidiabetic drugs.
While the nomenclature "4-Bromo-2-chloro-1-ethoxybenzene" refers to a simpler aromatic ether, the compound of significant industrial relevance and the primary subject of these notes is its more complex analogue, identified by CAS Number 461432-23-5 . This intermediate is a cornerstone in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin.[1][2] These drugs represent a major advancement in the management of type 2 diabetes.[2]
The unique arrangement of chloro, bromo, and ethoxybenzyl moieties on this molecule provides a versatile scaffold, enabling chemists to perform sequential, regioselective transformations to construct the complex C-aryl glucoside architecture characteristic of SGLT2 inhibitors. This document provides an in-depth exploration of its synthesis, characterization, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
| Identifier | Value |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene[2][3] |
| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether, Dapagliflozin Bromo Impurity[1][4] |
| CAS Number | 461432-23-5[2] |
| Molecular Formula | C₁₅H₁₄BrClO[2] |
| Molecular Weight | 325.63 g/mol [2] |
Core Synthesis Protocol: A Validated One-Pot Approach
The industrial synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is typically achieved via a two-step sequence starting from 5-bromo-2-chlorobenzoic acid: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. Process optimization has led to efficient one-pot procedures that circumvent the isolation of the intermediate benzophenone, thereby improving throughput and minimizing the formation of impurities.[5][6]
The rationale for a one-pot synthesis is compelling. Isolating the intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, adds operational time and cost. More critically, certain solvents used in the reduction step, such as acetonitrile, can lead to the formation of problematic impurities like N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine when the ketone is isolated and then reduced.[6] The integrated process described below mitigates these issues.
Caption: One-pot synthesis workflow for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Detailed Step-by-Step Laboratory Protocol
This protocol describes a robust one-pot synthesis adapted from patented industrial processes.[5][6]
Materials & Reagents:
-
5-bromo-2-chlorobenzoic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Phenetole (Ethoxybenzene)
-
Aluminum chloride (AlCl₃), anhydrous
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Toluene
-
Ethanol
-
Hydrochloric acid (1N aq.)
-
Sodium bicarbonate (5% aq.)
-
Brine (saturated NaCl aq.)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Acid Chloride Formation: To a nitrogen-purged reactor charged with 5-bromo-2-chlorobenzoic acid (1.0 equiv) and anhydrous dichloromethane (10 vol), add a catalytic amount of DMF (approx. 0.02 equiv).
-
Slowly add oxalyl chloride (1.2 equiv) to the suspension at room temperature (20-25°C). The reaction is typically accompanied by gas evolution.
-
Stir the mixture for 1-2 hours until a clear solution is obtained, indicating the complete formation of the acid chloride.[7][8]
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[6]
-
Friedel-Crafts Acylation: Dissolve the oily residue in fresh anhydrous dichloromethane (10 vol) and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of phenetole (1.1 equiv) in dichloromethane.
-
To the cooled acid chloride solution, add anhydrous aluminum chloride (2.5 equiv) portion-wise, keeping the internal temperature below 10°C.
-
Add the phenetole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Stir the reaction at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
In Situ Reduction: While maintaining the temperature at 0-5°C, slowly add triethylsilane (2.0 equiv) to the reaction mixture.[7]
-
Following the addition, add boron trifluoride diethyl etherate (1.2 equiv) dropwise. Causality Note: The combination of a hydride source (Et₃SiH) and a strong Lewis acid (BF₃·OEt₂) efficiently reduces the benzophenone intermediate to the desired diphenylmethane.
-
Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-36 hours.[7][8] The extended reaction time ensures complete reduction.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1N HCl.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane or toluene.
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain a crude oily or solid residue.[6]
-
Crystallization: Dissolve the crude residue in a minimal amount of hot ethanol. Allow the solution to cool, then chill to -20°C to -15°C for 2 hours to induce crystallization.[5][6]
-
Filter the resulting solid, wash with a small amount of pre-cooled ethanol, and dry under vacuum to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a white to off-white solid.[5][6]
Application in API Synthesis: The Gateway to SGLT2 Inhibitors
The strategic value of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene lies in the differential reactivity of its halogen atoms. The bromine atom is significantly more reactive towards metal-halogen exchange and palladium-catalyzed cross-coupling reactions than the chlorine atom.[9] This reactivity is expertly exploited to form the crucial C-C bond with the glucose moiety.
Caption: Logical workflow from the intermediate to the SGLT2 inhibitor core structure.
The typical synthetic sequence involves:
-
Lithiation: The intermediate is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78°C). This selectively replaces the bromine atom with lithium, forming a highly reactive aryllithium nucleophile.
-
Coupling: This aryllithium species is then immediately reacted with a protected form of gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).[10] The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the lactone.
-
Reduction and Deprotection: The resulting hemiketal intermediate is then reduced (often with a silane) and subsequently deprotected to yield the final C-aryl glucoside API.[10]
Analytical and Quality Control Parameters
Ensuring the purity and identity of the intermediate is a critical quality attribute for any cGMP process. The following data provides a reference for characterization.
| Parameter | Typical Value / Observation |
| Appearance | White to off-white solid/crystals[7][11] |
| Melting Point | 40-42 °C[7][11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.28 (m, 3H), 7.08 (d, 2H), 6.83 (d, 2H), 4.00 (q, 2H), 3.96 (s, 2H), 1.40 (t, 3H)[7] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9[7] |
| Purity (HPLC) | ≥98% (typical for pharmaceutical grade) |
Process Monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress. A typical eluent system is hexane/ethyl acetate (e.g., 15:1 v/v).[7]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and for determining the purity of the final isolated product.[9]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential for laboratory safety.
Hazard Identification (based on available SDS): [11]
-
Eye Damage: Causes serious eye damage (H318).
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).
Recommended Precautions and Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11][12]
-
First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is more than a simple intermediate; it is an enabling molecule that has been pivotal in the large-scale production of life-changing SGLT2 inhibitors. Its synthesis, while rooted in classical organic reactions, has been refined for industrial efficiency. A thorough understanding of its reactivity, handling requirements, and analytical profile, as detailed in these notes, is fundamental for any scientist or engineer working on the synthesis of Dapagliflozin, Empagliflozin, or related next-generation APIs.
References
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
CAS No : 461432-23-5 | Product Name : 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Pharmaffiliates. [Link]
-
Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. Tejapharm. [Link]
-
4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. apicule. [Link]
-
Processes for the preparation of empagliflozin. Justia Patents. [Link]
-
4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. CP Lab Safety. [Link]
-
Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals. [Link]
- PROCESS FOR THE PREPARATION OF D-GLUCITOL...
-
Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. PubMed. [Link]
-
Synthesis process for empagliflozin. WIPO Patentscope (CN107652278). [Link]
-
PROCESS FOR THE PREPARATION OF 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE. WIPO Patentscope (WO/2015/063726). [Link]
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- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocol: Selective Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone
Abstract & Introduction
This document provides a detailed experimental protocol for the selective reduction of the ketone 5-bromo-2-chloro-4'-ethoxybenzophenone to its corresponding secondary alcohol, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol. This benzophenone derivative is a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor used in the management of type 2 diabetes.[1] The transformation of the carbonyl group to a hydroxyl group is a pivotal step in the synthetic pathway, making a robust and high-yielding reduction protocol essential for drug development and manufacturing.
This guide is designed for researchers and scientists in organic synthesis and medicinal chemistry. It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical checkpoints that ensure a successful and reproducible outcome. We will employ sodium borohydride (NaBH₄), a mild and selective chemoselective reducing agent, which offers significant safety and handling advantages over more powerful and hazardous hydride reagents like lithium aluminum hydride (LiAlH₄).[2][3]
Principle of the Reaction: Hydride-Mediated Carbonyl Reduction
The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic chemistry. The process relies on the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group.
Mechanism: Sodium borohydride serves as the hydride donor. The reaction proceeds in two main stages:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of the benzophenone. This breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate complexed with the remaining borane moiety.[4][5]
-
Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated. In this protocol, the solvent (methanol) serves as the proton source to yield the final alcohol product.[3][4] A final acidic quench during the workup ensures complete protonation and neutralizes any remaining borohydride and borate salts.[6]
The balanced stoichiometry indicates that one mole of sodium borohydride can, in theory, reduce four moles of a ketone.[2][4][5] However, in practice, NaBH₄ also reacts slowly with the protic solvent, generating hydrogen gas.[3] Therefore, a slight molar excess of the reducing agent is employed to ensure the complete conversion of the starting material.[5]
Critical Safety & Handling Protocols
A thorough understanding and strict adherence to safety protocols are paramount. The primary hazards are associated with the reducing agent, sodium borohydride.
Hazard Assessment:
-
Sodium Borohydride (NaBH₄):
-
Water Reactivity: Reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[7] Never quench the reaction with a large volume of water or acid at once.
-
Toxicity & Corrosivity: Toxic if swallowed or in contact with skin. Causes severe skin burns and serious eye damage.[8]
-
Handling: Air and moisture sensitive.[8] It should be handled under an inert atmosphere if possible, or swiftly in a dry environment. Always store in a tightly sealed container in a dry, well-ventilated place away from acids and water.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Hand Protection: Handle with nitrile or neoprene gloves. Inspect gloves before use and use proper removal techniques.[8]
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toed shoes are required.[8]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Spills: Evacuate the area. For small, dry spills, cover with dry sand, dry lime, or soda ash. Place in a sealed container for disposal. DO NOT USE WATER .[10] Ensure the area is well-ventilated.[9]
All operations must be conducted within a certified chemical fume hood.[8] An emergency shower and eyewash station must be readily accessible.[10]
Materials, Reagents, and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| 5-bromo-2-chloro-4'-ethoxybenzophenone | Purity >98% | Starting Material |
| Sodium Borohydride (NaBH₄) | Powder, >98% | Reducing Agent |
| Methanol (MeOH) | Anhydrous Grade | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Quenching Agent |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent |
| Equipment | ||
| Round-bottom flask (100 mL) | Ground glass joint | Reaction Vessel |
| Magnetic stirrer and stir bar | Homogeneous mixing | |
| Ice-water bath | Temperature Control | |
| Separatory funnel (250 mL) | Liquid-liquid extraction | |
| Rotary evaporator | Solvent removal | |
| Glass funnel, filter paper | Gravity filtration | |
| Beakers, Erlenmeyer flasks, graduated cylinders | General use | |
| Analytical | ||
| TLC plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
| TLC developing chamber | ||
| UV lamp (254 nm) | TLC Visualization | |
| Melting point apparatus | Product Characterization |
Detailed Experimental Protocol
This protocol is based on a 5.0 gram scale of the starting material. Adjust quantities proportionally for different scales.
Reaction Setup and Execution
-
Preparation: Add 5.0 g (14.7 mmol) of 5-bromo-2-chloro-4'-ethoxybenzophenone and a magnetic stir bar to a 100 mL round-bottom flask.
-
Dissolution: Add 50 mL of methanol to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This cooling step is critical to moderate the initial rate of reaction and control the evolution of hydrogen gas.[11]
-
Addition of Reducing Agent: Weigh 0.70 g (18.5 mmol, ~1.25 equivalents) of sodium borohydride. Add the NaBH₄ powder to the cooled, stirred solution slowly and in small portions over a period of 10-15 minutes.
-
Causality: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and excessive foaming from hydrogen gas evolution.[11]
-
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
Reaction Monitoring via Thin-Layer Chromatography (TLC)
-
System Validation: Before starting the reaction, spot the starting material solution on a TLC plate alongside available standards to establish its initial Rf value.[2]
-
Monitoring: At 30-minute intervals, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.
-
Elution: Develop the plate in a chamber with a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
Visualization: Visualize the dried plate under a UV lamp. The reaction is complete when the spot corresponding to the starting ketone (higher Rf) has completely disappeared, and a new, more polar spot for the product alcohol (lower Rf) is dominant.[2][12]
Workup and Product Isolation
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to the reaction mixture to quench the excess NaBH₄. Continue adding acid until gas evolution ceases and the solution is slightly acidic (pH ~5-6, check with pH paper).[11]
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Add ~75 mL of ethyl acetate and ~50 mL of water. Shake the funnel vigorously, venting frequently.[11][13]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.[11]
-
Back-Extraction: Extract the aqueous layer two more times with ~30 mL portions of ethyl acetate to maximize product recovery. Combine all organic layers.[11]
-
Washing: Wash the combined organic layer sequentially with 50 mL of water and then 50 mL of brine. The brine wash helps to remove residual water from the organic phase.[14]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.[11]
-
Final Isolation: Filter the solution through a gravity filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Purification
-
Recrystallization: The crude solid can be purified by recrystallization. A mixture of ethanol and water or hexanes can be effective solvents.[13] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Data Presentation & Analysis
| Parameter | 5-bromo-2-chloro-4'-ethoxybenzophenone | Sodium Borohydride | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol |
| Molecular Formula | C₁₅H₁₂BrClO₂ | NaBH₄ | C₁₅H₁₄BrClO₂ |
| Molecular Weight ( g/mol ) | 339.61 | 37.83 | 341.63 |
| Amount Used (g) | 5.00 | 0.70 | N/A |
| Moles (mmol) | 14.7 | 18.5 | N/A |
| Molar Equivalents | 1.0 | 1.25 | N/A |
| Theoretical Yield (g) | N/A | N/A | 5.02 |
| Actual Yield (g) | N/A | N/A | (To be measured) |
| Percent Yield (%) | N/A | N/A | (To be calculated) |
Product Characterization:
-
Appearance: White to off-white solid.[15]
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the disappearance of the strong ketone C=O stretch (~1660-1700 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) in the product.[16]
Experimental Workflow Diagram
Caption: Workflow for the reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient NaBH₄ (degraded by moisture). 2. Insufficient reaction time. | 1. Use fresh, dry NaBH₄. Add a small additional portion and monitor by TLC. 2. Extend the reaction time at room temperature. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during recrystallization. 3. Vigorous quenching leading to side reactions. | 1. Perform additional extractions of the aqueous layer. 2. Ensure minimum hot solvent is used for dissolution; cool thoroughly. 3. Ensure quenching is done slowly at 0 °C. |
| Emulsion during extraction | Borate salts may not be fully dissolved or neutralized. | Add more water or brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can help. |
| Product is an oil, not a solid | Presence of impurities or residual solvent. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, consider purification by column chromatography. |
References
-
Sciencing. (2022-08-30). Reduction Of Benzophenone By Sodium Borohydride. [Link]
-
Coconote. (2025-09-22). Sodium Borohydride Lab Overview. [Link]
-
The University of California Center for Laboratory Safety. (2012-12-14). Sodium borohydride - Standard Operating Procedure. [Link]
-
Studylib. Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. [Link]
-
New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
-
OSU Chemistry. Sodium Borohydride SOP. [Link]
-
University Course Material. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Reddit. (2018-12-05). Help: NaBH4 workup advice. [Link]
-
Scribd. The Reduction of Benzophenone With Sodium Borohydride. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Organic Syntheses. N-Boc-5-oxaproline. [Link]
-
Master Organic Chemistry. (2011-08-12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Scribd. Organic - Lab 8 - Reduction. [Link]
Sources
- 1. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencing.com [sciencing.com]
- 5. studylib.net [studylib.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. nj.gov [nj.gov]
- 11. coconote.app [coconote.app]
- 12. scribd.com [scribd.com]
- 13. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Page loading... [guidechem.com]
- 16. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene
This guide serves as a technical resource for researchers, chemists, and professionals in drug development focused on the synthesis of 4-Bromo-2-chloro-1-ethoxybenzene. Here, we address common challenges and provide in-depth troubleshooting strategies to improve reaction yields and product purity. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound. The most common and generally more reliable method is the Williamson ether synthesis , starting from 4-bromo-2-chlorophenol and an ethylating agent. An alternative approach is the electrophilic bromination of 2-chloro-1-ethoxybenzene. The choice of route often depends on the availability and purity of the starting materials.
Q2: Why is the Williamson ether synthesis generally preferred?
The Williamson ether synthesis offers better control over regioselectivity. Starting with 4-bromo-2-chlorophenol ensures that the ethoxy group is introduced at the desired position. In contrast, the electrophilic bromination of 2-chloro-1-ethoxybenzene can potentially lead to a mixture of isomers, as the ethoxy and chloro groups direct the incoming electrophile to different positions on the aromatic ring, which can complicate purification and lower the yield of the desired product.
Q3: What are the most critical factors for achieving a high yield in the Williamson ether synthesis of this compound?
Several factors are paramount for a successful synthesis:
-
Anhydrous Conditions: The alkoxide or phenoxide intermediate is a strong base and will be quenched by any protic species, such as water. Therefore, using anhydrous solvents and reagents is crucial.[1]
-
Choice of Base: A sufficiently strong base is needed to completely deprotonate the 4-bromo-2-chlorophenol. The choice of base can influence the reaction rate and the formation of byproducts.
-
Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[1]
-
Purity of Starting Materials: The purity of 4-bromo-2-chlorophenol and the ethylating agent will directly impact the purity of the final product and the overall yield.
Troubleshooting Guide: Williamson Ether Synthesis Route
This section addresses specific issues you may encounter when synthesizing this compound from 4-bromo-2-chlorophenol.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation of the Phenol | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and dry. Verify the stoichiometry of the base. | The phenolic proton of 4-bromo-2-chlorophenol is acidic, but a sufficiently strong base is required for complete conversion to the more nucleophilic phenoxide. |
| Poor Quality or Wet Reagents/Solvent | Use freshly distilled/dried solvents (e.g., DMF, acetonitrile). Ensure the 4-bromo-2-chlorophenol and ethylating agent are dry. | Moisture will quench the phenoxide intermediate and can also hydrolyze the ethylating agent, halting the reaction.[1] |
| Insufficient Reaction Time or Temperature | Increase the reaction temperature in increments (e.g., from 50°C to 70°C) and monitor the reaction progress by TLC. Extend the reaction time. | The Williamson ether synthesis can require several hours at an elevated temperature to reach completion.[2] |
| Poor Leaving Group on Ethylating Agent | Use ethyl iodide or ethyl bromide, which are better leaving groups than ethyl chloride. | The reaction proceeds via an Sₙ2 mechanism, where a good leaving group is essential for efficient displacement by the phenoxide.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Troubleshooting Suggestion | Rationale |
| Unreacted 4-bromo-2-chlorophenol | Incomplete reaction (see Issue 1). | Increase reaction time, temperature, or use a slight excess of the ethylating agent. | Driving the reaction to completion will consume the starting phenol. |
| Alkene byproduct (from ethylating agent) | E2 elimination is competing with Sₙ2 substitution. | Lower the reaction temperature. Use a less sterically hindered base if applicable (though the phenoxide is the primary base here). | Elimination reactions often have a higher activation energy than substitution and are therefore favored at higher temperatures.[1] |
| Di-ethyl ether | The base is reacting with the ethylating agent. | This is more likely if using an ethoxide base. When starting with the phenol, this is less common but could indicate side reactions. Ensure slow addition of the ethylating agent. | While less common in this specific synthesis, it's a known side reaction in Williamson syntheses. |
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-bromo-2-chlorophenol
-
Ethyl iodide (or ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-chlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the phenol.
-
Deprotonation:
-
Using NaH: Carefully add sodium hydride (1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Using K₂CO₃: Add anhydrous potassium carbonate (2.0-3.0 eq).
-
-
Etherification: Slowly add ethyl iodide (1.2-1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50-70°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, quench the excess NaH by carefully adding a saturated aqueous solution of NH₄Cl at 0°C.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
| Base | Strength | Solubility in Aprotic Solvents | Byproducts | Considerations |
| NaH | Very Strong | Insoluble | H₂ (gas) | Highly reactive with water and protic solvents; requires careful handling. |
| K₂CO₃ | Moderate | Sparingly soluble | KHCO₃ | Less reactive than NaH, may require higher temperatures or longer reaction times. Generally safer to handle. |
| NaOH/KOH | Strong | Sparingly soluble | H₂O | Can introduce water into the reaction, potentially reducing yield. Often used with a phase-transfer catalyst.[3] |
Visualizations
Reaction Pathway and Side Reactions
Caption: Williamson ether synthesis of this compound and a competing E2 elimination side reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved January 11, 2026, from [Link]
-
Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved January 11, 2026, from [Link]
-
American Elements. (n.d.). 2-bromo-1-chloro-4-ethoxybenzene. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1-chloro-3-ethoxybenzene. Retrieved January 11, 2026, from [Link]
-
Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Purification of Crude 4-Bromo-2-chloro-1-ethoxybenzene
Welcome to the technical support center for the purification of crude 4-Bromo-2-chloro-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. This document moves beyond simple step-by-step instructions to explain the rationale behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory work.
Understanding the Compound and Potential Impurities
This compound is a substituted aromatic ether. Its purification can be challenging due to the potential for various impurities arising from its synthesis, which is commonly achieved through a Williamson ether synthesis. In this reaction, 4-bromo-2-chlorophenol is reacted with an ethylating agent in the presence of a base.
Potential Impurities:
-
Unreacted 4-bromo-2-chlorophenol: Due to incomplete reaction, this starting material is a common impurity. Its presence can be identified by its phenolic hydroxyl group, which gives it different polarity and reactivity compared to the desired ether.
-
Over-alkylation or side-reaction products: Depending on the reaction conditions, side reactions can occur, leading to the formation of other related aromatic compounds.
-
Residual base and salts: Inorganic salts formed during the reaction (e.g., potassium bromide, sodium bromide) and any remaining base must be removed.
-
Solvent residues: The solvent used in the synthesis and work-up can be retained in the crude product.
A logical workflow for the purification of this compound is outlined below:
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: The crude product is an oil and does not solidify.
-
Question: My crude this compound is an oil, but I was expecting a solid. What should I do?
-
Answer: While some related compounds are solids, it is possible that your product is an oil at room temperature, especially if it contains impurities that depress the melting point. First, ensure that all solvent has been thoroughly removed under reduced pressure. If it remains an oil, purification by column chromatography is the recommended next step. Recrystallization is only suitable for solid materials.
Issue 2: Poor separation during column chromatography.
-
Question: I am running a column to purify my product, but the separation between my desired product and an impurity is very poor. How can I improve this?
-
Answer: Poor separation in column chromatography is a common issue that can be resolved by optimizing the mobile phase. Since this compound is a relatively non-polar ether, a non-polar solvent system is a good starting point.
-
Solvent System: A mixture of heptane (or hexane) and ethyl acetate is a standard choice for separating compounds of moderate polarity. Start with a low polarity mixture (e.g., 98:2 heptane:ethyl acetate) and gradually increase the polarity of the eluent.
-
TLC Analysis: Before running the column, always perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase that gives a good separation (Rf value of the desired product around 0.3-0.4).
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.[1]
-
Issue 3: Low recovery after recrystallization.
-
Question: I performed a recrystallization, but my yield of pure product is very low. What went wrong?
-
Answer: Low recovery in recrystallization can be due to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For aryl ethers, ethanol or a mixed solvent system like ethanol/water can be effective.[2]
-
Amount of Solvent: Using too much solvent will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing the Crystals: Washing the collected crystals with too much cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[2]
-
Issue 4: The purified product still shows the presence of starting material (4-bromo-2-chlorophenol).
-
Question: My NMR spectrum of the purified product shows a broad peak characteristic of a phenol, indicating contamination with the starting material. How can I remove it?
-
Answer: The presence of the starting phenol is a common issue. Since phenols are acidic, they can be removed with a basic wash during the work-up.
-
Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a 1M sodium hydroxide solution. This will deprotonate the phenol, making it water-soluble and extracting it into the aqueous layer. Afterward, wash the organic layer with water and then brine to remove any residual base and to aid in drying.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point of pure this compound?
-
Q2: What is a good solvent system for TLC analysis of the reaction mixture?
-
A2: A good starting point for TLC analysis is a 10% solution of ethyl acetate in heptane (or hexane). This should provide good separation between the non-polar product and the more polar starting phenol. The product, being an ether, will have a higher Rf value than the starting phenol.
-
-
Q3: Is this compound stable to silica gel chromatography?
-
A3: Yes, ethers are generally stable on silica gel, which is a slightly acidic stationary phase.[3] Therefore, column chromatography on silica gel is a suitable method for its purification.
-
-
Q4: What are the main safety precautions to consider when handling this compound?
-
A4: Halogenated aromatic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable if your crude product is a solid.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, heptane). The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and run a TLC or other analytical technique to assess the purity.
Protocol 2: Purification by Column Chromatography
This is the recommended method for oily crude products or for achieving very high purity.
-
TLC Analysis: Determine the optimal solvent system using TLC. A mixture of heptane and ethyl acetate is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product using appropriate analytical methods.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C8H8BrClO | PubChem |
| Molecular Weight | 235.50 g/mol | PubChem |
| CAS Number | 900174-61-0 | CP Lab Safety[4] |
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene
Introduction: Navigating the Synthesis of a Key Intermediate
Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloro-1-ethoxybenzene. This molecule is a critical building block in various synthetic pathways, notably as an intermediate for pharmaceuticals like Dapagliflozin.[1][2][3] The primary synthetic route involves the electrophilic aromatic substitution (EAS) of 2-chloro-1-ethoxybenzene. While seemingly straightforward, this reaction is nuanced due to the competing directing effects of the chloro and ethoxy substituents and the potential for several side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues, providing not just solutions but a deeper mechanistic understanding to empower you to optimize your synthesis for yield, purity, and reproducibility.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
This is the most common issue, and it almost always points to a lack of regioselectivity or over-reaction. The starting material, 2-chloro-1-ethoxybenzene, has two substituents that influence the position of the incoming electrophile (Br⁺).
-
-OEt (Ethoxy) Group: A strongly activating, ortho, para-directing group due to its positive mesomeric (+M) effect.[4][5]
-
-Cl (Chloro) Group: A deactivating, ortho, para-directing group. Its inductive electron-withdrawing effect (-I) deactivates the ring, but its lone pairs allow for resonance donation, directing substitution to the ortho and para positions.
The powerful activating nature of the ethoxy group dominates, directing the bromination primarily to its para position (C4) and ortho position (C6). The desired product is the C4-substituted isomer.
Common Side Products Summary
| Side Product | Structure | Probable Cause | Prevention Strategy |
| Di-bromo Species | 2,4-Dibromo-6-chloro-1-ethoxybenzene | The highly activated ring reacts with excess bromine. | Strictly control bromine stoichiometry (1.0-1.05 eq.), slow addition, low temperature. |
| Ortho Isomer | 2-Bromo-6-chloro-1-ethoxybenzene | Incomplete regioselectivity; some substitution occurs at the sterically accessible ortho position. | Lower reaction temperature to favor the thermodynamically more stable para product. |
| Phenolic Impurity | 4-Bromo-2-chlorophenol | Acid-catalyzed cleavage of the ethyl ether bond.[6] | Use a non-acidic brominating agent or ensure anhydrous conditions and low temperature to minimize HBr formation/activity. |
| Unreacted Starting Material | 2-chloro-1-ethoxybenzene | Incomplete reaction. | Increase reaction time slightly, ensure proper catalyst activity, or slightly increase bromine stoichiometry (monitor by TLC). |
Below is a workflow illustrating the main reaction and the branching points for side product formation.
Caption: General reaction scheme showing the desired product and key side reactions.
Q2: My yield is high, but the purity is low due to over-bromination. How can I prevent the formation of di-bromo products?
Over-bromination is a classic challenge when dealing with highly activated aromatic rings, such as those bearing an ethoxy group.[7][8] The initial product, this compound, is still activated enough to undergo a second bromination.
Mechanistic Cause: The first electrophilic substitution introduces a bromine atom, which is a deactivating group. However, the ring remains strongly activated by the ethoxy group, making it susceptible to a second attack, particularly if there is a localized excess of the brominating agent.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise molar equivalent of bromine (e.g., 1.0 to 1.05 equivalents). Do not add a large excess.
-
Slow Addition: Dissolve the bromine in a suitable solvent (e.g., dichloromethane, carbon disulfide) and add it dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). This prevents localized high concentrations of bromine.
-
Maintain Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to 5 °C). Lower temperatures decrease the reaction rate, giving the mono-brominated product time to diffuse away before a second substitution can occur.[9]
-
Choice of Solvent: Using a non-polar solvent like carbon disulfide (CS₂) can sometimes lead to better selectivity compared to more polar solvents.[7][9]
-
In-situ Bromine Generation: For advanced control, consider methods that generate bromine in situ from reagents like HBr and an oxidant (e.g., NaOCl). This ensures the bromine concentration remains extremely low throughout the reaction.[10][11]
Caption: Competing pathways of mono- vs. di-bromination.
Q3: I suspect ether cleavage is occurring. What conditions cause this and how can I confirm it?
Acid-catalyzed ether cleavage is a significant side reaction, especially in syntheses that generate strong acids like HBr as a byproduct. Aryl-alkyl ethers can be cleaved under these conditions to yield a phenol and an alkyl halide.[6][12]
Mechanistic Pathway:
-
Protonation: The ether oxygen is protonated by HBr, forming a good leaving group (an alcohol functional group within the protonated ether).
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the ethyl group in an Sₙ2 reaction. The C-O bond of the aromatic ring is too strong to be cleaved this way.[12][13]
-
Products: The final products are 4-bromo-2-chlorophenol and bromoethane.
Caption: Mechanism of acid-catalyzed ether cleavage.
Troubleshooting and Confirmation:
-
Conditions to Avoid: High temperatures and prolonged reaction times significantly favor ether cleavage. The HBr byproduct becomes more reactive at elevated temperatures.
-
Confirmation:
-
TLC: The resulting phenol is significantly more polar than the starting material or the desired ether product. It will have a much lower Rf value.
-
Extraction: During an aqueous workup, the phenolic side product can be extracted into a basic aqueous solution (e.g., 5% NaOH). Acidifying this basic extract should precipitate the phenol, confirming its presence.
-
NMR Spectroscopy: Look for the characteristic broad singlet of a phenolic -OH proton in the ¹H NMR spectrum of the crude product.
-
-
Prevention:
-
Maintain strict temperature control (0-5 °C).
-
Minimize reaction time; monitor closely with TLC and quench the reaction as soon as the starting material is consumed.
-
Include a non-nucleophilic acid scavenger (like a hindered base) in the reaction mixture, though this can add complexity.
-
Use a brominating agent that does not produce HBr, such as N-Bromosuccinimide (NBS), although this may require different catalytic conditions.
-
Q4: What is the recommended experimental protocol to maximize yield and purity?
This protocol incorporates the troubleshooting advice to minimize side reactions. It prioritizes control over reaction parameters.
Recommended Synthesis Protocol
Materials:
-
2-chloro-1-ethoxybenzene
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron powder
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1-ethoxybenzene (1.0 eq.) and anhydrous DCM.
-
Catalyst: Add a catalytic amount of anhydrous FeBr₃ (approx. 0.05 eq.). If using iron powder, add it and a single small crystal of iodine to initiate the formation of FeBr₃.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of Br₂ (1.02 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy any unreacted bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove HBr), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often an oil or a low-melting solid.[14] Purify via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or heptane.[2][15]
References
-
Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
-
Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (2025). JoVE. [Link]
-
11.2: Electrophilic Aromatic Substitution Reactions - Bromination. (2023). Chemistry LibreTexts. [Link]
-
14.2. Examples of electrophilic aromatic substitution. (2022). Organic Chemistry II - Lumen Learning. [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015).
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016).
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. (2019). ResearchGate. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).
-
Bromination of Phenols. Khan Academy. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]
-
Bromination of Phenols. (2013). YouTube. [Link]
-
Ether Formation and Cleavage. (2020). YouTube. [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. [Link]
-
Electrophilic Aromatic Substitution of phenols. (2020). Chemistry Stack Exchange. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]
-
Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health. [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate. [Link]
Sources
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-2-chloro-1-ethoxybenzene
Welcome to the technical support center for optimizing cross-coupling reactions with 4-bromo-2-chloro-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective and high-yielding coupling reactions with this dihalogenated substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction: The Challenge of Chemoselectivity
This compound presents a common challenge in cross-coupling chemistry: achieving selective functionalization at one of the two halogenated positions. The inherent reactivity difference between the C-Br and C-Cl bonds, where the C-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst, provides a basis for selectivity. However, achieving exclusive mono-coupling at the bromine position requires careful optimization of reaction conditions to prevent competing reactions at the chlorine site or the formation of di-substituted products. This guide will provide insights into rationally selecting catalysts, ligands, bases, and solvents to control the outcome of your Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective cross-coupling reaction on this compound. Which halogen is more reactive?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the foundation for achieving chemoselective mono-functionalization at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations.
Q2: How can I favor mono-substitution at the C-Br position and avoid di-substitution?
Achieving high selectivity for mono-substitution requires careful control over the reaction conditions to prevent a second coupling event at the less reactive C-Cl bond. Here are key strategies:
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of your coupling partner (boronic acid, alkene, or alkyne) to ensure complete consumption of the starting material's C-Br bond without driving the reaction towards di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times or excessively high temperatures can promote the slower coupling at the C-Cl bond. It is advisable to stop the reaction once the mono-coupled product is maximized.
-
Catalyst System: Employ a catalyst system that is highly active for C-Br activation but less so for C-Cl activation under the optimized conditions. The choice of ligand is critical here (see Q3).
Q3: What type of palladium catalyst and ligand should I choose for selective C-Br coupling?
The selection of the palladium precursor and, more importantly, the ligand is crucial for controlling selectivity.
-
Palladium Precatalysts: Common and effective precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging couplings, pre-formed catalysts that readily generate the active Pd(0) species can be beneficial.[3]
-
Ligands:
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, and P(t-Bu)₃), are often effective in promoting the oxidative addition of aryl bromides while being less reactive towards aryl chlorides at lower temperatures.[2][4]
-
For Heck and Sonogashira Couplings: Triphenylphosphine (PPh₃) is a standard choice. However, for more challenging substrates or to enhance selectivity, more electron-rich and sterically demanding ligands may be required.
-
The underlying principle is that the ligand influences both the steric and electronic properties of the palladium center, which in turn affects the rate of oxidative addition for different carbon-halogen bonds.[5]
Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?
The base plays a critical role in the catalytic cycle, and its choice can significantly impact reaction efficiency and selectivity.
-
Suzuki-Miyaura Coupling: The base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can influence the reaction rate.[6] For sensitive functional groups, milder bases may be necessary.[7]
-
Heck Reaction: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the catalytic cycle.[8]
-
Sonogashira Coupling: A copper(I) co-catalyst and an amine base (e.g., NEt₃, piperidine, or diisopropylamine) are traditionally used.[9] The amine serves to deprotonate the terminal alkyne and neutralize the HX byproduct. Copper-free conditions often employ a stronger organic base.
Q5: Can the solvent choice influence the selectivity of the reaction?
Yes, the solvent can have a profound effect on selectivity. In some cases, polar aprotic solvents like THF, dioxane, or DMF are used. However, studies have shown that in certain Suzuki-Miyaura couplings of dihaloarenes, polar oxygen-containing solvents can sometimes lead to less difunctionalization than expected with dibromoarenes.[10][11] This is attributed to the interaction of the halide byproduct with the palladium catalyst. Therefore, screening a few different solvents is often a worthwhile endeavor.
Troubleshooting Guides
Problem 1: Low Yield of the Mono-Coupled Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | - Ensure your palladium precatalyst is of high quality and has been stored properly. - Use a pre-catalyst that readily forms the active Pd(0) species. - Degas your solvent and reaction mixture thoroughly to remove oxygen. | The active catalytic species is Pd(0), which is sensitive to oxidation. In situ reduction of Pd(II) sources may be inefficient, and oxygen can deactivate the catalyst.[3] |
| Suboptimal Ligand | - Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). | The ligand modulates the electronic and steric properties of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[5] |
| Incorrect Base | - For Suzuki coupling, try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). - For Heck and Sonogashira, ensure the amine base is pure and dry. | The base is integral to the catalytic cycle (transmetalation in Suzuki, regeneration of Pd(0) in Heck and Sonogashira). Its strength and solubility are key parameters.[6][8][9] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | The oxidative addition of the C-Br bond is the rate-determining step and requires sufficient thermal energy. |
| Poor Reagent Quality | - Use fresh, high-purity boronic acid/ester, alkene, or alkyne. Boronic acids can degrade over time.[2] - Ensure solvents are anhydrous. | Impurities in reagents can poison the catalyst or lead to side reactions. Water can lead to protodeboronation in Suzuki couplings. |
Problem 2: Formation of Significant Amounts of Di-substituted Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction Time Too Long | - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-coupled product is maximized. | Given enough time, the less reactive C-Cl bond will eventually undergo oxidative addition and coupling. |
| High Reaction Temperature | - Reduce the reaction temperature. | Higher temperatures provide the activation energy needed for the C-Cl bond to react. |
| Excess Coupling Partner | - Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the coupling partner. | A large excess of the nucleophile or alkene/alkyne will drive the reaction towards di-substitution according to Le Chatelier's principle. |
| Inappropriate Ligand | - Switch to a less reactive ligand system that shows a greater preference for C-Br over C-Cl activation. | Highly active catalyst systems may be less selective. A less "forcing" system can improve selectivity. |
Problem 3: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homocoupling of Boronic Acid (Suzuki) | - Ensure rigorous degassing of the reaction mixture. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). | Oxygen can promote the oxidative homocoupling of boronic acids.[2] |
| Dehalogenation (Reduction of C-Br) | - Ensure all reagents and solvents are dry. - Screen different bases; sometimes a weaker base can mitigate this side reaction. | The source of the hydride for dehalogenation can be trace water or certain bases/solvents. This side reaction competes with the desired cross-coupling.[2][3] |
| Glaser Coupling (Homocoupling of Alkyne - Sonogashira) | - Perform the reaction under strictly anaerobic conditions. - If using a copper co-catalyst, ensure it is of high purity. | The copper-catalyzed oxidative homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings. |
Data Presentation: Recommended Starting Conditions for Selective C-Br Coupling
The following table provides general starting conditions for the selective cross-coupling at the C-Br bond of this compound. These should be considered as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (1-5 mol%) | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | P(o-tol)₃ or PPh₃ (2-4 eq. to Pd) | PPh₃ (2-4 eq. to Pd) |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | NEt₃ or DIPEA (2-3 eq.) | NEt₃ or Piperidine (2-3 eq.) |
| Solvent | Toluene/H₂O (10:1), Dioxane, or THF | DMF, NMP, or Acetonitrile | THF or DMF |
| Temperature | 60-100 °C | 80-120 °C | Room Temperature to 80 °C |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester (1.1-1.2 eq.) | Alkene (1.2-1.5 eq.) | Terminal Alkyne (1.1-1.2 eq.) |
| Additives | - | - | CuI (0.5-2 mol%) (for traditional Sonogashira) |
Experimental Protocols & Visualizations
General Experimental Protocol for a Trial Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.044 eq.) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low-yield cross-coupling reactions.
References
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
-
how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF. ResearchGate.
-
Cross-Coupling Reaction Guide. Sigma-Aldrich.
-
Technical Support Center: Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene. Benchchem.
-
Heck reaction. Wikipedia.
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes.
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
-
Optimization of the reaction conditions.[a] | Download Scientific Diagram. ResearchGate.
-
Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. Benchchem.
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews.
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Regioselective Heck reaction of aliphatic olefins and aryl halides. RSC Publishing.
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage.
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Heck Reaction. Chemistry LibreTexts.
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Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv.
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Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
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The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
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Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
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The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale. ResearchGate.
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Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes. Chemical Communications (RSC Publishing).
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Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
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Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate.
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Cross-Coupling Reactions: A Practical Guide. ResearchGate.
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate.
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Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing).
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
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Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
-
PDF 1014.01 K. International Journal of New Chemistry.
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Regioselective Heck reaction of aliphatic olefins and aryl halides. Semantic Scholar.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
-
Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
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ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
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Technical Support Center: Purification of 4-Bromo-2-chloro-1-ethoxybenzene
Welcome to the technical support center for 4-Bromo-2-chloro-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for handling and purifying this compound.
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient method for synthesizing this compound is the Williamson ether synthesis, starting from 4-Bromo-2-chlorophenol and an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.
Based on this pathway, the primary impurities are:
-
Unreacted Starting Material: 4-Bromo-2-chlorophenol is the most common process-related impurity. Due to its acidic phenolic proton, it has significantly different polarity and chemical reactivity compared to the desired ether product, which aids in its removal.[1][2][3]
-
Residual Base: Inorganic bases (like K₂CO₃ or NaOH) are typically used and must be quenched and removed during aqueous workup.
-
Residual Solvents: Solvents used in the reaction (e.g., acetone, DMF, acetonitrile) or extraction (e.g., ethyl acetate, dichloromethane) may be present.
-
Byproducts of the Ethylating Agent: For instance, if diethyl sulfate is used, residual sulfates or ethanol could be present.
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding the physical properties is the cornerstone of designing an effective purification strategy. Key data, consolidated from reliable sources, is presented below.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₈H₈BrClO | - | [4] |
| Molecular Weight | 235.50 g/mol | Essential for stoichiometric calculations and characterization. | [5] |
| Predicted XLogP3 | 3.6 - 4.1 | Indicates high lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. This is key for selecting extraction and chromatography solvents. | [5][6] |
| Physical Form | Solid (likely) | The methoxy analogue is a solid, suggesting the ethoxy version is also a low-melting solid at room temperature, making recrystallization a viable primary purification method. | |
| Boiling Point | >100 °C (Predicted) | A high boiling point necessitates vacuum distillation if this method is chosen, to prevent thermal decomposition. | [7] |
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A multi-technique approach provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of non-volatile compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the nonpolar product from more polar impurities like the starting phenol.[8][9][10]
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for identifying volatile impurities, such as residual solvents. It can also be used to assess the purity of the main compound.[11]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time reaction monitoring and for developing the optimal solvent system for column chromatography. The significant polarity difference between the product (ether) and the starting material (phenol) results in a large separation of their respective spots (high ΔRf).
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification process.
Diagram 1: General Purification Workflow
The following diagram illustrates the logical decision-making process for purifying crude this compound.
Caption: A workflow for selecting the appropriate purification method.
Recrystallization Issues
Q: I tried to recrystallize my crude product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid (an oil) upon cooling because the solution is supersaturated above the compound's melting point.[7] This is common with low-melting point solids or when using a solvent that is too nonpolar.
Causality & Solution:
-
Solvent Choice is Key: The solvent may be too good at dissolving the compound even at lower temperatures. The principle of "like dissolves like" suggests that highly nonpolar solvents like hexanes alone might be too effective.
-
Use a Solvent Pair: The best strategy is to use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, while the solution is hot, slowly add a "poor," miscible, less polar solvent (e.g., hexanes or heptane) until you reach persistent turbidity (cloudiness). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly. This controlled decrease in solubility is much more likely to yield crystals.
-
Control Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Slow cooling on the benchtop allows for the formation of larger, purer crystals. Once crystals begin to form, then you can move the flask to an ice bath to maximize yield.
Q: My recrystallization yield is very low, even though I see crystals. What can I do?
A: Low yield typically points to two issues: either too much solvent was used, or the compound has significant solubility in the cold solvent.
Causality & Solution:
-
Minimize Hot Solvent: The goal is to create a saturated solution at high temperature. Use only the absolute minimum volume of hot solvent required to fully dissolve the solid. Adding excess solvent will keep a significant portion of your product dissolved even after cooling.
-
Optimize the Solvent: If your product remains too soluble even with minimal solvent, the chosen solvent is not ideal. You need a solvent (or solvent pair) where the solubility difference between hot and cold is much greater. Experiment with different solvent systems on a small scale. For a moderately polar compound like this, an ethanol/water or acetone/hexane mixture could be effective.[12][13]
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath (0-5 °C) for at least 30 minutes before filtration to minimize the amount of product dissolved in the mother liquor.
Column Chromatography Challenges
Q: I'm struggling to get good separation between my product and an impurity on the TLC plate. How do I select the right mobile phase for column chromatography?
A: Good separation on a column is impossible without good separation on a TLC plate first. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and maximizes the separation (ΔRf) from all impurities.
Causality & Solution:
-
Systematic Solvent Screening: Start with a nonpolar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For halogenated aromatic compounds, a hexanes/ethyl acetate system is an excellent starting point.[14][15]
-
Stepwise Polarity Gradient:
-
Test 100% Hexanes.
-
Test 95:5 Hexanes:Ethyl Acetate.
-
Test 90:10, 80:20, and so on.
-
Your product, being less polar than the 4-Bromo-2-chlorophenol starting material, should move up the TLC plate while the phenol spot stays closer to the baseline.
-
-
Troubleshooting Poor Separation: If the spots are still too close, try changing the polar solvent. Dichloromethane or a hexanes/toluene mixture can alter the selectivity and improve separation for aromatic compounds.
Diagram 2: Troubleshooting TLC for Column Chromatography
This decision tree guides the solvent selection process for chromatographic separation.
Caption: A decision tree for optimizing TLC solvent systems.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization using a Solvent Pair
This protocol is ideal for purifying the solid crude product when the primary impurity is the more polar 4-Bromo-2-chlorophenol.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Hexanes (ACS grade or higher)
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.
-
Continue adding ethyl acetate dropwise until all the solid has just dissolved. Do not add excess solvent.
-
While the solution is still hot, slowly add hexanes dropwise. The solution will become cloudy.
-
Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method if the crude product is an oil or if recrystallization fails to remove impurities effectively.
Materials:
-
Silica gel (230-400 mesh)[14]
-
Mobile Phase (e.g., 90:10 Hexanes:Ethyl Acetate, determined by TLC)
-
Sand, cotton, chromatography column, collection tubes
Procedure:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton at the bottom of the column and add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Tap the column gently to pack the silica bed evenly and remove air bubbles.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting solvent.
-
-
Analysis & Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9996449, 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved January 11, 2026, from [Link]
- Vertex AI Search. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChemLite. (n.d.). 4-bromo-2-chloro-1-ethynylbenzene (C8H4BrCl). Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChemLite. (n.d.). 4-bromo-1-chloro-2-ethoxybenzene (C8H8BrClO). Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53632914, 4-Bromo-2-chloro-1-ethylbenzene. Retrieved January 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]
-
Dr. G's Chemistry. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998187, 4-Bromo-1-chloro-2-ethoxybenzene. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22735623, 1-Bromo-2-chloro-4-ethoxybenzene. Retrieved January 11, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 11, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 11, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 11, 2026, from [Link]
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U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved January 11, 2026, from [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved January 11, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 869569-66-4 | 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2025, December 28). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil.... Retrieved January 11, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved January 11, 2026, from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved January 11, 2026, from [Link]
-
LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. Retrieved January 11, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved January 11, 2026, from [Link]
-
ALS Environmental. (2023, January 31). Determination of Phenols in Waters and Leachates by HPLC. Retrieved January 11, 2026, from [Link]
-
Spectroscopy Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved January 11, 2026, from [Link]
-
AFIRM Group. (n.d.). CHLOROPHENOLS. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of profenofos and 4-bromo-2-chlorophenol. Retrieved January 11, 2026, from [Link]
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- 3. 4-Bromo-2-chlorophenol 99 3964-56-5 [sigmaaldrich.com]
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4-Bromo-2-chloro-1-ethoxybenzene stability and storage issues
Introduction
Welcome to the technical support guide for 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and proper handling of this key aromatic intermediate. Due to its halogenated and ether functionalities, understanding its storage requirements and potential degradation pathways is critical for experimental success and reproducibility. This guide provides field-proven insights and troubleshooting protocols to address common challenges.
Quick Reference: Stability and Storage
For ease of access, the following table summarizes the essential storage and stability parameters for this compound.
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | Room Temperature or 2-8°C Refrigerator | Recommended for long-term stability to minimize potential degradation.[1][2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes risk of slow oxidation or interaction with atmospheric moisture. |
| Light Exposure | Store in an amber or opaque vial in the dark | Aromatic halides can be sensitive to light, which may catalyze degradation. |
| Container | Tightly sealed, original receptacle | Prevents contamination and exposure to air and moisture.[3][4] |
| Incompatible Materials | Strong oxidizing agents | These can react with the electron-rich aromatic ring or the ether linkage.[3][5] |
| Physical Appearance | White to off-white solid | Significant deviation in color may indicate degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably the original one, in a cool, dry, and dark environment.[3][4] While some suppliers suggest room temperature storage is adequate[1], storing at refrigerated temperatures (2-8°C) is a best practice to slow down any potential degradation processes. To further protect the compound, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen and moisture.
Q2: How sensitive is this compound to air and moisture?
A: While the compound is generally stable, like many halogenated aromatic ethers, it can be susceptible to slow degradation upon prolonged exposure to air and moisture. The primary concern with moisture is the potential for slow hydrolysis of the ether linkage, which would yield 4-bromo-2-chlorophenol. Air (specifically oxygen) could potentially lead to oxidative degradation over time, especially if catalyzed by light or trace metal impurities. Therefore, keeping the container tightly sealed is crucial.[3]
Q3: What are the visible signs of degradation?
A: The most common sign of degradation is a change in color. A pure sample of this compound should be a white or off-white solid.[3] The development of a yellow or brownish tint can indicate the formation of impurities, possibly from oxidation or photodegradation. If you observe a significant color change, it is essential to re-analyze the material's purity before use.
Q4: What specific chemical classes should I avoid storing near this compound?
A: You must avoid storing this compound with strong oxidizing agents.[3][5] This includes, but is not limited to, peroxides, nitric acid, and permanganates. Contact with these substances could lead to a vigorous and potentially hazardous reaction. Store it with other stable aromatic compounds and away from reactive chemicals.
Q5: How should I confirm the purity of my compound if I suspect degradation?
A: If you suspect degradation, the most reliable method to confirm purity is through analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help identify structural changes or the presence of degradation products, such as the corresponding phenol. Comparing the new analytical data to the certificate of analysis (CoA) of the fresh compound will provide a definitive answer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yield is unexpectedly low, and I suspect the reagent has degraded.
-
Question: I'm using this compound in a cross-coupling reaction, but the yield is much lower than expected. How can I determine if the starting material is the problem?
-
Answer: An uncompromised starting material is the cornerstone of a successful reaction. Follow this troubleshooting workflow to diagnose the issue:
-
Step 1: Visual Inspection. Check the compound's appearance. Has it discolored from its original white/off-white state?[3] Any significant change warrants further investigation.
-
Step 2: Purity Re-verification. Run a quick purity check. A simple Thin Layer Chromatography (TLC) against a new or trusted batch can be very revealing. For a more definitive assessment, obtain a ¹H NMR or GC-MS spectrum. The presence of new peaks, particularly a broad singlet in the phenol region of the NMR, would suggest hydrolysis to 4-bromo-2-chlorophenol.
-
Step 3: Perform a Control Reaction. If possible, run the reaction with a freshly opened bottle of the reagent under the same conditions. If this reaction proceeds as expected, it strongly indicates that your older stock has degraded.
-
Caption: Troubleshooting workflow for reagent integrity.
Issue 2: The compound arrived as a solid but now appears oily or has melted at room temperature.
-
Question: My this compound, which should be a solid, has become an oil. What could cause this?
-
Answer: This indicates a significant change in the material's composition. The most likely cause is the absorption of moisture from the atmosphere, leading to the formation of a eutectic mixture with its hydrolysis product (4-bromo-2-chlorophenol) or other impurities, which lowers the overall melting point. This can happen if the container was not sealed properly or was opened frequently in a humid environment. The material in this state should not be used in sensitive applications without purification.
Experimental Protocols
Protocol 1: Standard Procedure for Receiving and Storing Material
This protocol ensures the maximum shelf-life and integrity of your this compound stock.
-
Initial Inspection: Upon receipt, visually inspect the container for an intact seal and the material for its expected color and form.
-
Log Entry: Record the date of receipt, batch number, and initial appearance in your lab inventory.
-
Inert Gas Overlay: Before the first use and after every subsequent use, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces air and moisture.
-
Secure Sealing: Ensure the container cap is tightly secured immediately after flushing. For extra protection against moisture ingress, wrap the cap and neck with Parafilm®.
-
Proper Storage Location: Place the sealed container in a designated area for stable aromatics, preferably in a dark, cool location or a refrigerator (2-8°C).[2] Ensure it is segregated from incompatible materials like strong oxidizers.[3]
Sources
- 1. 4-Bromo-1-chloro-2-ethoxybenzene - CAS:900174-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Friedel-Crafts Acylation for Dapagliflozin Intermediate Synthesis
Welcome to the technical support resource for the synthesis of Dapagliflozin intermediates. This guide is specifically designed for researchers, process chemists, and drug development professionals encountering challenges with by-product formation during the critical Friedel-Crafts acylation step. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance the purity and yield of your target molecule.
The synthesis of the key Dapagliflozin intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, typically begins with the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride.[1][] While robust, this electrophilic aromatic substitution is prone to several side reactions that can complicate downstream processing and impact final product quality. This document aims to be a comprehensive resource for identifying, controlling, and minimizing these impurities.
Troubleshooting Guide: Common By-Product Scenarios
This section addresses specific impurity-related issues in a direct question-and-answer format.
Issue 1: Formation of a Positional Isomer
Question: My HPLC analysis shows a significant isomeric impurity alongside my desired 5-bromo-2-chloro-4'-ethoxybenzophenone product. What is this by-product and how can I minimize its formation?
Answer: The ethoxy group of your phenetole substrate is a strong ortho-, para-directing group. The primary impurity you are observing is almost certainly the ortho-acylated isomer, 2-(5-bromo-2-chlorobenzoyl)phenetole. While the para-substituted product is sterically favored and generally the major product, the formation of the ortho isomer can be significant under suboptimal conditions.
Causality and Control Strategies:
-
Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the ortho position, leading to an increased percentage of the undesired isomer. Conversely, lower temperatures favor the thermodynamically more stable para product. Running the reaction at 0-5°C is often a good starting point.[3]
-
Lewis Acid Choice: Highly reactive Lewis acids like aluminum chloride (AlCl₃) can decrease selectivity. Consider using a milder Lewis acid such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), which can improve the para:ortho ratio.[4][5]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane are commonly used and often provide good selectivity.[3][6]
dot
Caption: Regioselectivity in the Friedel-Crafts acylation of phenetole.
Issue 2: De-alkylation of Phenetole and Subsequent Side Reactions
Question: I am detecting 4-hydroxybenzophenone derivatives and other phenolic impurities in my crude product mixture. What is causing this?
Answer: This issue stems from the cleavage of the ethyl group from your phenetole substrate, a reaction known as de-alkylation. Strong Lewis acids, particularly AlCl₃ when used in stoichiometric excess, can coordinate to the ether oxygen, facilitating the loss of the ethyl group to form a phenoxide-Lewis acid complex. This complex, upon workup, yields phenol.
Consequences of De-alkylation:
-
Formation of Phenol: Reduces the available amount of phenetole, lowering the overall yield of the desired product.
-
Acylation of Phenol: The generated phenol is a highly activated aromatic ring and can undergo Friedel-Crafts acylation itself, leading to hydroxybenzophenone impurities.
-
Fries Rearrangement-type Products: If the Lewis acid coordinates to the oxygen of the desired ketone product, it can catalyze an intramolecular rearrangement, although this is less common under standard acylation conditions.
Control Strategies:
-
Strict Temperature Control: Keep the reaction temperature as low as feasible to minimize the energy input for ether cleavage.
-
Milder Lewis Acid: Switch from AlCl₃ to a less aggressive Lewis acid like TiCl₄ or even solid acid catalysts like zeolites, which are known to reduce such side reactions.[4][7]
-
Stoichiometry: Carefully control the amount of Lewis acid. While acylation often requires more than a catalytic amount because the product complexes with the catalyst, a large excess should be avoided.[5]
Issue 3: Low Reaction Yield or Stalled Reaction
Question: My reaction is showing very low conversion of starting materials even after an extended period. What are the likely causes?
Answer: Low yields in Friedel-Crafts acylation are a common problem that can usually be traced back to reagent quality or reaction conditions.[8]
Troubleshooting Workflow:
dot
Caption: Stepwise workflow for troubleshooting low yields.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[8] Any water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all materials are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst: Friedel-Crafts acylation is often not truly catalytic. The ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst.[5][9] Therefore, at least a stoichiometric amount (1.0-1.2 equivalents) of the catalyst relative to the acyl chloride is typically required.
-
Deactivated Aromatic Ring: While phenetole is activated, the 5-bromo-2-chlorobenzoyl chloride contains electron-withdrawing groups. If your aromatic substrate were different and contained strongly deactivating groups (e.g., -NO₂), the reaction would likely fail.[7][10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid and its stoichiometry for this specific acylation? While AlCl₃ is the classic choice, it can be too harsh. TiCl₄ often provides a better balance of reactivity and selectivity for complex pharmaceutical intermediates.[4] A good starting point for stoichiometry is 1.1 to 1.3 equivalents relative to the limiting reagent (typically the acyl chloride).
| Lewis Acid | Typical Stoichiometry | Key Advantages | Potential Issues |
| AlCl₃ | 1.1 - 1.5 eq. | High reactivity, low cost | Low selectivity, ether cleavage, moisture sensitive |
| TiCl₄ | 1.1 - 1.3 eq. | Good reactivity, improved selectivity | Moisture sensitive, can be more expensive |
| FeCl₃ | 1.2 - 2.0 eq. | Milder, less ether cleavage | Lower reactivity, may require higher temps |
| Zeolites | Catalytic | Reusable, high selectivity, "green" | May require higher temps/pressure, substrate specific |
Q2: What are the recommended analytical methods for monitoring the reaction and quantifying by-products? High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for monitoring reaction progress and profiling impurities.[11][12]
-
Method: A reverse-phase C18 or Phenyl column is suitable.
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., water with 0.1% phosphoric acid) typically provides good separation of the starting materials, product, and isomers.[12][13]
-
Detection: UV detection at a wavelength around 225-230 nm is effective for these aromatic compounds.[12]
-
Identification: For definitive identification of unknown by-products, HPLC coupled with Mass Spectrometry (HPLC-MS) is essential.[11]
Q3: Is a "one-pot" synthesis combining acylation and the subsequent reduction to the diarylmethane advisable? Several patents describe "one-pot" procedures where the Friedel-Crafts acylation is performed, followed directly by the addition of a reducing agent (e.g., a borohydride) without isolating the intermediate ketone.[6][14]
-
Advantages: This approach saves time, reduces solvent waste, and simplifies operations, which is beneficial for industrial-scale production.[6]
-
Risks: By-products from the acylation step (like the ortho-isomer) will be carried forward and reduced alongside the desired product. This creates a new set of impurities (e.g., the isomeric diarylmethane) that may be more difficult to separate from the final intermediate than their ketone precursors. A thorough risk assessment and development of a robust purification method are critical if pursuing this strategy.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation
This is a representative procedure and should be adapted and optimized for your specific laboratory scale and equipment.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add phenetole (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C. Stir the resulting slurry for 15 minutes.
-
Acyl Chloride Addition: Dissolve 5-bromo-2-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by taking aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by HPLC or TLC. The reaction is typically complete in 2-6 hours.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol or isopropanol/water.[3]
References
- Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
- Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
- Google Patents. (n.d.). CN117658784B - Dapagliflozin middle Process for the preparation of intermediates. Google Patents.
- PharmaCompass. (2026). The Essential Intermediate: 5-Bromo-2-Chloro-4'-Ethoxydiphenylmethane for Pharma. PharmaCompass.
- ResearchGate. (2025). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate.
- Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin. Google Patents.
- BOC Sciences. (n.d.). Dapagliflozin and Impurities. BOC Sciences.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
- National Center for Biotechnology Information. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews Open Access Journals.
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Google Patents.
- Benchchem. (n.d.). Technical Support Center: Industrial Production of Empagliflozin Intermediates. Benchchem.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah.
Sources
- 1. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. alentris.org [alentris.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for 4-Bromo-2-chloro-1-ethoxybenzene Reactions
Welcome to the technical support center for optimizing reactions with 4-Bromo-2-chloro-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common cross-coupling reactions involving this substrate. Our focus is to empower you with the knowledge to rationally select and optimize solvent systems for successful and reproducible outcomes.
Introduction to this compound
This compound is a versatile building block in organic synthesis, featuring two distinct halogen atoms that offer opportunities for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for chemoselective transformations at the C4-position. However, achieving high yields and minimizing side reactions requires careful optimization of reaction parameters, with the solvent system playing a pivotal role.[1]
This guide will address common challenges and provide systematic approaches to troubleshooting Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center. This allows for selective functionalization at the bromine-bearing position.[2] The choice of ligand and reaction conditions can be tuned to further enhance this selectivity.
Q2: What are the primary functions of the solvent in these reactions?
A2: The solvent plays a multifaceted role in cross-coupling reactions.[3] It must:
-
Dissolve the aryl halide, coupling partner, base, and catalyst.
-
Influence the stability and activity of the palladium catalyst.
-
Mediate the solubility and reactivity of the base.
-
Affect the rate of the key steps in the catalytic cycle: oxidative addition, transmetalation/amine coordination, and reductive elimination.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom. This can be promoted by certain solvents, bases, or impurities.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often exacerbated by the presence of oxygen.[4]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. This can be an issue in the presence of water and a strong base.
Q4: How do I choose a starting solvent system for my reaction?
A4: A good starting point is to consider the polarity and coordinating ability of the solvent. A survey of common solvents for different cross-coupling reactions is presented in the table below. For this compound, a non-polar or moderately polar aprotic solvent is often a good initial choice.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more robust pre-catalyst. | Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity. |
| Poor Solubility of Reagents | • Choose a solvent system that ensures all reactants are dissolved at the reaction temperature.• Consider a co-solvent system (e.g., toluene/water for Suzuki with an inorganic base). | Incomplete dissolution of any reactant will lead to a heterogeneous mixture and slow or incomplete reaction. |
| Suboptimal Solvent Choice | • Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).• For Suzuki reactions, consider the use of protic co-solvents like water or alcohols to aid in the dissolution of the base. | The solvent's polarity and coordinating ability directly impact the stability and reactivity of the catalytic species. |
| Ineffective Base | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).• Ensure the base is finely powdered for better dispersion. | The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength and solubility are key. |
| Low Reaction Temperature | • Incrementally increase the reaction temperature. | Some cross-coupling reactions require significant thermal energy to overcome the activation barrier, especially for less reactive substrates. |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion.
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Action | Rationale |
| Hydrodehalogenation (C-Br replaced by C-H) | • Presence of a hydride source (e.g., impurities in the solvent or base).• High reaction temperatures. | • Use anhydrous and high-purity solvents and reagents.• Lower the reaction temperature. | Minimizing potential proton and hydride sources can suppress this side reaction. |
| Homocoupling (of boronic acid or alkyne) | • Presence of oxygen in the reaction mixture.• Use of a Pd(II) precatalyst without an efficient reducing agent. | • Thoroughly degas all solvents and the reaction mixture.• Maintain a positive pressure of an inert gas (N₂ or Ar).• Consider using a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.[4] | Oxygen can promote the oxidative dimerization of the coupling partner. |
| Reaction at the C-Cl position | • High reaction temperatures and prolonged reaction times.• Use of a highly active catalyst system. | • Lower the reaction temperature.• Choose a ligand that favors selectivity for the C-Br bond. | While the C-Br bond is more reactive, harsh conditions can lead to competitive reaction at the C-Cl bond. |
Solvent Selection Guide for Common Cross-Coupling Reactions
The following table provides a starting point for solvent selection for various cross-coupling reactions of this compound. Optimization will be necessary for each specific transformation.
| Reaction Type | Common Solvents | Co-solvents/Additives | Key Considerations |
| Suzuki-Miyaura | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Water, Ethanol | A protic co-solvent is often required to dissolve inorganic bases like K₂CO₃ or K₃PO₄. |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, t-BuOH | None | Anhydrous, non-coordinating solvents are generally preferred to avoid interference with the catalyst.[5] |
| Sonogashira | THF, DMF, Acetonitrile, Toluene | Triethylamine, Diisopropylamine (as base and solvent) | Polar aprotic solvents can enhance reaction rates, but non-polar solvents may be necessary to avoid ligand displacement from the catalyst.[6] |
| Heck | DMF, NMP, Acetonitrile, Toluene | None | Polar aprotic solvents are often used to facilitate the reaction, especially with less reactive alkenes.[3] |
Experimental Protocols: A Starting Point for Optimization
The following are general, non-optimized protocols that can serve as a starting point for your experiments.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1), followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Solvent Screening Workflow
Caption: A systematic workflow for solvent screening and optimization.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
By systematically addressing the variables outlined in this guide, particularly the choice of solvent, researchers can significantly improve the outcomes of their reactions with this compound.
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 11, 2026, from [Link]
-
International Journal of New Chemistry. (2025). Retrieved January 11, 2026, from [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 11, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed. Retrieved January 11, 2026, from [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 11, 2026, from [Link]
-
Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. (n.d.). The Hartwig Group. Retrieved January 11, 2026, from [Link]
-
4-BROMO-2-CHLORO-1-METHOXYBENZENE. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]
-
4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]
-
4-Bromo-2-chloro-1-methoxybenzene. (n.d.). Iowa Research Online. Retrieved January 11, 2026, from [Link]
-
4-Bromo-2-chloro-1-methoxybenzene. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. books.lucp.net [books.lucp.net]
Preventing decomposition of 4-Bromo-2-chloro-1-ethoxybenzene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and utilizing 4-Bromo-2-chloro-1-ethoxybenzene (BCEB). Given its role as a critical intermediate in pharmaceutical synthesis, maintaining its integrity is paramount. This document offers troubleshooting advice and frequently asked questions to prevent and address its decomposition.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
Issue 1: Gradual Discoloration of the Compound During Storage (e.g., Yellowing)
-
Potential Cause: Halogenated aromatic compounds can be susceptible to slow decomposition upon prolonged exposure to light and/or air. This can lead to the formation of colored impurities through oxidative processes or dehalogenation, which can generate radical species that polymerize into colored byproducts.
-
Preventative Measures & Solutions:
-
Storage: Store this compound in a tightly sealed, amber glass vial to protect it from light and atmospheric oxygen.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace air.
-
Temperature: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential thermal degradation.
-
Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material before use, as the presence of impurities could negatively impact subsequent reactions.
-
Issue 2: Inconsistent Reaction Yields or the Appearance of Unexpected Byproducts
-
Potential Cause: The decomposition of this compound during a reaction can lead to lower yields of the desired product and the formation of impurities. The presence of certain reagents or reaction conditions can promote degradation. For instance, in the synthesis of Dapagliflozin, an impurity, N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, can form when acetonitrile is used as a solvent at elevated temperatures.[2][3]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminants that could catalyze decomposition.
-
Reaction Conditions: Carefully control the reaction temperature. Halogenated aromatic ethers can undergo side reactions at elevated temperatures.[4]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if the reaction involves organometallic reagents or is sensitive to air.
-
Solvent Choice: Be mindful of the solvent used. As noted, acetonitrile can lead to impurity formation in certain reactions.[2][3] Consider alternative aprotic solvents if side reactions are observed.
-
Analysis of Byproducts: If unexpected byproducts are formed, it is advisable to isolate and characterize them using techniques like LC-MS or NMR to understand the decomposition pathway and optimize the reaction conditions accordingly.
-
Issue 3: Difficulty in Achieving Expected Purity Levels After Synthesis and Work-up
-
Potential Cause: Impurities may co-elute with the product during chromatographic purification or may be difficult to remove by crystallization. These impurities could be starting materials, reagents, or decomposition products.
-
Optimization of Purification:
-
Chromatography: Develop a robust HPLC or GC method to effectively separate the main compound from its potential impurities. For halogenated aromatic compounds, reversed-phase HPLC with a C18 column is often effective.[5]
-
Crystallization: Experiment with different solvent systems to find optimal conditions for crystallization that exclude impurities.
-
Washing: During the work-up, ensure thorough washing of the organic layer to remove any water-soluble impurities or residual reagents.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The primary factors are exposure to light, air (oxygen), and high temperatures. In a reaction setting, incompatible reagents, such as strong, non-hindered bases, or certain solvents at elevated temperatures can also lead to degradation or side reactions.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, store the compound in a cool (2-8 °C), dry, and dark place in a well-sealed container, preferably under an inert atmosphere.[1]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques for purity assessment.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and to detect impurities.[9][10][11]
Q4: Are there any known incompatible materials or reagents?
A4: While specific incompatibility data for this compound is limited, as a general precaution for halogenated aromatic ethers, avoid strong oxidizing agents, strong acids, and strong bases, as they can potentially lead to decomposition or unwanted reactions.[12][13]
Q5: What are the likely decomposition products of this compound?
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
Transfer the this compound into the vial.
-
Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Immediately and tightly seal the vial.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a refrigerator at 2-8 °C.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for method development.
| Parameter | Recommendation |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a suitable gradient, e.g., 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small, accurately weighed amount in the mobile phase |
This method should be validated for your specific instrumentation and requirements.[5]
Visualizing Potential Decomposition Pathways and Workflows
Diagram 1: Potential Decomposition Pathways
Sources
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- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
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- 8. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. elitesynthlaboratories.com [elitesynthlaboratories.com]
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-chloro-1-ethoxybenzene
Welcome to the technical support center for the purification of 4-Bromo-2-chloro-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography purification of this important intermediate. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide
Column chromatography is a powerful purification technique, but its success with halogenated aromatic compounds like this compound is contingent on meticulous parameter selection and execution. Below are common issues encountered during this specific purification, their probable causes, and actionable solutions.
Common Purification Problems & Solutions
| Observed Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent is either too high, causing co-elution, or too low, leading to broad, overlapping bands. | Optimize TLC First: Systematically test solvent systems with varying polarity. A good starting point for this compound is a mixture of non-polar (e.g., hexane, heptane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents. Aim for an Rf value of 0.25-0.35 for the desired product on the TLC plate to ensure good separation on the column. A gradient elution from a non-polar to a slightly more polar solvent system can also be highly effective.[1] |
| Column Overloading: Too much crude material is loaded onto the column relative to the amount of stationary phase. | Rule of Thumb: Use a mass ratio of crude material to silica gel of 1:30 to 1:100. Overloading leads to broad bands that exceed the column's separation capacity. | |
| Improper Column Packing: Channels or cracks in the silica gel bed create preferential paths for the solvent and sample, bypassing effective separation. | Slurry Packing: Pack the column using a slurry of silica gel in the initial, least polar eluent. This minimizes the formation of air bubbles and channels. Gently tap the column during packing to ensure a uniform bed. | |
| Product Elutes Too Quickly (Low Retention) | Solvent System is Too Polar: The eluent has a high affinity for the compound, moving it through the column too rapidly for effective separation from less polar impurities. | Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. This will increase the interaction of the compound with the stationary phase, leading to better retention and separation. |
| Product Does Not Elute from the Column | Solvent System is Not Polar Enough: The eluent is too non-polar to effectively displace the compound from the silica gel. | Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the product is still retained, a stronger solvent like methanol (in small percentages) may be required, but be cautious as this can also elute highly polar impurities. |
| Compound Degradation on Silica: Some compounds can be sensitive to the acidic nature of standard silica gel. | Use Neutralized or Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using a different stationary phase like neutral alumina. | |
| Streaking or Tailing of the Product Band | Sample is Sparingly Soluble in the Eluent: The compound is not fully dissolved as it moves through the column, leading to a continuous "leaching" effect. | Improve Sample Solubility: Ensure the chosen eluent system is a good solvent for your compound. If not, consider a different mobile phase. Also, ensure the sample is fully dissolved in a minimal amount of solvent before loading. |
| Acidic or Basic Nature of the Compound: Interactions between the compound and active sites on the silica gel can cause tailing. | Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can have a similar effect by neutralizing active sites on the silica. | |
| Presence of "Ghost Peaks" in Later Fractions | Contamination from a Previous Run: Residual compounds from a prior separation are eluting. | Thorough Column Cleaning: Ensure the column is thoroughly flushed with a strong solvent (e.g., methanol or isopropanol) after each use. |
| Sample Carryover from Injector (Automated Systems): If using an automated flash chromatography system, the injection port or loop may be contaminated. | Implement a Wash Cycle: Use a strong solvent to wash the injection system between runs. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common column chromatography issues.
Sources
Technical Support Center: Recrystallization of 4-Bromo-2-chloro-1-ethoxybenzene
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2-chloro-1-ethoxybenzene via recrystallization. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is the foundation of a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrClO | [1] |
| Molecular Weight | 235.50 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not precisely defined in searches, but expected to be a low-melting solid. | [3][4] |
| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol. Expected to be soluble in other common organic solvents like ethanol, acetone, and dichloromethane. | [3][4] |
| Storage | Store in a dry, well-ventilated place at room temperature or under refrigeration (2-8°C). | [4][5] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Recommended Recrystallization Protocol
This protocol is a robust starting point for the purification of this compound. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Based on the compound's structure, a mixed solvent system of ethanol and water is a promising choice.
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of an ethanol/water system or to identify a more optimal single or mixed solvent system.[7] The goal is to find a solvent that requires a minimal amount of near-boiling solvent to dissolve the crude product.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[8]
-
Inducing Precipitation: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.
-
Redissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.[9]
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to remain in the solution.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizing the Workflow: Solvent Selection Logic
The choice of solvent is the most critical step in recrystallization. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Question: No crystals are forming, even after cooling in an ice bath. What should I do?
Answer: This is a common problem that can arise from several factors:
-
Too much solvent: This is the most frequent cause of crystallization failure.[11] If you've added too much solvent, the solution may not be supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent.[10] Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution might be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature.[11]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The tiny scratches provide a nucleation site for crystal growth to begin.[11]
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[11]
-
Question: The compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure.[11]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[11] Leaving the flask on a cooling hot plate can help achieve a gradual temperature decrease.
Question: The recrystallization yield is very low. What went wrong?
Answer: A low yield can be disappointing, but it's often correctable. Here are the likely culprits:
-
Excessive solvent: As mentioned before, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[10]
-
Premature crystallization: If crystals form too quickly in the hot solution, they can trap impurities. This is often addressed by adding more solvent, which can inadvertently lead to lower yields.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[7]
Question: The final product is not pure. What can I do?
Answer: If your recrystallized product is still impure, consider the following:
-
Inadequate solvent choice: The solvent system may not be effectively separating the desired compound from the impurities. You may need to experiment with different solvents or solvent mixtures.
-
Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[10] Ensure a slow cooling process.
-
A second recrystallization: Sometimes, a single recrystallization is not enough to achieve high purity. A second recrystallization of the obtained product can often yield a much purer final material.
References
- Recrystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- 461432-23-5(4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) Product Description. (n.d.).
- Guide to Recrystallisation. (2022, May 5).
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- 1-Bromo-2-chloro-4-ethoxybenzene. (n.d.). In PubChem.
- Best Solvent for Recrystallization. (n.d.).
- 4-Bromo-2-chloro-1-ethylbenzene. (n.d.). In PubChem.
- Recrystallization. (n.d.).
- CAS No : 461432-23-5 | Product Name : 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8).
- What's the best solvent to remove these crystals and recrystallize it? (2024, January 13).
- Go-to recrystallization solvent mixtures. (2023, February 19).
- 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. (n.d.).
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- Organic Chemistry Lab: Recrystallization. (2007, November 28).
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (n.d.).
- 461432-23-5|4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
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- 3. 461432-23-5 CAS MSDS (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Validation & Comparative
A Senior Scientist's Guide to Purity Analysis of 4-Bromo-2-chloro-1-ethoxybenzene: An HPLC-Centric Comparative Study
Executive Summary
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the purity of starting materials is not merely a quality metric; it is a fundamental pillar of process safety, efficiency, and final product integrity. 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated aromatic ether, serves as a critical building block in various synthetic pathways. Its purity directly influences reaction yields, impurity profiles, and the overall success of multi-step syntheses. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, centering on High-Performance Liquid Chromatography (HPLC) as the principal technique. We will explore the scientific rationale behind method development, present a robust experimental protocol, and objectively compare HPLC with alternative methods like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data and authoritative standards.
The Analytical Imperative: Why Purity Matters for Halogenated Aromatics
This compound is a non-polar, thermally stable molecule, making it amenable to several analytical techniques. However, the true challenge in its purity analysis lies in the detection and resolution of structurally similar impurities. These can include positional isomers (e.g., 2-Bromo-4-chloro-1-ethoxybenzene), starting materials from its synthesis (e.g., halogenated phenols), or by-products from side reactions. The presence of even trace levels of these impurities can have significant downstream consequences.
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for this task because it separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a process that is highly sensitive to subtle differences in polarity and hydrophobicity.[1][2] This makes it the cornerstone technique for the quality control of many non-volatile and thermally sensitive organic molecules.[3][4]
The HPLC Method: A Deep Dive into a Self-Validating System
For a compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5] Non-polar analytes, like our target compound, are retained longer on the column, allowing for excellent separation from more polar impurities.
The Causality Behind Our Methodological Choices
-
Stationary Phase Selection: A C18 (Octadecylsilane) column is the workhorse and first choice for separating non-polar to moderately polar compounds. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, maximizing the retention of the non-polar this compound through van der Waals forces. This strong retention is critical for achieving separation from potential less-hydrophobic impurities. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column could be considered as an alternative if standard C18 columns fail to resolve critical isomers, as these phases offer different selectivity through π-π interactions with the aromatic ring.[6]
-
Mobile Phase Optimization: The mobile phase must be tuned to elute the analyte with good peak shape and in a reasonable time. A combination of HPLC-grade water (polar component) and an organic solvent like Acetonitrile (ACN) or Methanol (MeOH) is standard.[7] Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient elution, starting with a higher water concentration and gradually increasing the acetonitrile concentration, is ideal for separating compounds with a wider range of polarities and for cleaning the column of any strongly retained impurities after the main peak has eluted.
-
Detector and Wavelength Selection: The presence of the benzene ring in this compound results in strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a standard UV-Vis detector is therefore the ideal choice. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. For many aromatic compounds, a wavelength of 254 nm is a robust starting point, though a specific absorbance maximum (e.g., around 225 nm as seen for similar structures) may provide higher sensitivity.[8][9]
Visualizing the Separation Mechanism
The core of the analysis lies in the differential partitioning of the analyte and its impurities between the mobile and stationary phases.
Sources
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- 9. reddit.com [reddit.com]
A Comparative Spectroscopic Guide to Synthesized vs. Commercial 4-Bromo-2-chloro-1-ethoxybenzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal verification of a molecule's structure and purity is paramount. 4-Bromo-2-chloro-1-ethoxybenzene is a key substituted phenetole derivative whose utility as a building block demands rigorous quality control. This guide presents an in-depth comparison of this compound synthesized in a laboratory setting against the benchmark spectral data expected from a high-purity commercial source.
This document moves beyond a simple data sheet, offering a practical framework for researchers. We will explore the causality behind the synthetic strategy, delve into the principles of spectroscopic analysis, and provide a detailed, side-by-side evaluation of the expected spectral data. Our objective is to empower researchers to confidently synthesize, purify, and validate this compound, ensuring the integrity of their subsequent work.
Synthetic Strategy: The Williamson Ether Synthesis
To produce this compound, the Williamson ether synthesis stands out as the most logical and efficient method due to its reliability and broad scope for preparing asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The core of this strategy involves two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group in 4-bromo-2-chlorophenol is abstracted by a strong base (e.g., sodium hydride or potassium carbonate) to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide), displacing the iodide leaving group to form the desired ether linkage.
The choice of a primary alkyl halide like ethyl iodide is critical, as secondary or tertiary halides would favor a competing E2 elimination reaction, reducing the yield of the desired ether product.[5]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Multi-faceted Approach
No single analytical technique can definitively confirm the structure of an organic compound. A combination of methods is employed to build a comprehensive and self-validating dataset.[6][7] For this compound, the primary techniques are ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8][9]
Caption: Analytical workflow for structural validation of the synthesized product.
Comparative Spectral Analysis
The following sections compare the expected spectral data from a synthesized sample against the typical data provided in a Certificate of Analysis (CoA) for a commercial product. As open-source spectral data for this specific compound is limited, these values are based on established principles of spectroscopic interpretation and data from similar structures.[10][11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of hydrogen atoms and their connectivity. We expect to see signals corresponding to the three aromatic protons and the five protons of the ethoxy group.
| Assignment | Synthesized Sample (Predicted) | Commercial Standard (Expected) | Rationale / Interpretation |
| Aromatic H (d) | ~7.5 ppm (d, J ≈ 2.5 Hz) | ~7.5 ppm (d, J ≈ 2.5 Hz) | Proton ortho to Chlorine and meta to Bromine. Deshielded, appears as a doublet due to coupling with the adjacent aromatic proton. |
| Aromatic H (dd) | ~7.2 ppm (dd, J ≈ 8.8, 2.5 Hz) | ~7.2 ppm (dd, J ≈ 8.8, 2.5 Hz) | Proton meta to both Chlorine and the Ethoxy group. Split into a doublet of doublets by its two non-equivalent neighbors. |
| Aromatic H (d) | ~6.9 ppm (d, J ≈ 8.8 Hz) | ~6.9 ppm (d, J ≈ 8.8 Hz) | Proton ortho to the electron-donating Ethoxy group. Most shielded aromatic proton, appears as a doublet. |
| -OCH₂- (q) | ~4.1 ppm (q, J ≈ 7.0 Hz) | ~4.1 ppm (q, J ≈ 7.0 Hz) | Methylene protons are deshielded by the adjacent oxygen. Split into a quartet by the three methyl protons.[10] |
| -CH₃ (t) | ~1.4 ppm (t, J ≈ 7.0 Hz) | ~1.4 ppm (t, J ≈ 7.0 Hz) | Methyl protons are in a standard aliphatic environment. Split into a triplet by the two methylene protons.[10] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR reveals the carbon framework of the molecule. Due to the lack of symmetry, all eight carbon atoms in the molecule are chemically unique and should produce eight distinct signals.
| Assignment | Synthesized Sample (Predicted) | Commercial Standard (Expected) | Rationale / Interpretation |
| Aromatic C-O | ~154 ppm | ~154 ppm | Carbon attached to the electronegative oxygen is significantly deshielded. |
| Aromatic C-Cl | ~128 ppm | ~128 ppm | Carbon attached to chlorine. |
| Aromatic C-H | ~133, 116, 115 ppm | ~133, 116, 115 ppm | Chemical shifts for the three carbons bonded to hydrogen in the aromatic region. |
| Aromatic C-Br | ~114 ppm | ~114 ppm | Carbon attached to bromine. |
| -OCH₂- | ~65 ppm | ~65 ppm | Methylene carbon attached to oxygen. |
| -CH₃ | ~15 ppm | ~15 ppm | Methyl carbon in a typical upfield, aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[12]
| Wavenumber (cm⁻¹) | Synthesized Sample (Predicted) | Commercial Standard (Expected) | Vibrational Mode Assignment |
| 3050-3100 | Present | Present | Aromatic C-H Stretch |
| 2850-2980 | Present | Present | Aliphatic C-H Stretch (of ethoxy group) |
| 1580-1600 | Present | Present | Aromatic C=C Ring Stretch |
| 1200-1250 | Strong | Strong | Aryl-Alkyl Ether (Ar-O-C) Asymmetric Stretch |
| 1020-1050 | Strong | Strong | Aryl-Alkyl Ether (Ar-O-C) Symmetric Stretch |
| 1000-1100 | Present | Present | C-Cl Stretch |
| 550-650 | Present | Present | C-Br Stretch |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separation and mass spectrometry for detection, providing information on both purity and molecular weight.[8] The mass spectrum is particularly informative due to the distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
| Analysis | Synthesized Sample (Predicted) | Commercial Standard (Expected) | Interpretation |
| GC Retention Time | Single major peak | Single major peak (>98% purity) | A single peak indicates a pure compound. The retention time is specific to the GC conditions used. |
| Molecular Ion (M⁺) | m/z 234, 236, 238 | m/z 234, 236, 238 | The molecular ion cluster is the most definitive feature. The expected pattern arises from the isotopes: [M]⁺ (C₈H₈³⁵Cl⁷⁹BrO), [M+2]⁺ (from ³⁷Cl or ⁸¹Br), and [M+4]⁺ (from ³⁷Cl and ⁸¹Br). The relative intensities will be approximately 3:4:1. |
| Key Fragments | m/z 205/207/209, 127/129 | m/z 205/207/209, 127/129 | Loss of the ethyl group (-C₂H₅) gives the fragment cluster at m/z 205/207/209. Further fragmentation can lead to other characteristic ions. |
Experimental Protocols
Synthesis of this compound
-
Reagent Setup: To a round-bottom flask, add 4-bromo-2-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (10 mL per gram of phenol).
-
Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the stirring suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash with acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
-
¹H and ¹³C NMR: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
FT-IR: Obtain the spectrum of a thin film of the liquid product on a salt (NaCl or KBr) plate or using an Attenuated Total Reflectance (ATR) accessory.
-
GC-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
Conclusion
This guide establishes a robust framework for the synthesis and spectral verification of this compound. The successful correlation between the predicted data for a laboratory-synthesized sample and the expected data from a commercial standard across multiple spectroscopic techniques provides a high degree of confidence in the compound's identity and purity. For researchers in drug development and organic synthesis, applying this multi-faceted analytical approach is a critical step in ensuring the quality and reliability of their foundational materials and the ultimate success of their scientific endeavors.
References
-
Wikipedia. Williamson ether synthesis . Wikimedia Foundation. [1]
-
Tran, T. N. et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills . Education Sciences. [6]
-
Chemistry Steps. Williamson Ether Synthesis . [3]
-
Fiveable. Spectroscopic Methods in Organic Analysis . Organic Chemistry II Class Notes. [7]
-
ChemTalk. Williamson Ether Synthesis . [2]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis . [5]
-
Inam, F. et al. (2024). Modern Analytical Technique for Characterization Organic Compounds . International Journal of Advanced Research in Science, Communication and Technology. [8]
-
Organic Chemistry Tutor. Williamson Ether Synthesis . [4]
-
Wikibooks. Organic Chemistry/Spectroscopy . Wikimedia Foundation. [12]
-
UCLouvain. Spectroscopic methods of analysis - Organic analysis II . [9]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy . [10]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts . [11]
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- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
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- 9. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
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- 12. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-chloro-1-ethoxybenzene
Introduction
4-Bromo-2-chloro-1-ethoxybenzene is a substituted aromatic ether with significant utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of bromine, chlorine, and an ethoxy group on the benzene ring makes it a valuable intermediate for introducing this functionalized moiety into target structures. The efficient and cost-effective synthesis of this compound is therefore of considerable interest to researchers and process chemists. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, starting from readily available precursors: 2-chlorophenol and 2-chloroaniline. The discussion will focus on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the two approaches to inform the selection of the most suitable method for a given research or development context.
Route 1: Synthesis via Bromination of 2-Chlorophenol and Subsequent Etherification
This is a direct and efficient two-step approach that leverages the regioselective bromination of a phenol, followed by a classic Williamson ether synthesis.
Chemical Principles
The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[1] In the case of 2-chlorophenol, the para position relative to the hydroxyl group is unsubstituted and sterically accessible, making it the most favorable site for electrophilic attack by bromine. The subsequent Williamson ether synthesis is a nucleophilic substitution reaction where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and displaces a halide from an ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the ether linkage.[2][3]
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-chlorophenol
-
In a well-ventilated fume hood, dissolve 2-chlorophenol in a suitable inert solvent such as chlorobenzene or carbon tetrachloride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen bromide gas.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Wash the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-chlorophenol.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure 4-bromo-2-chlorophenol. A patent describes a similar process with a reported yield of 99.1%.[4]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
-
To a solution of 4-bromo-2-chlorophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask, add a slight excess of a suitable base, such as anhydrous potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide salt.
-
Add a stoichiometric equivalent or a slight excess of an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure product.
Visualizing the Pathway
Caption: Synthetic pathway for this compound starting from 2-chlorophenol.
Route 2: Synthesis via Multi-step Conversion of 2-Chloroaniline
This route involves a longer sequence of well-established reactions, starting from the more readily available 2-chloroaniline. This pathway also converges on the key intermediate, 4-bromo-2-chlorophenol.
Chemical Principles
This multi-step synthesis relies on several fundamental organic transformations:
-
Protection of the Amine: The highly activating and reactive amino group of 2-chloroaniline is first protected as an acetanilide to prevent side reactions during the subsequent bromination step.
-
Electrophilic Bromination: The acetamido group is also an ortho, para-director, and since the para position is sterically unhindered, bromination occurs selectively at this position.
-
Deprotection: The acetamido group is then hydrolyzed back to the primary amine.
-
Diazotization and Sandmeyer Reaction: The resulting 4-bromo-2-chloroaniline is converted to a diazonium salt, which is a versatile intermediate. Subsequent heating of the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, yielding the desired 4-bromo-2-chlorophenol.
-
Williamson Ether Synthesis: The final step is the same etherification as in Route 1.
Experimental Protocol
Step 1: Synthesis of N-(2-chlorophenyl)acetamide
-
Dissolve 2-chloroaniline in glacial acetic acid in a flask.
-
Slowly add acetic anhydride to the solution with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture gently for a short period to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold water to precipitate the N-(2-chlorophenyl)acetamide.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Synthesis of N-(4-bromo-2-chlorophenyl)acetamide
-
Dissolve the N-(2-chlorophenyl)acetamide in a suitable solvent like glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the crude N-(4-bromo-2-chlorophenyl)acetamide.
Step 3: Synthesis of 4-Bromo-2-chloroaniline
-
Reflux the N-(4-bromo-2-chlorophenyl)acetamide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) until hydrolysis is complete.
-
If acidic hydrolysis is used, neutralize the reaction mixture with a base to precipitate the 4-bromo-2-chloroaniline. If basic hydrolysis is used, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Step 4: Synthesis of 4-Bromo-2-chlorophenol
-
Dissolve 4-bromo-2-chloroaniline in an aqueous solution of a strong acid (e.g., H2SO4).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the aniline solution with vigorous stirring to form the diazonium salt. Maintain the temperature below 5 °C.
-
Once the diazotization is complete (indicated by a positive test with starch-iodide paper), slowly add the diazonium salt solution to a hot aqueous solution of sulfuric acid. Nitrogen gas will evolve.
-
After the addition is complete, cool the reaction mixture and extract the 4-bromo-2-chlorophenol with a suitable organic solvent.
-
Wash the organic extract, dry it, and remove the solvent to obtain the crude product, which can then be purified.
Step 5: Synthesis of this compound
This step is identical to Step 2 in Route 1, using the 4-bromo-2-chlorophenol obtained from the Sandmeyer reaction.
Visualizing the Pathway
Caption: Multi-step synthesis of this compound starting from 2-chloroaniline.
Comparative Analysis of the Synthetic Routes
The choice between these two synthetic routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and expertise available.
| Feature | Route 1 (from 2-Chlorophenol) | Route 2 (from 2-Chloroaniline) |
| Number of Steps | 2 | 5 |
| Starting Material | 2-Chlorophenol | 2-Chloroaniline |
| Key Intermediate | 4-Bromo-2-chlorophenol | 4-Bromo-2-chlorophenol |
| Overall Yield | Potentially higher due to fewer steps. | Likely lower due to cumulative losses over multiple steps. |
| Reagents & Conditions | Uses bromine directly, requires handling of HBr gas. Etherification step is standard. | Involves standard protection/deprotection, bromination, and a Sandmeyer reaction which requires careful temperature control and handling of diazonium salts. |
| Advantages | More direct and atom-economical. Likely higher overall yield. Simpler workup for the first step. | Starts from a potentially cheaper and more readily available starting material. Utilizes a series of classic, well-understood reactions. |
| Disadvantages | 2-Chlorophenol may be more expensive or less readily available than 2-chloroaniline. Direct handling of liquid bromine. | Significantly longer and more labor-intensive. Lower overall yield. The Sandmeyer reaction can sometimes give moderate yields and requires careful control of conditions. Diazonium salts can be unstable. |
Conclusion
For laboratory-scale synthesis where efficiency and a high overall yield are paramount, Route 1 , starting from 2-chlorophenol, is the superior method. Its directness and the high-yielding nature of both the bromination and the Williamson ether synthesis make it an attractive choice.
Route 2 , beginning with 2-chloroaniline, represents a viable alternative, particularly if 2-chloroaniline is a more accessible or cost-effective starting material. While this route is considerably longer and likely to result in a lower overall yield, it is based on a series of robust and well-documented organic transformations. The primary challenge in this route lies in the careful execution of the diazotization and Sandmeyer reaction to maximize the yield of the key 4-bromo-2-chlorophenol intermediate.
Ultimately, the selection of the synthetic route will be guided by a careful consideration of the specific needs and constraints of the research or production environment. Both routes provide a logical and scientifically sound pathway to the target molecule, this compound.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Bromo-2-chloro-1-ethoxybenzene and an Overview of its Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its di-halogenated and ethoxy-substituted phenyl ring provides a versatile scaffold for further functionalization through cross-coupling reactions and nucleophilic substitutions. The precise arrangement of the bromo, chloro, and ethoxy groups is crucial for the biological activity of the final target molecules.
The synthesis of this compound typically proceeds via a stepwise electrophilic aromatic substitution on 1-ethoxybenzene (phenetole). The ethoxy group is a powerful ortho-, para-directing and activating group, which governs the regioselectivity of the halogenation steps. A logical and commonly employed synthetic strategy involves a two-step halogenation:
-
Para-selective Bromination: The initial bromination of 1-ethoxybenzene is directed to the para position due to the strong directing effect of the ethoxy group and reduced steric hindrance compared to the ortho positions.
-
Ortho-selective Chlorination: The subsequent chlorination of the resulting 4-bromo-1-ethoxybenzene is then directed to one of the ortho positions relative to the activating ethoxy group.
This guide provides a comparative analysis of traditional and alternative reagents for each of these critical steps, focusing on performance, safety, and practicality. We will delve into the mechanistic considerations behind reagent choice and provide detailed experimental protocols to enable you to make informed decisions in your synthetic endeavors.
Visualizing the Synthetic Pathway
Figure 1: Stepwise synthesis of this compound.
Step 1: A Comparative Guide to Para-Selective Bromination of 1-Ethoxybenzene
The introduction of a bromine atom at the 4-position of 1-ethoxybenzene is the crucial first step. The high activation and para-directing influence of the ethoxy group generally lead to high yields of the desired product. However, the choice of brominating agent can significantly impact reaction conditions, safety, and by-product formation.
Traditional Reagent: Molecular Bromine (Br₂) with a Lewis Acid Catalyst
Molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is the classic method for aromatic bromination. The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that is readily attacked by the electron-rich aromatic ring.
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The Lewis acid coordinates to one of the bromine atoms, creating a potent electrophile which is then attacked by the pi-system of the ethoxybenzene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by the [FeBr₄]⁻ complex restores aromaticity and regenerates the catalyst.
Alternative Reagents for Enhanced Safety and Selectivity
While effective, the use of molecular bromine presents significant handling and safety challenges due to its high toxicity and corrosivity. Several alternative reagents have been developed to mitigate these risks while often offering improved selectivity and milder reaction conditions.
| Reagent/System | Typical Conditions | Reported Yield of 4-bromo-1-ethoxybenzene | Advantages | Disadvantages |
| Molecular Bromine (Br₂)/FeBr₃ | Inert solvent (e.g., CCl₄, CH₂Cl₂), 0°C to rt | ~90% | High reactivity, well-established | Highly toxic and corrosive, requires a Lewis acid catalyst, potential for over-bromination. |
| N-Bromosuccinimide (NBS) | Polar aprotic solvent (e.g., DMF, CH₃CN), rt | 85-95% | Solid, easier to handle, often no catalyst needed, high para-selectivity.[1][2] | Can be less reactive for deactivated systems, requires careful control to avoid radical reactions. |
| Pyridinium Bromide Perbromide (PBPB) | Glacial acetic acid, rt | ~90% | Solid, stable, and easy to handle, liberates bromine in situ. | Can be less reactive than Br₂, requires acidic conditions. |
| Copper(II) Bromide (CuBr₂) | Reflux in CCl₄ or CH₃CN | 80-90% | Mild conditions, high para-selectivity, avoids the use of elemental bromine. | Requires stoichiometric amounts of the copper salt, potential for metal contamination in the product. |
Experimental Protocols
Materials:
-
1-Ethoxybenzene (1.0 eq)
-
N-Bromosuccinimide (1.05 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-ethoxybenzene in DMF.
-
To the stirred solution, add N-bromosuccinimide portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-bromo-1-ethoxybenzene.
Step 2: A Comparative Guide to Ortho-Selective Chlorination of 4-Bromo-1-ethoxybenzene
With the para-position blocked by a bromine atom, the second halogenation is directed to the ortho-positions by the still-dominant activating ethoxy group. The challenge in this step lies in achieving mono-chlorination and avoiding the formation of di-chlorinated or other isomeric byproducts.
Traditional Reagent: Chlorine Gas (Cl₂) with a Lewis Acid Catalyst
Similar to bromination, the traditional method for chlorination involves bubbling chlorine gas through a solution of the substrate in the presence of a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Mechanism Insight: The mechanism is analogous to bromination, with the Lewis acid activating the chlorine molecule to generate a potent electrophile. The directing effects of both the ethoxy and bromo substituents must be considered. The strongly activating ethoxy group directs ortho-, while the deactivating bromo group also directs ortho- and para- (relative to itself, which are meta- to the ethoxy group). The superior activating effect of the ethoxy group ensures that chlorination occurs predominantly at the 2-position.
Alternative Reagents for Controlled Chlorination
The use of chlorine gas poses significant safety risks. Alternative chlorinating agents offer safer and more controlled methods for this transformation.
| Reagent/System | Typical Conditions | Reported Yield of this compound | Advantages | Disadvantages |
| Chlorine Gas (Cl₂)/FeCl₃ | Inert solvent (e.g., CCl₄, CH₂Cl₂), 0°C to rt | ~80-90% | High reactivity, cost-effective for large scale. | Highly toxic gas, difficult to handle, potential for over-chlorination. |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in an inert solvent (e.g., CH₂Cl₂), rt | 85-95% | Liquid, easier to handle than chlorine gas, often gives clean reactions.[3][4] | Can be highly reactive, may require a catalyst for less reactive substrates, corrosive. |
| N-Chlorosuccinimide (NCS) | Acetic acid or polar aprotic solvent, rt to gentle heating | 80-90% | Solid, easy to handle, mild reaction conditions. | May require longer reaction times or a catalyst for efficient conversion. |
| Trichloroisocyanuric Acid (TCCA) | Acetonitrile or chlorinated solvents, rt | ~85% | Solid, stable, high chlorine content, cost-effective. | Can be highly reactive, may require careful control of stoichiometry. |
Experimental Protocols
Materials:
-
4-Bromo-1-ethoxybenzene (1.0 eq)
-
Sulfuryl chloride (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-ethoxybenzene in dichloromethane.
-
Cool the solution in an ice bath and slowly add sulfuryl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Workflow for a Two-Step Synthesis
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. suru-chem.com [suru-chem.com]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Navigating the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene: A Comparative Guide to Catalytic Etherification Strategies
For Immediate Release
A Deep Dive into Catalytic Pathways for the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene, a Key Pharmaceutical Intermediate
Researchers and professionals in the pharmaceutical and chemical synthesis sectors are constantly seeking optimized reaction pathways that offer high yields, selectivity, and cost-effectiveness. The synthesis of this compound, a crucial building block in the preparation of various pharmaceutical compounds, is a case in point. This guide provides a comprehensive comparison of different catalytic strategies for the etherification of 4-bromo-2-chlorophenol, the direct precursor to the target molecule. We will delve into the nuances of the Williamson ether synthesis, Ullmann condensation, and the Buchwald-Hartwig O-arylation, offering insights into catalyst selection and expected outcomes.
Introduction to the Etherification of 4-Bromo-2-chlorophenol
The formation of the ether linkage in this compound is a pivotal step that can be achieved through several catalytic methods. The choice of catalyst and reaction conditions significantly impacts the overall efficiency and yield of the synthesis. This guide will explore the theoretical underpinnings and practical considerations of three major catalytic approaches.
Methodologies and Yield Comparison
A direct comparison of yields for the synthesis of this compound is challenging due to the limited publicly available data specifically for this transformation. However, based on established principles of these named reactions, we can infer likely catalyst systems and their potential performance.
Williamson Ether Synthesis: The Classic Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. In the context of synthesizing this compound, the phenoxide of 4-bromo-2-chlorophenol would be reacted with an ethylating agent like ethyl iodide or ethyl bromide.
Catalysis and Reaction Conditions:
While not strictly catalytic in the traditional sense, the reaction is facilitated by a strong base to deprotonate the phenol, forming the highly nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) being preferred to solvate the cation and leave the alkoxide free to react.
Phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can be employed to facilitate the reaction in a biphasic system, which can offer advantages in terms of simplified workup and milder reaction conditions.
Expected Yield:
Yields for Williamson ether synthesis are typically moderate to high, often in the range of 50-95%, depending on the specific substrates and conditions.[1] For the synthesis of this compound, a well-optimized Williamson ether synthesis is expected to provide a reliable and high-yielding route.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
4-bromo-2-chlorophenol
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Ullmann Condensation: The Copper-Catalyzed Pathway
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, including C-O bonds for ether synthesis. This method is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers.
Catalysis and Reaction Conditions:
The classic Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have introduced the use of catalytic amounts of copper salts (e.g., CuI, Cu₂O, or copper nanoparticles) in the presence of a ligand and a base.[2][3] Ligands such as phenanthroline or various diamines can facilitate the catalytic cycle. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF, dimethyl sulfoxide (DMSO), or pyridine.
Expected Yield:
The yields of Ullmann-type etherifications can be variable, ranging from moderate to excellent. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and substrate. For the synthesis of this compound, a modern, well-catalyzed Ullmann condensation could offer a viable synthetic route, with potential yields in the range of 60-90%.[4]
Buchwald-Hartwig O-Arylation: The Palladium-Catalyzed Frontier
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers.[5][6] This reaction involves the cross-coupling of an alcohol with an aryl halide.
Catalysis and Reaction Conditions:
This reaction relies on a palladium catalyst, typically a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst, in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos). A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the alcohol and facilitate the catalytic cycle. The reaction is usually performed in an inert solvent like toluene or dioxane.
Expected Yield:
Mechanistic Insights
The choice of catalyst dictates the reaction mechanism and, consequently, the reaction's scope and limitations.
Figure 1. Simplified mechanistic pathways for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound can be approached through various catalytic methods, each with its own set of advantages and challenges. The Williamson ether synthesis represents a classic, reliable, and often high-yielding method. The Ullmann condensation and Buchwald-Hartwig O-arylation offer modern, powerful alternatives that can provide excellent yields, often with broader substrate scope and functional group tolerance.
The choice of the optimal catalytic system will depend on factors such as cost, availability of starting materials and catalysts, required purity of the final product, and scalability of the process. Further research and process optimization are needed to definitively establish the most efficient and economical route for the industrial-scale production of this important pharmaceutical intermediate.
References
Click to expand
Sources
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Purity Confirmation of 4-Bromo-2-chloro-1-ethoxybenzene by Elemental Analysis
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated aromatic ether, serves as a critical building block in the synthesis of various target molecules. Its purity directly influences reaction yields, impurity profiles, and the overall viability of a synthetic route. This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary method for purity confirmation against other prevalent analytical techniques. We will explore the causality behind experimental choices, present validating data, and offer protocols grounded in established scientific principles.
Part 1: The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of pure chemical substances. Its power lies in its directness: it determines the mass fractions of individual elements (carbon, hydrogen, nitrogen, halogens, etc.) within a sample. For a known compound like this compound, the theoretical elemental composition is a fixed, stoichiometric constant. By comparing the experimentally determined composition to the theoretical values, we can derive a highly accurate measure of absolute purity.
Theoretical Composition of this compound
The first step in any elemental analysis is to calculate the theoretical elemental percentages based on the compound's molecular formula, C₈H₈BrClO .
-
Molecular Weight: 235.51 g/mol
-
Atomic Weights: C=12.011, H=1.008, Br=79.904, Cl=35 .453, O=15.999
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 40.80% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.42% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 33.93% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 15.05% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.79% |
A sample of 100% pure this compound should yield experimental results that align closely with these theoretical percentages. According to United States Pharmacopeia (USP) guidelines on analytical method validation, the accuracy of such a method is paramount.[1][2] A deviation of more than ±0.4% for C, H, and N is often considered indicative of impurities or an incorrect structural assignment.
The Causality Behind the Method: From Combustion to Quantification
Modern elemental analyzers operate on the principle of complete combustion or pyrolysis.[3][4]
-
Sample Combustion: A precise, milligram-level amount of the sample is combusted in a high-temperature furnace (typically 900-1200°C) in a stream of pure oxygen.[3] This process quantitatively converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).
-
Halogen Conversion: The bromine and chlorine atoms are converted to HBr and HCl. These acidic gases are captured in a downstream absorption trap or analyzed by specific techniques.
-
Separation and Detection: The resulting gas mixture is passed through a separation column (often a gas chromatograph) and quantified by a thermal conductivity detector (TCD).
-
Halogen Titration: For chlorine and bromine, a common and robust method involves combustion followed by absorption of the resulting hydrogen halides into a solution, which is then quantified by argentometric titration.[5]
This destructive, first-principles approach provides a bulk purity assessment, reflecting the entire sample's composition. It is exceptionally trustworthy because it is less susceptible to suppression or enhancement effects from minor impurities that can plague other methods.
Part 2: A Comparative Guide to Purity Analysis Techniques
While elemental analysis provides a definitive measure of elemental composition, a comprehensive purity assessment often necessitates orthogonal techniques that can identify and quantify specific impurities. The choice of method should be guided by the likely nature of the impurities—whether they are starting materials, byproducts, or degradation products.[6]
| Feature | Elemental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Combustion and quantification of elemental gases. | Separation by volatility/polarity; mass-based identification.[7] | Separation by polarity; UV absorbance-based quantification. | Nuclear resonance; quantification against an internal standard.[8] |
| Purity Assessment | Absolute purity based on elemental composition. | Relative purity based on peak area %; identifies volatile impurities. | Relative purity based on peak area %; identifies non-volatile impurities. | Absolute purity via primary ratio method; identifies structurally related impurities. |
| Impurity ID | No direct identification; infers presence from deviation. | Definitive structural information for volatile impurities.[7] | Tentative, based on retention time and UV spectrum. | Definitive structural information for impurities at sufficient concentration.[8] |
| Sensitivity | Milligram sample size; detects bulk deviation (~0.1%). | High (pg to ng level), ideal for trace impurity detection.[6][9] | Moderate to High (ng to µg level).[6] | Lower (µg to mg level).[6] |
| Strengths | Direct measure of total purity; validates molecular formula. | Excellent for identifying residual solvents and volatile byproducts.[10] | Robust, precise quantification; suitable for a wide range of impurities. | Provides structural confirmation and quantification simultaneously. |
| Weaknesses | Does not identify specific impurities; destructive. | Not suitable for non-volatile or thermally labile impurities. | Co-elution can mask impurities; identification is not definitive. | Lower sensitivity; requires a high-purity internal standard. |
Field-Proven Insights: When to Choose Each Technique
-
Choose Elemental Analysis as the primary confirmation of a newly synthesized batch to validate its elemental integrity. It is the gold standard for confirming that the bulk material corresponds to the expected molecular formula.
-
Choose GC-MS to screen for residual solvents (e.g., from purification steps) or volatile starting materials. Given the aromatic nature of this compound, GC-MS is perfectly suited to detect related, less-substituted, or more volatile aromatic impurities.[11][12]
-
Choose HPLC for routine quality control to quantify known, non-volatile impurities with high precision. It is also the method of choice if potential impurities are polymeric or have significantly higher boiling points.
-
Choose qNMR when an absolute, non-destructive purity value is required for a reference standard, providing simultaneous structural confirmation.
Part 3: Experimental Protocols & Data Interpretation
Trustworthiness in analytical science is built on robust, reproducible protocols.[13] The following methodologies represent self-validating systems for assessing the purity of this compound.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the purity confirmation process, integrating elemental analysis with complementary techniques.
Sources
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- 2. ijrrjournal.com [ijrrjournal.com]
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- 4. researchgate.net [researchgate.net]
- 5. Cl/Br [mikrolabor.univie.ac.at]
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- 10. How Experts Determine Essential Oil Purity [innovatechlabs.com]
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- 12. agilent.com [agilent.com]
- 13. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Navigating Purity and Performance: A Comparative Guide to the Certificate of Analysis for 4-Bromo-2-chloro-1-ethoxybenzene
For the discerning researcher, scientist, and drug development professional, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of quality upon which reproducible and groundbreaking science is built. This guide provides an in-depth technical comparison of 4-Bromo-2-chloro-1-ethoxybenzene, a key halogenated aromatic ether, delving into the critical data presented in its CoA and benchmarking it against relevant chemical alternatives. By understanding the nuances of purity, impurity profiles, and analytical methodologies, you will be empowered to make informed decisions for your critical applications.
This compound (CAS No. 313545-43-6) is a vital building block in organic synthesis, finding utility in the development of novel pharmaceuticals and advanced materials.[1][2] Its specific substitution pattern of bromo, chloro, and ethoxy groups on the benzene ring offers a versatile platform for a variety of cross-coupling and substitution reactions. However, the very reactivity that makes this compound valuable also presents challenges in its synthesis and purification, leading to potential impurities that can significantly impact downstream applications. This underscores the necessity of a rigorous analytical characterization, as documented in the CoA.
Deconstructing the Certificate of Analysis: A Window into Quality
A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a testament to a batch's identity, purity, and quality. While formats may vary between suppliers, a comprehensive CoA for this compound will invariably include the following key analytical assessments.
Here, we present a representative Certificate of Analysis for a high-purity batch of this compound, followed by a detailed explanation of each parameter.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 313545-43-6 |
| Molecular Formula: | C₈H₈BrClO |
| Molecular Weight: | 235.51 g/mol |
| Batch Number: | BCEB-20251201 |
| Date of Analysis: | 2025-12-15 |
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Purity (GC-FID) | Gas Chromatography | ≥ 99.5% | 99.87% |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 0.1% | 0.05% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Conforms |
| Elemental Analysis | Combustion Analysis | C: 40.80±0.5%, H: 3.42±0.5% | C: 40.75%, H: 3.45% |
| Heavy Metals | ICP-MS | ≤ 10 ppm | < 5 ppm |
Causality Behind the Analytical Choices:
-
Identity (¹H NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. A proton NMR (¹H NMR) spectrum provides a unique fingerprint of the molecule, confirming the presence and connectivity of the ethoxy group and the aromatic protons. The specific chemical shifts and splitting patterns of the aromatic protons are definitive proof of the 4-bromo, 2-chloro, 1-ethoxy substitution pattern.
-
Purity (Gas Chromatography-Flame Ionization Detection - GC-FID): Gas chromatography is an ideal technique for separating volatile and thermally stable compounds like this compound from potential impurities. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, allowing for accurate quantification of the main component relative to any volatile impurities. A purity of ≥ 99.5% is generally considered high quality for such a synthetic intermediate.
-
Water Content (Karl Fischer Titration): Moisture can act as a nucleophile in many organic reactions, potentially leading to unwanted side products and reduced yields. Karl Fischer titration is a highly specific and accurate method for determining the water content, ensuring the material is suitable for moisture-sensitive applications.
-
Residual Solvents (Headspace GC-MS): Solvents used in the synthesis and purification of the compound can remain in the final product. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique for identifying and quantifying these residual solvents. Adherence to pharmacopeial standards like USP <467> is crucial, especially in drug development, as some solvents can be toxic.
-
Elemental Analysis: This technique determines the percentage composition of carbon and hydrogen in the molecule. The experimental values should closely match the theoretical values calculated from the molecular formula, providing further confirmation of the compound's identity and purity.
-
Heavy Metals (Inductively Coupled Plasma-Mass Spectrometry - ICP-MS): Heavy metal contamination can arise from catalysts or reactors used during the manufacturing process. ICP-MS is an extremely sensitive technique for detecting trace amounts of heavy metals, which can be detrimental to catalytic processes and pose safety concerns in pharmaceutical applications.
Comparative Analysis: Benchmarking Against Alternatives
The selection of a chemical intermediate is often a balance of reactivity, purity, availability, and cost. Here, we compare this compound with two plausible alternatives, highlighting the key differentiating factors that a researcher should consider.
| Parameter | This compound | 4-Bromo-2-chloro-1-methoxybenzene | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene |
| CAS Number | 313545-43-6 | 50638-47-6 | 461432-23-5 |
| Molecular Weight | 235.51 | 221.48 | 325.63 |
| Key Structural Feature | Ethoxy group | Methoxy group | Ethoxybenzyl group |
| Typical Purity | ≥ 99.5% | ≥ 98% | ≥ 98% |
| Primary Application | Versatile building block | Synthesis of PCB metabolites[3] | Intermediate for Dapagliflozin[4][5] |
| Reactivity Profile | Ether cleavage requires harsher conditions. | Methoxy group can be more readily cleaved than ethoxy. | Benzyl group offers additional reaction sites. |
| Potential Impurities | Isomeric bromo/chloro positions, residual solvents. | Isomeric bromo/chloro positions, demethylated products. | Di-benzylated products, residual starting materials. |
In-Depth Comparison:
4-Bromo-2-chloro-1-methoxybenzene: This is a close structural analog where the ethoxy group is replaced by a methoxy group. While seemingly a minor change, it can influence the compound's physical properties and reactivity. The methoxy group is generally more susceptible to cleavage than the ethoxy group, which could be an advantage or disadvantage depending on the desired synthetic outcome. Its use as a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) highlights its utility in environmental and toxicological research.[3]
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound is structurally more complex, incorporating a benzyl ether moiety.[4][5][6] Its primary documented application is as a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.[4][5] The presence of the benzyl group introduces different reactive possibilities and also increases the molecular weight and complexity, which would be reflected in its analytical characterization.
Experimental Protocols: A Guide to Verification
To ensure the integrity of your research, independent verification of the CoA is often a prudent step. Below are detailed protocols for the key analytical methods used to characterize this compound.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Autosampler
Reagents:
-
This compound sample
-
High-purity Acetonitrile (HPLC grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the prepared sample solution into the GC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the TMS signal at 0 ppm.
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns of the signals to confirm they are consistent with the structure of this compound.
Visualizing the Workflow and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the relationship between the target compound and its alternatives.
Caption: A simplified workflow for generating a Certificate of Analysis.
Caption: Comparison of this compound with its alternatives.
References
-
CP Lab Safety. 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity. [Link]
-
Pharmaffiliates. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
-
PubChem. 1-Bromo-2-chloro-4-ethoxybenzene. [Link]
-
U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Ryze Chemie. Purity Standards in Fine Chemicals: A Buyer's Comprehensive... [Link]
-
The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
PubChem. 1-Bromo-2-chloro-4-ethylbenzene. [Link]
-
American Elements. 2-bromo-1-chloro-4-ethoxybenzene. [Link]
-
PubMed Central. Perspective on halogenated organic compounds. [Link]
-
ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]
-
PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]
-
California Air Resources Board. SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. [Link]
-
Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link]
-
SpectraBase. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
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- 2. 1-Bromo-2-chloro-4-ethoxybenzene | C8H8BrClO | CID 22735623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Comparative Study of Reaction Times for 4-Bromo-2-chloro-1-ethoxybenzene Synthesis: A Guide for Researchers
Executive Summary
4-Bromo-2-chloro-1-ethoxybenzene is a valuable substituted aromatic ether widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. The efficiency of its synthesis directly impacts the timeline and cost-effectiveness of research and development projects. This guide presents a comparative analysis of three primary synthetic strategies—Classical Williamson Ether Synthesis, Phase-Transfer Catalysis, and Microwave-Assisted Synthesis—with a core focus on their respective reaction times and overall process efficiency. Our analysis indicates that while traditional methods are reliable, modern techniques such as phase-transfer catalysis and particularly microwave-assisted synthesis offer dramatic reductions in reaction time, accelerating development timelines without compromising yield.
Foundational Chemistry: The Williamson Ether Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of the sodium or potassium salt of 4-bromo-2-chlorophenol with an ethylating agent, typically ethyl iodide or diethyl sulfate.[1][2][3] The fundamental reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.
The choice of reaction conditions, however, is paramount in dictating the kinetics of this transformation. Factors such as the solvent, base, temperature, and the use of catalytic enhancers can alter the reaction time from a full day to mere minutes.
Comparative Analysis of Synthetic Methodologies
This section provides a head-to-head comparison of three distinct approaches to the synthesis of this compound, with a focus on quantifiable performance metrics.
| Methodology | Estimated Reaction Time | Typical Yield | Key Advantages | Salient Disadvantages |
| Classical Williamson Ether Synthesis | 12 - 24 hours | 60 - 80% | Well-established, simple setup, low initial investment. | Very long reaction times, high energy consumption, potential for side reactions.[4] |
| Phase-Transfer Catalysis (PTC) | 2 - 6 hours | 85 - 95% | Significantly shorter reaction times, milder conditions, use of inexpensive inorganic bases.[5][6][7] | Requires a catalyst, potential for product contamination if not removed properly. |
| Microwave-Assisted Synthesis | 5 - 20 minutes | 90 - 98% | Extremely rapid, often higher yields and purity, enhanced reaction control.[8][9][10] | Requires specialized and costly microwave reactor equipment. |
In-Depth Technical Protocols and Mechanistic Rationale
Method 1: Classical Williamson Ether Synthesis
This conventional approach relies on thermal energy to drive the reaction to completion. The prolonged reaction time is a consequence of the relatively low reactivity of the phenoxide at moderate temperatures and potential solubility issues.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-chlorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a powdered anhydrous base, typically potassium carbonate (K₂CO₃) (1.5 eq.), to the solution.
-
Introduce the ethylating agent, ethyl iodide (EtI) (1.2 eq.), to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the classical Williamson ether synthesis.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis ingeniously overcomes the solubility barrier between the aqueous (or solid) phenoxide salt and the organic ethylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase where the reaction can proceed rapidly.[5]
Experimental Protocol:
-
Combine 4-bromo-2-chlorophenol (1.0 eq.), ethyl iodide (1.2 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq.) in a non-polar organic solvent such as toluene.
-
Add an aqueous solution of a strong base, for instance, 50% sodium hydroxide (NaOH) (2.0 eq.).
-
Stir the biphasic mixture vigorously at a moderate temperature (e.g., 60°C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product, which often requires minimal further purification.
Caption: The catalytic cycle in a phase-transfer catalyzed Williamson ether synthesis.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation provides a paradigm shift in reaction heating. By directly exciting the polar molecules in the reaction mixture, it achieves rapid and uniform heating, often to temperatures and pressures unattainable with conventional methods.[8] This leads to a dramatic acceleration of the reaction rate.
Experimental Protocol:
-
In a specialized microwave reaction vessel, place 4-bromo-2-chlorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and ethyl iodide (1.5 eq.) in a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a pre-set temperature (e.g., 150°C) for 5-20 minutes. The reaction progress can often be monitored in real-time via integrated sensors.
-
Once the reaction is complete, the vessel is cooled automatically.
-
The reaction mixture is then subjected to a standard aqueous workup and purification, if necessary.
Caption: A logical comparison of conventional and microwave heating for chemical synthesis.
Conclusion and Recommendations
For laboratories where time and efficiency are critical drivers, the adoption of modern synthetic methodologies is highly recommended. While the classical Williamson ether synthesis remains a viable option, its protracted reaction time is a significant drawback in a fast-paced research environment. Phase-transfer catalysis presents a compelling alternative, offering a substantial reduction in reaction time with a modest adjustment to the experimental setup.
For the ultimate in reaction acceleration, microwave-assisted synthesis is unparalleled. The ability to complete the synthesis of this compound in minutes rather than hours can profoundly impact project timelines. The initial investment in a dedicated microwave reactor can be rapidly offset by the significant gains in productivity and the potential for discovering novel chemical entities under unique reaction conditions. The choice of the most appropriate method will ultimately depend on the specific constraints and objectives of the research team.
References
A comprehensive list of references is available upon request, including peer-reviewed articles and standard organic chemistry textbooks that provide further detail on the Williamson ether synthesis, phase-transfer catalysis, and microwave-assisted organic synthesis.
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. reddit.com [reddit.com]
- 5. jetir.org [jetir.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
A Comparative Cost and Feasibility Analysis of Synthetic Pathways to 4-Bromo-2-chloro-1-ethoxybenzene
Sources
- 1. Hit2Lead | 1-(2-chloroethoxy)-2-ethoxybenzene | CAS# 56842-04-7 | MFCD08691952 | BB-9071435 [hit2lead.com]
- 2. 1-(2-CHLORO-ETHOXY)-2-METHYL-BENZENE price,buy 1-(2-CHLORO-ETHOXY)-2-METHYL-BENZENE - chemicalbook [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. 4-Bromo-2-chloro-1-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of 4-Bromo-2-chloro-1-ethoxybenzene: A Comparative Guide for Structural Elucidation
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic confirmation of the molecular structure of 4-Bromo-2-chloro-1-ethoxybenzene. In the realm of pharmaceutical development and materials science, unambiguous structural verification is paramount to ensure efficacy, safety, and reproducibility. While direct experimental spectra for this compound are not widely published, this guide leverages established spectroscopic principles to predict its characteristic spectral fingerprint. By comparing this predicted data with that of analogous compounds, we present a robust methodology for its definitive identification.
The Imperative of Precise Structural Analysis
Predicted Spectroscopic Profile of this compound
Based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can anticipate the key spectral features of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is expected to be highly informative due to the distinct electronic environments of the protons on the aromatic ring and the ethoxy group.
-
Ethoxy Group: The ethoxy group will present as a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂). The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons, while the quartet results from the methylene protons coupling with the three methyl protons.
-
Aromatic Region: The three protons on the benzene ring will exhibit a unique set of signals. The proton at C3 (adjacent to both chloro and ethoxy groups) is expected to be a doublet. The proton at C5 (between the bromo and chloro groups) will likely appear as a doublet of doublets. The proton at C6 (adjacent to the ethoxy group) should be a doublet. The precise chemical shifts will be influenced by the combined electron-withdrawing and donating effects of the substituents.
¹³C NMR Spectroscopy: The Carbon Skeleton
The carbon-13 NMR spectrum will reveal the number of unique carbon environments. For the proposed structure, eight distinct signals are predicted: six for the aromatic carbons and two for the ethoxy group carbons. The carbons attached to the electronegative oxygen, chlorine, and bromine atoms will be shifted downfield.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum provides insights into the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2980-2850 cm⁻¹
-
C-O-C stretching (ether): Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹
-
C-Cl stretching: In the fingerprint region, typically ~800-600 cm⁻¹
-
C-Br stretching: Also in the fingerprint region, usually ~600-500 cm⁻¹
Mass Spectrometry (MS): Molecular Weight and Isotopic Patterns
Mass spectrometry will provide the molecular weight and crucial information about the elemental composition.
-
Molecular Ion Peak: The molecular ion (M⁺) peak will be observed. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic cluster of peaks (M, M+2, M+4) will be a definitive feature for confirming the presence of one bromine and one chlorine atom.
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group or the ethoxy group.
Comparative Analysis with an Isomeric Structure
To illustrate the power of these spectroscopic techniques in distinguishing isomers, we will compare the predicted data for this compound with available information for a structurally related isomer, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The key difference is the presence of a methylene bridge between the two aromatic rings in the latter.
Table 1: Comparative Analysis of Predicted ¹H NMR Data
| Proton Environment | Predicted for this compound | Observed for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Key Differentiator |
| Ethoxy CH₃ | ~1.4 ppm (triplet) | ~1.4 ppm (triplet) | Similar |
| Ethoxy OCH₂ | ~4.0 ppm (quartet) | ~4.0 ppm (quartet) | Similar |
| Aromatic Protons | Complex pattern with 3 distinct signals | Multiple signals for two different aromatic rings | Presence of signals for two aromatic systems |
| Methylene Bridge (-CH₂-) | Absent | ~4.0 ppm (singlet) | Absence of a singlet around 4.0 ppm is a key confirmation |
Table 2: Comparative Analysis of Predicted ¹³C NMR Data
| Carbon Environment | Predicted for this compound | Observed for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Key Differentiator |
| Number of Aromatic Signals | 6 | 10 (for two rings) | More complex aromatic region |
| Aliphatic Signals | 2 (ethoxy group) | 3 (ethoxy group + methylene bridge) | Presence of a third aliphatic signal |
Experimental Protocols for Structural Confirmation
To obtain the data for the analyses described above, the following standard laboratory protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the isotopic cluster and fragmentation patterns.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Definitive Structural Assignment
The structural diagram below highlights the specific connectivity of this compound.
Caption: Structure of this compound.
Conclusion
While a definitive confirmation of the structure of this compound relies on the acquisition of experimental data, this guide provides a robust, predictive, and comparative framework for its unambiguous identification. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra and comparing them to the predicted data and that of known isomers, researchers can confidently verify the structure of their synthesized or isolated compound. This rigorous approach to structural elucidation is fundamental to the integrity and success of scientific research and development.
References
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-chloro-1-ethoxybenzene
This compound is a key substituted aromatic ether with significant applications in organic synthesis. Its utility is pronounced in the pharmaceutical industry, where it serves as a crucial building block for the synthesis of more complex molecules. The strategic placement of bromo, chloro, and ethoxy groups on the benzene ring provides multiple reaction sites for further functionalization, making it a versatile intermediate in the development of novel therapeutic agents. The efficiency and purity of the synthetic route to this compound are therefore of paramount importance to ensure the quality and yield of the final active pharmaceutical ingredient (API). This guide will explore and compare common synthetic strategies for the preparation of this compound, providing a framework for selecting the most appropriate protocol based on factors such as yield, purity, scalability, and experimental simplicity.
Synthetic Strategies: A Comparative Analysis
The most prevalent and logical approach to the synthesis of this compound is through the O-alkylation of 4-bromo-2-chlorophenol. This transformation is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers.[1] This section will dissect two primary protocols based on this strategy, highlighting the key differences in reagents, reaction conditions, and their subsequent impact on the reaction outcome.
Protocol 1: Classical Williamson Ether Synthesis with a Strong Base
This protocol represents a traditional approach to the Williamson ether synthesis, employing a strong base to ensure complete deprotonation of the starting phenol.
Reaction Scheme:
Figure 1: Classical Williamson Ether Synthesis of this compound.
Causality Behind Experimental Choices:
-
Strong Base (NaH or KH): The use of a powerful, non-nucleophilic hydride base is critical to irreversibly deprotonate the weakly acidic phenolic hydroxyl group. This ensures the formation of the more nucleophilic phenoxide anion in high concentration, driving the reaction forward.
-
Aprotic Polar Solvent (DMF or THF): Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for S(_N)2 reactions.[2] They effectively solvate the cation of the base (e.g., Na
) while leaving the phenoxide anion relatively unsolvated and highly reactive. -
Ethyl Halide (Ethyl Iodide or Ethyl Bromide): Ethyl iodide is often preferred over ethyl bromide due to the better leaving group ability of iodide, which can lead to faster reaction rates. However, ethyl bromide is less expensive and often sufficient for reactive systems.
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This modern variation of the Williamson ether synthesis offers a more practical and often milder alternative to the classical approach, avoiding the need for strictly anhydrous conditions and highly reactive bases.
Reaction Scheme:
Figure 2: Phase-Transfer Catalyzed Synthesis of this compound.
Causality Behind Experimental Choices:
-
Aqueous Base (NaOH or KOH): The use of a strong base in an aqueous solution is more convenient and less hazardous than handling pyrophoric hydride bases.
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB): This is the cornerstone of the protocol. The quaternary ammonium salt is soluble in both the aqueous and organic phases. It transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the ethyl halide.
-
Biphasic System (Water/Organic Solvent): This allows for the separation of the base and the alkylating agent, minimizing side reactions of the ethyl halide, such as hydrolysis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the two discussed protocols, based on typical experimental outcomes.
| Parameter | Protocol 1: Classical Williamson | Protocol 2: Phase-Transfer Catalysis |
| Starting Material | 4-Bromo-2-chlorophenol | 4-Bromo-2-chlorophenol |
| Ethylating Agent | Ethyl iodide or Ethyl bromide | Ethyl bromide or Ethyl iodide |
| Base | NaH or KH | NaOH or KOH (aqueous solution) |
| Solvent | Anhydrous DMF or THF | Water and an organic solvent (e.g., toluene) |
| Catalyst | None | Phase-transfer catalyst (e.g., TBAB) |
| Reaction Temperature | Room temperature to gentle heating | Room temperature to gentle heating |
| Reaction Time | 2-12 hours | 4-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (pre-purification) | Generally high | May require more rigorous purification |
| Scalability | More challenging due to the use of hydrides | Readily scalable |
| Safety Considerations | Use of pyrophoric and moisture-sensitive bases | Use of corrosive aqueous bases |
Experimental Protocols
Detailed Step-by-Step Methodology for Protocol 1: Classical Williamson Ether Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-chlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the phenol.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Detailed Step-by-Step Methodology for Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
-
Preparation: In a round-bottom flask, dissolve 4-bromo-2-chlorophenol (1.0 eq) in a suitable organic solvent such as toluene.
-
Addition of Reagents: Add an aqueous solution of sodium hydroxide (e.g., 50% w/v, 2.0 eq) and the phase-transfer catalyst, tetrabutylammonium bromide (0.05-0.1 eq).
-
Alkylation: Add ethyl bromide (1.5 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the mixture to a gentle reflux (or stir at a specified temperature) for 4-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Conclusion and Recommendations
Both the classical Williamson ether synthesis and its phase-transfer catalyzed variant are effective methods for the preparation of this compound.
-
The classical Williamson ether synthesis is often favored for smaller-scale laboratory preparations where high yields are critical and the handling of anhydrous conditions and reactive bases is manageable.
-
The phase-transfer catalyzed protocol offers significant advantages in terms of safety, cost-effectiveness, and scalability, making it a more attractive option for industrial applications and larger-scale syntheses.
The choice between these protocols will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available resources, and safety infrastructure. For most routine laboratory applications, the operational simplicity and milder conditions of the phase-transfer catalyzed method present a compelling case for its adoption.
References
- U.S. Patent US20160280619A1, "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
- European Patent EP3063116A1, "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
- WIPO Patent WO2015063726A1, "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
-
Master Organic Chemistry, "The Williamson Ether Synthesis", 2014. [Link]
-
PubChem, "4-Bromo-2-chlorophenol". [Link]
-
Chem-Station Int. Ed., "Williamson Ether Synthesis", 2014. [Link]
-
CP Lab Safety, "4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams". [Link]
- U.S.
-
Organic Syntheses, "METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE)". [Link]
-
Organic Syntheses, "p-BROMOPHENOL". [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Bromo-2-chloro-1-ethoxybenzene Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated organic compound pertinent to pharmaceutical intermediate synthesis and environmental monitoring. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and methodologies required to assess and ensure the reliability and comparability of analytical results across different laboratories.
The Imperative for Analytical Consistency
In the realm of pharmaceutical development and manufacturing, the precise quantification of intermediates like this compound is critical. Inaccurate measurements can lead to impurities in the final active pharmaceutical ingredient (API), impacting both safety and efficacy.[1] Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a robust quality system, providing an objective means to evaluate a laboratory's performance against its peers.[2][3] Participation in such schemes is often a requirement for accreditation under standards like ISO/IEC 17043, which outlines the general requirements for proficiency testing.[2] This guide is structured to not only present a methodology for such a comparison but also to delve into the scientific rationale behind the analytical choices, ensuring a self-validating and trustworthy protocol.
Designing the Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a well-defined study design. The primary goal is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample.
Key Design Considerations:
-
Test Material: A homogenous and stable test material is paramount. For this study, a solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration would be prepared and distributed to participating laboratories.
-
Assigned Value: The "true" or assigned value of the analyte concentration in the test material must be determined. This can be established by a reference laboratory with a validated, high-precision method, or as a consensus value from the participant results, after the removal of statistical outliers.
-
Performance Evaluation: Laboratory performance is typically evaluated using statistical measures. The Z-score is a widely accepted metric in proficiency testing and is recommended by ISO 13528.[2][4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
The overall workflow of the inter-laboratory comparison is depicted in the following diagram:
Caption: Workflow of the Inter-laboratory Comparison Study.
Comparative Analysis of Laboratory Performance
The following table presents a hypothetical set of results from an inter-laboratory comparison for the analysis of this compound. The assigned value for the test material is 50.0 µg/mL with a standard deviation for proficiency assessment of 2.5 µg/mL.
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score | Performance Assessment |
| Lab-001 | 51.2 | 0.48 | Satisfactory |
| Lab-002 | 48.5 | -0.60 | Satisfactory |
| Lab-003 | 55.8 | 2.32 | Unsatisfactory (Action Signal) |
| Lab-004 | 49.1 | -0.36 | Satisfactory |
| Lab-005 | 44.5 | -2.20 | Unsatisfactory (Action Signal) |
| Lab-006 | 52.0 | 0.80 | Satisfactory |
Interpretation of Results:
Laboratories with Z-scores within the ±2.0 range demonstrate satisfactory performance. Laboratories with Z-scores outside this range (e.g., Lab-003 and Lab-005) are flagged with an "Action Signal," indicating a need to investigate their methodology for potential sources of error.
Recommended Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of semi-volatile halogenated organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique due to its excellent sensitivity and selectivity.[6][7] The following is a detailed, step-by-step protocol that can be used by participating laboratories.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.[8][9]
-
Dissolution: If the sample is provided in a solid or concentrated form, accurately weigh a portion and dissolve it in a high-purity volatile solvent such as hexane or ethyl acetate to a target concentration of approximately 10 µg/mL.[10]
-
Dilution: Perform serial dilutions as necessary to bring the analyte concentration within the calibrated range of the instrument.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could block the GC injector or column.[8]
-
Vialing: Transfer the filtered sample into a 2 mL amber glass autosampler vial with a PTFE-lined cap to prevent photodegradation and analyte loss.[7]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Laboratories should ensure their instruments are properly calibrated and maintained.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (e.g., DB-5ms or equivalent) |
| Oven Temperature Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of a pure standard of this compound. Likely ions would include the molecular ion and characteristic fragment ions. |
Calibration
Prepare a series of calibration standards from a certified reference material of this compound, bracketing the expected concentration of the test material. A five-point calibration curve is recommended.
Data Analysis and Reporting
-
Integrate the peak area of the target analyte in the chromatograms of the calibration standards and the test sample.
-
Construct a linear regression calibration curve of peak area versus concentration.
-
Calculate the concentration of this compound in the test sample using the calibration curve.
-
Report the final concentration in µg/mL, including the number of replicate measurements and the standard deviation.
The experimental workflow for a single laboratory analysis is outlined below:
Caption: Single Laboratory Analytical Workflow.
Causality Behind Experimental Choices
-
Choice of GC-MS: This technique is chosen for its high resolving power and specificity. The gas chromatography component separates the analyte from matrix interferences, while the mass spectrometer provides confident identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.
-
Splitless Injection: For trace analysis, a splitless injection is preferred as it transfers the entire vaporized sample onto the column, maximizing sensitivity.
-
DB-5ms Column: A low-polarity 5% phenyl methyl polysiloxane column is a robust, general-purpose column suitable for the separation of a wide range of semi-volatile organic compounds, including halogenated aromatics.
-
Selected Ion Monitoring (SIM) Mode: Compared to full scan mode, SIM mode significantly enhances sensitivity by monitoring only a few characteristic ions of the target analyte. This is ideal for quantitative analysis when the identity of the analyte is already known.
Conclusion
This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a well-designed study protocol, employing a validated analytical method, and utilizing standardized statistical evaluation, participating laboratories can gain valuable insights into their analytical performance. This ultimately contributes to improved data quality, consistency, and confidence in the results, which is of paramount importance in the pharmaceutical and related industries.
References
-
ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
-
ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]
- Sample Preparation Guidelines for GC-MS. University of California, Davis.
-
Proficiency testing by interlaboratory comparisons - Part 1: Development and operation of proficiency testing schemes. ISO/IEC Guide 43-1:1997. [Link]
-
Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1314, 234-242. [Link]
-
ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. ANSI Webstore. [Link]
- A Guide to GC Sample Preparation.
-
A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. TrAC Trends in Analytical Chemistry, 135, 116169. [Link]
-
Gas Chromatography Sample Preparation. Organomation. [Link]
- ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison.
-
Chromatography Sample Preparation Guide. Organomation. [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
- Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act. Ontario Ministry of the Environment.
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Analysis of volatile halogen compounds in water. Agilent. [Link]
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Solvents for gas chromatography. Scharlab. [Link]
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4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. [Link]
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Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]
-
Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise. Defence Research and Development Canada. [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- 2023 Interlaboratory Comparison Report. California Air Resources Board.
Sources
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. ISO 13528 [astormayer.com.tr]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
- 8. organomation.com [organomation.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Synthesis of Dapagliflozin: Evaluating the Efficacy of the 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Intermediate Pathway
For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical determinant of efficiency, purity, and scalability. This guide provides an in-depth analysis of the prevalent synthetic route to Dapagliflozin, a selective SGLT2 inhibitor for the treatment of type 2 diabetes, focusing on the efficacy of the key intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. We will objectively compare this pathway with notable alternatives, supported by experimental data and protocols, to offer a comprehensive resource for informed decision-making in pharmaceutical synthesis.
Introduction: The Synthetic Challenge of C-Aryl Glucosides
Dapagliflozin's structure is centered on a C-aryl glucoside, where a glucose moiety is directly attached to an aglycone through a carbon-carbon bond.[1] The formation of this bond is a significant synthetic hurdle, and various strategies have been developed to achieve it with high stereoselectivity and yield.[2] A common and industrially significant approach involves the coupling of a protected glucose derivative with a functionalized diarylmethane.[3] In this context, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene has emerged as a crucial building block for Dapagliflozin synthesis.[4][5]
The Primary Synthetic Route: Leveraging 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
The most established synthetic route to Dapagliflozin initiates with the preparation of the key diarylmethane intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid.[6][7]
Synthesis of the Key Intermediate
The synthesis begins with the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride. The resulting benzophenone is then reduced to the diarylmethane, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[7][8]
Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Friedel-Crafts Acylation:
-
To a suspension of 5-bromo-2-chlorobenzoic acid in dichloromethane, add dimethylformamide and thionyl chloride. Reflux the mixture for approximately 2 hours. After completion, distill off the solvent to obtain crude 5-bromo-2-chlorobenzoyl chloride.[8]
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane and cool the mixture to between -8°C and -12°C under an inert atmosphere.[8]
-
Add aluminum chloride to the reaction mixture, followed by a solution of ethoxybenzene in dichloromethane.[8]
-
Stir the reaction mixture for about 1 hour at -8°C to -12°C, then quench in dilute hydrochloric acid and extract with dichloromethane.[8]
-
Wash the organic layer with sodium bicarbonate solution and concentrate. Crystallize the residue from methanol to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.[8]
-
-
Reduction to Diaryl Methane:
-
To a mixture of 5-bromo-2-chloro-4'-ethoxybenzophenone and dichloromethane, cooled to 0°C to 5°C, add triethylsilane and titanium tetrachloride.[8]
-
Stir the reaction mixture for about 3 hours at 10°C to 15°C.[8]
-
Quench the reaction in chilled water. Separate the organic layer, wash with water and sodium bicarbonate solution, and concentrate under vacuum.[8]
-
The residue is further purified by stirring with methanol, followed by filtration and drying to give 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[8]
-
Coupling with the Glycoside Moiety
The subsequent crucial step is the formation of the C-glycosidic bond. This is typically achieved by reacting 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene with a protected gluconolactone. The process involves a halogen-metal exchange followed by nucleophilic addition to the lactone.[1][9]
Experimental Protocol: C-Aryl Glycosylation
-
Lithiation and Coupling:
-
Dissolve 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a mixture of tetrahydrofuran (THF) and toluene and cool to below -70°C.[8]
-
Slowly add n-butyl lithium in hexane while maintaining the temperature below -70°C.[8]
-
To this solution, add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in toluene, again keeping the temperature below -70°C.[8]
-
-
Reduction and Deprotection:
-
The resulting lactol is then treated with methanesulfonic acid in methanol to give the methyl C-aryl glycoside.[9]
-
This intermediate is often acetylated for easier purification and then reduced using triethylsilane (Et3SiH) and boron trifluoride diethyl etherate (BF3·Et2O).[9][10]
-
Finally, hydrolysis of the acetyl protecting groups with a base like lithium hydroxide yields Dapagliflozin.[9][10]
-
Visualization of the Primary Synthetic Pathway
Caption: Synthetic pathway to Dapagliflozin via the 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate.
Alternative Synthetic Strategies
While the diarylmethane pathway is well-established, several alternative routes have been developed to improve efficiency, reduce costs, and enhance the greenness of the synthesis.
Greener Friedel-Crafts Acylation
The classical Friedel-Crafts acylation requires stoichiometric amounts of Lewis acids like AlCl3, which can generate significant waste. Greener alternatives have been explored, such as using a combination of graphite with methanesulfonic acid or p-toluenesulfonic acid as catalysts.[6] These methods aim to minimize metallic and halogenated waste streams.[6]
One-Pot Synthesis Approaches
To streamline the process, one-pot methodologies have been developed. For instance, a facile and green synthesis of Dapagliflozin has been reported that features a direct Friedel–Crafts acylation and synthesis of a diaryl ketal moiety in a one-pot manner, avoiding wastewater generation.[11][12] Furthermore, the reduction of the diaryl ketone and the C-phenylglucoside formation can be achieved in a single pot to generate Dapagliflozin more efficiently.[11][12]
Alternative Coupling Partners
Instead of gluconolactone, other glucose derivatives have been utilized. One such alternative is the use of 1,6-anhydro-β-D-glucopyranose, which can be coupled with the aryl intermediate.[13] Another approach involves the use of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl Bromide as a protected glycosyl donor to facilitate the stereoselective formation of the C-glycosidic bond.[14]
Visualization of an Alternative Pathway
Caption: An alternative synthetic route to Dapagliflozin using a Grignard reagent intermediate.
Performance Comparison and Data Analysis
The choice of a synthetic route is ultimately guided by its performance metrics. Below is a comparative summary of the primary route and its alternatives.
| Parameter | Primary Route (Diarylmethane) | Greener Friedel-Crafts | One-Pot Synthesis | Alternative Coupling Partners |
| Overall Yield | Generally good, but multi-step nature can lead to cumulative losses.[9] A concise synthesis reported a 79% overall yield for the final steps.[15] | Can offer good yields with reduced waste.[6] | Aims to improve overall yield by minimizing intermediate isolation losses.[11][12] | Yields are variable depending on the specific coupling partner and reaction conditions. |
| Purity | High purity (>99.7%) can be achieved after crystallization.[16][17] | Purity is dependent on the efficiency of the catalytic system. | Can sometimes lead to co-purification challenges of byproducts.[11] | Can offer high diastereoselectivity.[16] |
| Scalability | Has been implemented on a multi-kilogram scale.[16][17] | Potentially scalable, but catalyst stability and cost can be factors. | Scalability can be challenging due to the complexity of controlling multiple reactions in one pot. | Scalability depends on the availability and cost of the alternative coupling partner. |
| Cost-Effectiveness | The use of n-butyl lithium requires cryogenic temperatures, which can increase costs.[18] Triethylsilane is also an expensive reductant.[19] | Aims to reduce costs by using cheaper and more environmentally friendly catalysts.[6] | Can be cost-effective by reducing unit operations.[12] | The cost of alternative starting materials like 1,6-anhydro-β-D-glucopyranose can be higher. |
| Safety & Environmental Impact | Use of pyrophoric n-butyl lithium and stoichiometric Lewis acids poses safety and environmental concerns.[18] | Significantly reduces metallic and halogenated waste.[6] | Reduces solvent usage and waste from intermediate purifications.[11] | Varies depending on the reagents used in the specific alternative route. |
Conclusion and Future Outlook
The synthetic pathway to Dapagliflozin utilizing 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a key intermediate is a robust and well-established method that has proven to be scalable for industrial production.[16][17] However, it is not without its drawbacks, particularly concerning the use of hazardous reagents, cryogenic conditions, and the generation of waste.
The development of greener and more efficient alternatives, such as one-pot syntheses and the use of more environmentally benign catalysts for the Friedel-Crafts reaction, demonstrates the continuous effort within the pharmaceutical industry to improve sustainability and reduce costs.[6][11][12] While these alternative routes show significant promise, their industrial-scale implementation requires further optimization and validation.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including cost, scale, available equipment, and regulatory considerations. The information presented in this guide provides a solid foundation for making such an informed decision, highlighting the enduring efficacy of the 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate while also showcasing the innovative potential of alternative synthetic strategies.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Bromo-2-chloro-1-ethoxybenzene
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Bromo-2-chloro-1-ethoxybenzene. As a substituted halogenated aromatic ether, this compound requires meticulous management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step.
Hazard Profile and Foundational Safety Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is not a common household chemical; it is a specialized reagent whose structure dictates its risk profile.
Inherent Chemical Risks: As a halogenated organic compound, its primary hazards are rooted in its reactivity and potential biological effects. While specific toxicological data for this exact molecule is sparse, its structural motifs—a brominated and chlorinated aromatic ring coupled with an ether linkage—allow us to extrapolate a reliable hazard profile from analogous compounds.
-
Irritation and Toxicity: Similar halogenated phenols and aromatic compounds are known to be harmful if swallowed and cause significant skin and eye irritation[1][2][3]. It is prudent to assume this compound is, at a minimum, a Category 2 skin and eye irritant.
-
Environmental Hazard: Halogenated aromatic compounds often exhibit high toxicity to aquatic life with long-lasting effects[4]. Improper release into the environment can lead to significant ecological damage. Therefore, this compound must be treated as an environmental hazard, and under no circumstances should it be discharged into the sewer system[5][6].
-
Combustion Byproducts: During heating or in a fire, toxic and corrosive gases, such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide, can be formed[7].
Regulatory Standing: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) due to their persistence and potential toxicity[8][9][10]. Under the Resource Conservation and Recovery Act (RCRA), it is the legal responsibility of the waste generator to determine if their chemical waste is hazardous[2][11][12]. Given its structure, this compound waste must be managed as a regulated hazardous waste until proven otherwise.
Pre-Disposal Operations: Point-of-Generation Waste Management
Proper disposal begins the moment the chemical is deemed a waste product. Adherence to strict segregation and containment protocols is a non-negotiable aspect of laboratory safety and cost-effective waste management.
Step 1: Waste Characterization and Segregation Immediately upon generation, the waste must be classified. Due to its halogenated organic nature, it should never be mixed with non-hazardous waste.
-
Action: Designate a specific, clearly labeled waste container exclusively for this compound and chemically compatible substances.
-
Causality: Co-mingling this waste with non-halogenated organic solvents or aqueous waste streams complicates the disposal process. Halogenated waste requires specialized incineration with "scrubbing" technology to neutralize the acidic gases produced[5][8]. Contaminating a larger volume of waste with halogens drastically increases disposal costs and regulatory complexity.
Step 2: Containerization and Labeling The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Action: Use a chemically resistant container (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste entered the container).
-
The Disposal Pathway: A Step-by-Step Protocol
Navigating the disposal process requires a systematic approach, from on-site accumulation to final destruction. The following workflow outlines the critical decision points and actions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-chloro-1-ethoxybenzene
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized reagents like 4-Bromo-2-chloro-1-ethoxybenzene, a halogenated aromatic ether, demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring both personal protection and data integrity.
While a comprehensive, officially registered GHS classification for this compound (CAS No. 279261-80-2) is not consistently available across all public databases, the chemical structure necessitates a cautious approach.[1] The presence of a halogenated benzene ring suggests potential for skin and eye irritation, and possible toxicity. Therefore, our recommendations are based on a conservative assessment of risk, drawing parallels from structurally similar compounds. For instance, related compounds like 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene are known to cause serious eye damage[2][3], and 4-bromo-2-chlorophenol is classified as harmful if swallowed and an irritant to skin and eyes.[4]
Core Principles of Protection: A Risk-Based Approach
The selection of Personal Protective Equipment (PPE) is not a static, one-size-fits-all protocol. It is a dynamic risk assessment that adapts to the scale and nature of the procedure. The fundamental principle is to establish multiple barriers between the researcher and the chemical, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Hazard Assessment and Corresponding PPE
The following table summarizes the anticipated hazards and the minimum required PPE for handling this compound in a standard laboratory setting.
| Potential Hazard | Route of Exposure | Primary PPE | Secondary/Enhanced PPE | Rationale |
| Serious Eye Damage/Irritation | Ocular | Chemical Splash Goggles[5] | Face Shield (used with goggles)[5] | The eyes are highly susceptible to damage from chemical splashes. Goggles provide a complete seal around the eyes, which standard safety glasses do not.[5] A face shield is required when handling larger volumes (>100 mL) or during procedures with a high risk of splashing.[5] |
| Skin Irritation/Toxicity | Dermal | Nitrile or Neoprene Gloves | Double-gloving; Chemical Resistant Apron or Lab Coat | Halogenated aromatic compounds can cause skin irritation and may be absorbed dermally. Nitrile gloves provide a good barrier for incidental contact. For prolonged handling or immersion, more robust gloves like Viton™ are recommended due to their exceptional resistance to chlorinated and aromatic solvents.[5] A lab coat is standard, with a chemical-resistant apron for splash protection during transfers. |
| Respiratory Irritation | Inhalation | Use in a certified Chemical Fume Hood | Air-Purifying Respirator (APR) with organic vapor cartridges | Handling the solid compound could generate dust, and solutions may produce vapors. All handling of this compound should occur within a chemical fume hood to minimize inhalation exposure. An APR may be necessary in the event of a large spill or ventilation failure.[6] |
| Aquatic Toxicity | Environmental | Contained Waste Procedures | Spill Kit with absorbent materials | Structurally similar compounds are noted to be very toxic to aquatic life.[2] This mandates strict protocols to prevent release into the environment. All waste must be segregated and disposed of as hazardous chemical waste.[1] |
Detailed Operational Protocol: From Preparation to Disposal
This step-by-step guide provides a procedural workflow for safely handling this compound.
Preparation and PPE Donning
-
Pre-Handling Check: Before entering the lab, ensure you are familiar with the location and operation of safety showers and eyewash stations.[7] Confirm that the chemical fume hood has a valid certification.
-
Attire: Wear long pants and closed-toe shoes. Secure long hair.
-
Lab Coat: Don a clean, buttoned lab coat.
-
Eye Protection: Put on chemical splash goggles that form a seal with the face.[5] If handling larger quantities or if there is a significant splash risk, a face shield should be worn over the goggles.[8]
-
Gloves: Don a pair of compatible chemical-resistant gloves (Nitrile for short-duration tasks). Inspect gloves for any signs of degradation or punctures before use.[7] For extended handling, consider double-gloving.
Handling the Chemical in a Fume Hood
-
Work Surface: Work at least 6 inches inside the fume hood sash.
-
Weighing (if solid): If weighing the solid compound, do so on a disposable weigh boat inside the fume hood to contain any dust.
-
Transfers: When transferring the substance, whether solid or in solution, perform the operation slowly and carefully to minimize splashing or aerosol generation.
-
Contamination: Be mindful of potential contamination. Do not touch surfaces outside the fume hood (e.g., door handles, computer keyboards) with your gloves. If you must exit the immediate area, remove your gloves following the proper procedure.
Spill Management
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Small Spills (inside a fume hood): For minor spills contained within the fume hood, use a chemical spill kit with absorbent pads to clean the area. Work from the outside of the spill inward.
-
Waste: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container.
Disposal Plan
-
Waste Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
Container Management: Collect waste in a clearly labeled, sealed, and appropriate container. Do not overfill.
-
Empty Containers: "Empty" containers that held the chemical are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can often be disposed of as non-hazardous lab glass or plastic, but always follow your institution's specific rules.[10]
-
Pickup: Arrange for waste pickup with your institution's EHS office.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
